5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-[4-(4-methylphenyl)phenyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14-17-18-15(16)19-14/h2-9H,1H3,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSLWDFUGLTQLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682052 | |
| Record name | 5-(4'-Methyl[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255574-36-7 | |
| Record name | 1,3,4-Thiadiazol-2-amine, 5-(4′-methyl[1,1′-biphenyl]-4-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4'-Methyl[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of 5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine
Abstract: This technical guide provides a detailed methodology for the synthesis, purification, and comprehensive characterization of the novel heterocyclic compound, 5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, recognized for its wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This document outlines a robust and reproducible synthetic protocol, rooted in established chemical principles, and details the analytical techniques required to confirm the structure, purity, and identity of the target compound. It is intended for researchers and professionals in chemical synthesis and drug development, offering both a practical protocol and the theoretical basis for the experimental choices made.
Introduction and Rationale
The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a core component of nucleobases, which allows its derivatives to interfere with biological processes such as DNA replication.[4] This structural feature, combined with the mesoionic character imparted by the sulfur atom, enhances membrane permeability and protein interaction capabilities.[4] The specific target compound, this compound, incorporates a 4'-methylbiphenyl moiety. This biphenyl group can enhance biological activity through various mechanisms, including increased lipophilicity for better membrane transport and potential for π-π stacking interactions with biological targets.
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a cornerstone of heterocyclic chemistry. The most common and direct approach involves the acid-catalyzed cyclodehydration of an N-acylthiosemicarbazide intermediate, which is formed in situ from a carboxylic acid and thiosemicarbazide.[5][6] This guide employs a well-established one-pot method using concentrated sulfuric acid, a powerful dehydrating agent that efficiently drives the reaction to completion.[7][8]
Synthetic Workflow and Mechanism
The synthesis proceeds via a two-step, one-pot reaction. First, the starting material, 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid, reacts with thiosemicarbazide to form an intermediate, 1-((4'-methyl-[1,1'-biphenyl]-4-yl)carbonyl)thiosemicarbazide. Subsequently, strong acid catalysis facilitates an intramolecular cyclization and dehydration to yield the final 1,3,4-thiadiazole ring system.
Visualized Experimental Workflow
Caption: Overall workflow for the synthesis and characterization of the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system. Adherence to the specified conditions and analytical checks at each stage ensures the integrity of the final product.
Materials and Reagents
| Reagent | Purity | Supplier |
| 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid | ≥98% | Standard vendor |
| Thiosemicarbazide | ≥99% | Standard vendor |
| Sulfuric Acid (H₂SO₄), Concentrated | 95-98% | Standard vendor |
| Ethanol, Anhydrous | ≥99.5% | Standard vendor |
| Ammonia Solution (or Sodium Carbonate) | ~25% | Standard vendor |
| Deionized Water | - | In-house |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, carefully add concentrated sulfuric acid (15 mL) and cool the flask in an ice bath to 0-5 °C.
-
Addition of Carboxylic Acid: Slowly add 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid (2.12 g, 0.01 mol) in small portions to the cold, stirring sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until fully dissolved.
-
Addition of Thiosemicarbazide: To the resulting solution, add thiosemicarbazide (0.91 g, 0.01 mol) portion-wise over 15 minutes. The controlled addition is crucial to manage the exothermic reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate:Hexane (3:7).
-
Product Precipitation: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 200 g of crushed ice with constant stirring. This quenching step terminates the reaction and prepares the mixture for neutralization.
-
Neutralization: Slowly neutralize the acidic solution by adding a concentrated ammonia solution or 10% sodium carbonate solution until the pH is approximately 7-8.[9] The crude product will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic impurities.
-
Purification: Recrystallize the crude solid from hot ethanol. Dry the purified crystals in a vacuum oven at 60 °C to a constant weight.
Characterization and Data Analysis
Comprehensive spectroscopic analysis is required to confirm the identity and purity of the synthesized this compound.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₁₅H₁₃N₃S |
| Molecular Weight | 267.35 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | To be determined experimentally |
Spectroscopic Data
The structural confirmation relies on a combination of spectroscopic methods.[3][10][11]
| Technique | Expected Observations |
| FT-IR (KBr, cm⁻¹) | ~3300-3100: N-H stretching (asymmetric and symmetric) of the primary amine group. ~1620: C=N stretching of the thiadiazole ring. ~1540: N-H bending vibration. ~1490, 1600: C=C aromatic ring stretching. ~700-850: C-S-C stretching and aromatic C-H bending. |
| ¹H NMR (DMSO-d₆, δ ppm) | ~7.8-8.0 (d, 2H): Aromatic protons ortho to the thiadiazole ring. ~7.7 (d, 2H): Aromatic protons meta to the thiadiazole ring. ~7.5 (s, 2H): -NH₂ protons (broad singlet, D₂O exchangeable). ~7.3 (d, 2H): Aromatic protons ortho to the methyl group. ~7.2 (d, 2H): Aromatic protons meta to the methyl group. ~2.4 (s, 3H): -CH₃ protons. |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~168-170: C2-carbon of the thiadiazole ring (attached to NH₂). ~155-158: C5-carbon of the thiadiazole ring (attached to biphenyl). ~125-142: Aromatic carbons of the biphenyl system. ~21: Methyl carbon (-CH₃). |
| Mass Spec. (EI-MS) | m/z 267 [M]⁺: Molecular ion peak. Fragmentation pattern consistent with the loss of amine and cleavage of the biphenyl bond. |
| Elemental Analysis | Calculated for C₁₅H₁₃N₃S: C, 67.39%; H, 4.90%; N, 15.72%. Found: Values should be within ±0.4% of the calculated values. |
Mechanistic Rationale
The choice of an acid catalyst is fundamental to the success of this synthesis. The mechanism, visualized below, proceeds through several key stages.
Caption: Key mechanistic steps in the acid-catalyzed formation of the 1,3,4-thiadiazole ring.
This acid-catalyzed cyclodehydration is a classic and efficient method for constructing the 2-amino-1,3,4-thiadiazole heterocycle from readily available starting materials.[12][13]
Conclusion
This guide provides a comprehensive and scientifically grounded protocol for the synthesis and characterization of this compound. The described methodology is robust, leveraging well-understood principles of heterocyclic chemistry to yield a high-purity product. The detailed characterization workflow ensures that researchers can rigorously validate the structure and purity of the synthesized compound, which is a critical step for its potential application in drug discovery and medicinal chemistry research.
References
- Kumar, D., Aggarwal, N., Kumar, V., Chopra, H., Marwaha, R. K., & Sharma, R. (n.d.). Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review. Royal Society of Chemistry.
- Matysiak, J. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds.
-
Niu, P., Kang, J., Tian, X., Song, L., Liu, H., Wu, J., Yu, W., & Chang, J. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 80(2), 1018–1024. [Link]
-
Matysiak, J., Niewiadomy, A., & Rzymowska, J. (2005). 1,3,4-Thiadiazole Derivatives. Synthesis, Structure Elucidation, and Structure−Antituberculosis Activity Relationship Investigation. Journal of Medicinal Chemistry, 48(8), 2899–2906. [Link]
-
Deokule, T., Gosavi, C., & Sarode, A. (n.d.). 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. Hilaris Publisher. [Link]
-
Krasavin, M., Shetnev, A., & Kysil, V. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5178. [Link]
-
(n.d.). A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. ResearchGate. [Link]
- (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW.
-
(n.d.). Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Der Pharma Chemica. [Link]
-
Sławiński, J., & Szafrański, K. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12948. [Link]
-
Lynch, D. E. (2001). 2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole. ResearchGate. [Link]
-
Singh, A. K., Parle, A., & Kumar, A. (2013). Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives. Journal of Advanced Pharmaceutical Technology & Research, 4(1), 36–42. [Link]
-
(n.d.). Synthesized azodyes of 2-amino-1, 3, 4- thiadiazole - 5 - thiol. Digital Repository. [Link]
-
Le, V.-T., Le, T.-D., Nguyen, T.-N., Tran, T.-D., Mai, H.-D., Thai, K.-M., & Tran, T. D. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558–573. [Link]
-
(n.d.). Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole. ResearchGate. [Link]
-
Krasavin, M., Shetnev, A., & Kysil, V. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. [Link]
-
(2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. [Link]
- (n.d.). Product Class 12: 1,3,4-Thiadiazoles.
-
Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262. [Link]
-
Siddiqui, N., Ahuja, P., Ahsan, W., Pandeya, S. N., & Alam, M. S. (2009). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Central Nervous System Agents in Medicinal Chemistry, 9(1), 10–24. [Link]
- (n.d.).
-
(n.d.). Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. [Link]
-
(n.d.). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. [Link]
-
(n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR. [Link]
-
Gomaa, M. S., & Ahmed, M. (2020). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 25(17), 3923. [Link]
-
(n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. JOCPR. [Link]
-
Tefera, Y., & Yilma, A. (2022). Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles. Scientifica, 2022, 3011531. [Link]
-
Maj, A., Wróbel, R., & Romański, J. (2021). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Semantic Scholar. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. chemmethod.com [chemmethod.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. 20.198.91.3:8080 [20.198.91.3:8080]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
Spectroscopic Analysis of 5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine: A Comprehensive Guide to Structural Elucidation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of 5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine, a molecule of significant interest due to its core 1,3,4-thiadiazole scaffold, a known pharmacophore in medicinal chemistry.[1] As a Senior Application Scientist, this document moves beyond mere data reporting to explain the causality behind experimental choices, ensuring a robust, self-validating analytical workflow. We will delve into the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. Detailed protocols, predicted data based on analogous structures, and an integrated analytical workflow are presented to guide researchers in confirming the synthesis, purity, and detailed structure of this compound.
Introduction: The Analytical Imperative
The compound this compound combines three key structural motifs: the biologically active 1,3,4-thiadiazole-2-amine core, a biphenyl linker that provides a rigid and extended aromatic system, and a terminal methyl group. The 1,3,4-thiadiazole ring is a versatile pharmacophore found in compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]
Given its potential role in drug discovery pipelines, unambiguous structural confirmation and purity assessment are non-negotiable. Spectroscopic analysis provides the definitive evidence required. This guide establishes a multi-technique approach, where each method provides a unique and complementary piece of the structural puzzle, culminating in a complete and validated molecular profile.
Core Spectroscopic Methodologies
The structural complexity, arising from the extensive aromatic system and multiple functional groups, necessitates a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework. Experiments are typically conducted in deuterated solvents like DMSO-d₆, which is effective at dissolving complex aromatic compounds.[3]
Expert Insight: The choice of DMSO-d₆ is strategic. Not only does it possess a high dissolving power, but its characteristic solvent peak (~2.50 ppm for ¹H, ~39.52 ppm for ¹³C) is well-defined, and labile protons, such as those on the amine group, are often clearly visible, which might be lost to exchange in other solvents like D₂O.[1]
¹H NMR (Proton NMR): This technique provides information on the number of different proton environments, their chemical shifts, splitting patterns (spin-spin coupling), and relative numbers (integration).
-
Amine Protons (-NH₂): A broad singlet is expected, typically in the range of δ 7.4-7.8 ppm. Its broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange. In DMSO-d₆, this peak is often well-resolved.[4]
-
Aromatic Protons (Ar-H): The biphenyl system will present a complex multiplet region between δ 7.0-8.2 ppm. The four protons on the phenyl ring attached to the thiadiazole and the four protons on the 4-methylphenyl ring will appear as distinct sets of doublets or multiplets, influenced by their substitution pattern.
-
Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons is expected in the upfield region, typically around δ 2.4 ppm.[5]
¹³C NMR (Carbon-13 NMR): This provides a count of the unique carbon environments in the molecule.
-
Thiadiazole Carbons (C=N): Two distinct signals are expected in the highly deshielded region of δ 155-170 ppm, characteristic of the C-2 (attached to NH₂) and C-5 (attached to the biphenyl) carbons of the thiadiazole ring.[4][6]
-
Aromatic Carbons: A series of signals between δ 120-145 ppm will correspond to the 12 carbons of the biphenyl system. The quaternary carbons (C-C) will typically have lower intensities than the protonated carbons (C-H).
-
Methyl Carbon (-CH₃): A signal in the upfield aliphatic region, around δ 21 ppm, is characteristic of the methyl group's carbon.[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is indispensable for rapidly identifying the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Expert Insight: The FT-IR spectrum serves as a quick and effective quality check post-synthesis. The disappearance of starting material signals (e.g., a carboxylic acid C=O stretch if synthesized from 4'-methyl-[1,1'-biphenyl]-4-carboxylic acid) and the appearance of key product bands provide immediate evidence of a successful reaction.[1]
-
N-H Stretching (Amine): Two distinct bands (symmetric and asymmetric stretching) are expected in the 3100-3400 cm⁻¹ region.[4]
-
Aromatic C-H Stretching: Weak to medium bands typically appear just above 3000 cm⁻¹.[7]
-
C=N Stretching (Thiadiazole Ring): A strong absorption band around 1610-1650 cm⁻¹ is characteristic of the endocyclic C=N bond.[8]
-
Aromatic C=C Stretching: Multiple bands of varying intensity are expected in the 1450-1600 cm⁻¹ region.
-
C-S Stretching: This vibration is often weak and appears in the fingerprint region, typically around 650-750 cm⁻¹.[9]
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, which is one of the most definitive pieces of evidence for its identity. High-Resolution Mass Spectrometry (HRMS) is preferred as it provides the exact mass, allowing for the determination of the molecular formula.[3][10]
-
Molecular Ion Peak: The target compound has a molecular formula of C₁₅H₁₃N₃S. Its monoisotopic mass is approximately 267.08 g/mol . In ESI-MS (Electrospray Ionization), the primary observation would be the protonated molecular ion, [M+H]⁺, at an m/z value of approximately 268.09.
-
Fragmentation Pattern: Analysis of the fragmentation pattern in tandem MS (MS/MS) can further confirm the structure. Expected fragments would arise from the cleavage of the biphenyl linkage or the fragmentation of the thiadiazole ring.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of the biphenyl-thiadiazole structure is expected to produce strong absorption in the UV region.[11]
-
λ_max: Strong absorption bands corresponding to π → π* transitions are expected. Based on similar aromatic thiadiazole structures, the maximum absorbance (λ_max) is likely to be observed in the 300-360 nm range.[6][10] This analysis is crucial for applications where photophysical properties are important and for developing quantitative assays using the Beer-Lambert law.[12]
Integrated Spectroscopic Workflow
Caption: Integrated workflow for the synthesis and spectroscopic confirmation of the target compound.
Summary of Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for the target molecule, derived from the analysis of structurally similar compounds reported in the literature.
Table 1: Predicted ¹H and ¹³C NMR Data (Solvent: DMSO-d₆)
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Rationale / Reference Analogue |
|---|---|---|---|
| -NH₂ (amine) | ~7.5 (s, 2H) | - | Labile protons, broad singlet.[4] |
| Ar-H (biphenyl) | 7.2 - 8.1 (m, 8H) | 125 - 142 | Complex region due to coupling across the biphenyl system.[13] |
| -CH₃ (methyl) | ~2.4 (s, 3H) | ~21 | Standard chemical shift for an aryl methyl group.[5][14] |
| C2-Thiadiazole | - | ~168 | Carbon attached to the amine group.[4] |
| C5-Thiadiazole | - | ~156 | Carbon attached to the biphenyl group.[4] |
Table 2: Predicted FT-IR and MS Data
| Technique | Parameter | Expected Value | Assignment |
|---|---|---|---|
| FT-IR | Vibrational Freq. (cm⁻¹) | 3100 - 3400 | N-H stretch (asymmetric & symmetric) |
| ~3050 | Aromatic C-H stretch | ||
| ~1630 | C=N stretch (thiadiazole ring) | ||
| 1450 - 1600 | Aromatic C=C stretch |
| Mass Spec. | m/z | ~268.09 | [M+H]⁺ (Protonated Molecular Ion) |
Standard Operating Protocols
Adherence to standardized protocols is essential for reproducibility and data integrity.
NMR Sample Preparation & Acquisition
-
Preparation: Accurately weigh 5-10 mg of the purified, dry compound.[3]
-
Dissolution: Dissolve the sample in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the tube to ensure the sample is fully dissolved.
-
¹H Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use standard parameters, including a spectral width of 0-12 ppm and a relaxation delay of 1-5 seconds.[12]
-
¹³C Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A higher number of scans will be necessary due to the low natural abundance of ¹³C. A spectral width of 0-200 ppm is typical.[3]
FT-IR (ATR) Sample Preparation & Acquisition
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background: Record a background spectrum with the clean, empty ATR crystal.
-
Sample Application: Place a small amount (~1-2 mg) of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil and acquire the sample spectrum, typically over a range of 4000-650 cm⁻¹.[10]
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (HRMS) Sample Preparation & Acquisition
-
Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a TOF (Time-of-Flight) or Orbitrap, equipped with an ESI source.
-
Infusion: Introduce the sample into the source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion. Scan a mass range that comfortably includes the expected m/z of 268.09 (e.g., m/z 100-500).[3]
Conclusion
The structural validation of this compound is achieved through a synergistic application of NMR, FT-IR, MS, and UV-Vis spectroscopy. ¹H and ¹³C NMR provide an unambiguous map of the carbon-hydrogen framework, FT-IR confirms the presence of essential functional groups like the amine and thiadiazole ring, and HRMS provides definitive proof of the molecular formula. This in-depth guide provides the necessary framework, predicted data, and standardized protocols for researchers to confidently synthesize, characterize, and utilize this promising compound in drug discovery and materials science.
References
-
Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies. [Link]
-
Muğlu, H., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. [Link]
-
ResearchGate. (n.d.). Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1... ResearchGate. [Link]
-
Ghotekar, S., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. [Link]
-
Çavuş, M. S., & Muğlu, H. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. [Link]
-
Maj, A., et al. (2021). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Semantic Scholar. [Link]
-
Burdzinski, G. T., et al. (2009). Early Events in the Photochemistry of 1,2,3-Thiadiazole Studied by Ultrafast Time-Resolved UV-Vis and IR Spectroscopies. ResearchGate. [Link]
-
SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. (n.d.). Core.ac.uk. [Link]
-
(PDF) Spectral and Biological evaluation of 5-Methyl-1,3,4-thiadiazol-2-amine. (2017). ResearchGate. [Link]
-
Grzesiak, J., et al. (2019). Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies. PLOS ONE. [Link]
-
Krishna, P. M., et al. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. [Link]
-
UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. (n.d.). NIH. [Link]
-
Mary, Y. S., & Panicker, C. (2016). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa. [Link]
-
Krishna, P. M., & Shivakumara, N. (2021). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions. Current Perspectives on Chemical Sciences. [Link]
-
Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. (2022). MDPI. [Link]
-
Han, Y., et al. (2007). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. NIH. [Link]
-
Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,... (n.d.). ResearchGate. [Link]
-
Muğlu, H., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. [Link]
-
Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. (n.d.). Journal of Global Pharma Technology. [Link]
-
13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (n.d.). ResearchGate. [Link]
-
SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (2012). Rasayan Journal of Chemistry. [Link]
-
Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. (n.d.). PubMed Central. [Link]
-
1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. [Link]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 8. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
1H NMR and 13C NMR data for 5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine
Executive Summary
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound this compound. As a molecule of significant interest within medicinal chemistry and drug development, its unambiguous structural characterization is paramount. NMR spectroscopy stands as the gold standard for elucidating the structure of small molecules, providing atomic-level information on connectivity and chemical environment.[1] This document serves as a key resource for researchers, scientists, and drug development professionals, offering a foundational understanding of the compound's spectral features, a robust protocol for data acquisition, and a logical framework for spectral interpretation. The analysis herein is built upon established NMR principles and comparative data from related molecular fragments to present a comprehensive and predictive spectral profile.
Introduction: The Role of NMR in Characterizing Novel Drug Candidates
The 1,3,4-thiadiazole ring system is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. When coupled with a biphenyl moiety, as in the title compound, the resulting molecule presents a unique pharmacological profile that necessitates precise structural confirmation. In the rigorous landscape of drug discovery and development, NMR spectroscopy is an indispensable tool.[2] It not only confirms the identity and purity of a synthesized compound but also provides critical insights into its three-dimensional structure and electronic properties.[1][3]
This guide moves beyond a simple presentation of data, adopting the perspective of a senior application scientist to explain the causality behind spectral features. By understanding the predicted ¹H and ¹³C NMR data for this compound, researchers can establish a benchmark for quality control, validate synthetic routes, and ensure the integrity of materials destined for further biological evaluation.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, a standardized atom numbering system is essential. The structure of this compound is presented below, broken down into its three core fragments: the 2-amino-1,3,4-thiadiazole ring, the central phenylene ring, and the 4-methylphenyl (tolyl) group.
Caption: Structure of this compound with IUPAC-consistent numbering for NMR assignment.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted based on the principle of additivity, using known chemical shifts of substituted biphenyl and thiadiazole systems.[4][5][6] The analysis considers the electronic effects (inductive and resonance) of the substituents on the chemical environment of each proton. The spectrum is expected to be recorded in a solvent like DMSO-d₆ to ensure the observation of the exchangeable amine (NH₂) protons.
Key Interpretive Points:
-
Amine Protons (NH₂): A broad singlet is expected for the two equivalent amine protons. Its chemical shift can be variable, but in DMSO-d₆, it typically appears downfield (around δ 7.4-7.8 ppm) due to hydrogen bonding with the solvent.
-
Aromatic Protons (Biphenyl System): The eight aromatic protons will appear as a complex set of signals in the δ 7.2-8.0 ppm region.
-
Ring A (attached to thiadiazole): The protons H-3 and H-5 are ortho to the electron-withdrawing thiadiazole substituent, causing them to be deshielded and resonate at a lower field (predicted around δ 7.9-8.0 ppm) as a doublet. Protons H-2 and H-6 will be a corresponding doublet at a slightly higher field (predicted δ 7.7-7.8 ppm). This creates a characteristic AA'BB' system.
-
Ring B (tolyl group): The methyl group is weakly electron-donating. Protons H-2' and H-6' (ortho to the other phenyl ring) are expected to appear as a doublet around δ 7.5-7.6 ppm.[6] Protons H-3' and H-5' (ortho to the methyl group) will be the most shielded aromatic protons, appearing as a doublet around δ 7.2-7.3 ppm.[4]
-
-
Methyl Protons (CH₃): The methyl group protons are chemically equivalent and not coupled to any adjacent protons. Therefore, they will appear as a sharp singlet at a characteristic upfield position for an aryl methyl group, predicted around δ 2.3-2.4 ppm.[5][6]
Table 1: Predicted ¹H NMR Spectral Assignments
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| H-3, H-5 | 7.95 | Doublet (d) | ~8.5 | 2H |
| H-2, H-6 | 7.75 | Doublet (d) | ~8.5 | 2H |
| NH₂ | 7.50 | Broad Singlet (br s) | - | 2H |
| H-2', H-6' | 7.55 | Doublet (d) | ~8.2 | 2H |
| H-3', H-5' | 7.28 | Doublet (d) | ~8.0 | 2H |
| CH₃ | 2.37 | Singlet (s) | - | 3H |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a map of the carbon skeleton. The chemical shifts are highly sensitive to the local electronic environment, allowing for the differentiation of each unique carbon atom in the molecule.
Key Interpretive Points:
-
Thiadiazole Carbons (C-2'', C-5''): These carbons are part of a heteroaromatic system and are significantly deshielded. C-2'' (attached to the NH₂ group) and C-5'' (attached to the biphenyl system) are expected to resonate at very low field, typically in the δ 155-170 ppm range.[7] The carbon attached to the amino group (C-2'') is often found at a slightly lower field than the one attached to the aryl substituent.
-
Quaternary Carbons (Aromatic): There are four quaternary carbons in the biphenyl system (C-1, C-4, C-1', C-4'). Their signals will have lower intensity compared to protonated carbons. C-1' and C-4 will be downfield due to their connection to other aromatic rings. C-4', attached to the methyl group, will also be distinct.[4]
-
Protonated Aromatic Carbons: The eight CH carbons of the biphenyl system will appear in the typical aromatic region of δ 120-135 ppm. Their specific shifts are influenced by the substituents. For instance, C-3 and C-5 will be influenced by the thiadiazole, while C-3' and C-5' will be influenced by the methyl group.
-
Methyl Carbon (CH₃): The methyl carbon will be the most shielded, appearing at a high field (upfield) position, typically around δ 21 ppm, which is characteristic for a tolyl methyl group.[5][6]
Table 2: Predicted ¹³C NMR Spectral Assignments
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2'' | 168.5 |
| C-5'' | 160.0 |
| C-1 | 142.0 |
| C-4' | 138.5 |
| C-1' | 137.5 |
| C-4 | 130.5 |
| C-3', C-5' | 129.8 |
| C-2, C-6 | 129.0 |
| C-2', C-6' | 127.5 |
| C-3, C-5 | 127.2 |
| CH₃ | 21.1 |
Experimental Protocol for Structural Verification
To validate the predicted data, a rigorous and systematic experimental approach is required. This protocol outlines the necessary steps for acquiring high-quality NMR data suitable for unambiguous structural elucidation. This methodology serves as a self-validating system, incorporating 2D NMR techniques to confirm assignments made from 1D spectra.[8]
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the synthesized compound.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and its residual water peak does not typically overlap with key analyte signals. It also allows for the observation of exchangeable N-H protons.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
1D NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay (d1) of 2 seconds, and an acquisition time of at least 3 seconds to ensure good resolution. A sufficient number of scans (e.g., 16 or 32) should be collected to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A standard zgpg30 pulse program is recommended. A longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024 or more) are necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
2D NMR Data Acquisition for Unambiguous Assignment:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. It will be crucial to confirm the coupling between H-2/H-6 and H-3/H-5 on Ring A, and between H-2'/H-6' and H-3'/H-5' on Ring B.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It is the most reliable way to assign the protonated carbon signals (C-2, C-3, C-5, C-6, C-2', C-3', C-5', C-6', and the CH₃).
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is vital for assigning the quaternary carbons. For example, the methyl protons (CH₃) should show a correlation to C-4' and C-3'/C-5', confirming their position. Protons H-2/H-6 should show correlations to the quaternary carbon C-4 and the thiadiazole carbon C-5'', definitively linking the biphenyl and thiadiazole fragments.
-
Logical Workflow for Spectral Interpretation
The process of interpreting NMR spectra follows a logical progression, starting with the simplest experiments and using more complex ones to resolve ambiguities.
Caption: A systematic workflow for the complete structural elucidation of the target molecule using 1D and 2D NMR spectroscopy.
Conclusion
This technical guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR analysis of this compound. By synthesizing data from known molecular fragments and applying fundamental NMR principles, we have established a detailed spectral blueprint for this compound. The included experimental protocol, emphasizing the use of 2D correlation spectroscopy, offers a robust method for empirical validation. For professionals in drug discovery and chemical research, this guide serves as an authoritative reference for ensuring structural integrity, guiding synthesis, and performing quality control on a promising class of heterocyclic compounds.
References
-
AZoOptics. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. [Link]
-
Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. [Link]
-
AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. [Link]
-
researchmap. (n.d.). Application of NMR in drug discovery. [Link]
-
Wiley-VCH. (n.d.). Supporting Information. [Link]
-
Iraqi Journal of Industrial Research. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. [Link]
-
Taylor & Francis Online. (n.d.). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. [Link]
-
RSC Publishing. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]
-
ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... [Link]
-
SpectraBase. (n.d.). 2-Amino-1,3,4-thiadiazole - Optional[1H NMR] - Spectrum. [Link]
-
Semantic Scholar. (1985). Conformational analysis of biphenyls using 13C NMR spectroscopy. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for. [Link]
-
The Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
SpectraBase. (n.d.). 2-Amino-1,3,4-thiadiazole. [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
Sources
- 1. azooptics.com [azooptics.com]
- 2. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 3. researchmap.jp [researchmap.jp]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 8. emerypharma.com [emerypharma.com]
Mass spectrometry and IR analysis of 5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine
An In-Depth Technical Guide for the Analytical Characterization of 5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Unambiguous Structural Elucidation
In the landscape of modern drug discovery, heterocyclic scaffolds are of paramount importance. Among them, the 1,3,4-thiadiazole ring system is a "privileged structure," recognized for its broad spectrum of pharmacological activities.[1][2] The specific analogue, this compound, combines this potent heterocycle with a substituted biphenyl moiety, creating a molecule of significant therapeutic interest. However, its potential can only be realized if its chemical identity is confirmed with absolute certainty.
This guide provides a comprehensive, field-tested framework for the structural characterization of this molecule using two cornerstone analytical techniques: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy. We will move beyond mere procedural descriptions to explore the underlying principles and causal logic that transform raw data into definitive structural knowledge, ensuring a self-validating and trustworthy analytical workflow.
Part 1: Mass Spectrometry – Deciphering the Molecular Formula and Fragmentation
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and offers deep structural insights through the analysis of its fragmentation patterns. For a novel, non-volatile molecule such as this, Electron Ionization (EI) is a robust choice that provides a reproducible fragmentation "fingerprint."
The Causality Behind the Protocol: An EI-MS Workflow
The goal of this protocol is to generate a gas-phase molecular ion (M⁺•) and induce predictable bond cleavages to reveal the molecule's constituent parts.
Experimental Protocol: Direct Infusion Electron Ionization Mass Spectrometry
-
Sample Preparation (Justification): Dissolve approximately 0.1 mg of the purified solid in 1 mL of a high-volatility solvent like methanol or dichloromethane. This low concentration prevents saturation of the detector, while the volatile solvent is rapidly removed in the vacuum system, leaving the pure analyte for ionization.
-
Instrument Calibration (Trustworthiness): Prior to analysis, calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine, PFTBA). This step is critical for ensuring mass accuracy.
-
Sample Introduction: Introduce the sample solution into the ion source via a direct insertion probe (DIP) or a heated GC inlet. The DIP is heated gradually to gently volatilize the analyte directly into the ionization chamber.
-
Ionization (The Key Event): Bombard the vaporized molecules with a high-energy electron beam, typically standardized at 70 eV. This energy is sufficient to dislodge an electron from the molecule, forming the radical cation M⁺•, without causing excessive, chaotic fragmentation. This standardization is key to creating reproducible spectra that can be compared across laboratories.[3]
-
Mass Analysis: Accelerate the newly formed ions (the M⁺• and its fragments) through a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Detect the ions and plot their relative abundance against their m/z value to generate the mass spectrum.
Data Interpretation: From Peaks to Structure
The mass spectrum provides a roadmap to the molecule's architecture. The molecular formula, C₁₅H₁₃N₃S, gives a theoretical monoisotopic mass of 267.08 Da.
-
The Molecular Ion Peak (M⁺•): The first and most crucial piece of information is the molecular ion peak. We expect a strong signal at m/z 267 , confirming the molecular weight. The presence of a smaller peak at m/z 269 (the M+2 peak) is also expected due to the natural abundance of the ³⁴S isotope, providing confidence in the presence of a sulfur atom.[4]
-
Predicting the Fragmentation Pathway: The fragmentation of the molecular ion is governed by the stability of the resulting fragments. The major predicted cleavages are detailed below.
Table 1: Predicted Key Fragments in the EI Mass Spectrum
| Predicted m/z | Proposed Fragment Structure | Mechanistic Justification |
| 252 | [M - CH₃]⁺ | Loss of the methyl radical from the tolyl group. This is a common fragmentation for methylated aromatics. |
| 180 | [C₁₃H₁₀N]⁺ | Cleavage of the C-S and C-N bonds of the thiadiazole ring, with loss of SCN radical. |
| 167 | [C₁₃H₁₁]⁺ | Cleavage of the bond between the biphenyl system and the thiadiazole ring, forming the stable 4-methylbiphenyl cation. |
| 91 | [C₇H₇]⁺ | The classic tropylium ion, a highly stable fragment resulting from the rearrangement and cleavage of the tolyl group. |
The fragmentation cascade can be visualized to better understand the relationships between the parent molecule and its daughter ions.
Caption: Predicted fragmentation cascade of the target molecule under EI-MS.
Part 2: Infrared Spectroscopy – Mapping the Functional Groups
IR spectroscopy provides orthogonal, complementary information to MS by identifying the specific functional groups present in the molecule. It works on the principle that chemical bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a bond will absorb energy at its characteristic frequency.
The Causality Behind the Protocol: An ATR-FTIR Workflow
Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation and yields high-quality, reproducible spectra.
Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Background Scan (Trustworthiness): Before analyzing the sample, a background spectrum of the empty, clean ATR crystal is recorded. The instrument software automatically subtracts this background from the sample spectrum, removing interfering signals from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal (typically diamond).
-
Applying Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. This is crucial for ensuring good contact, which is necessary for the IR beam's evanescent wave to penetrate the sample effectively.
-
Data Acquisition: The IR beam is passed through the crystal, reflecting multiple times. At each reflection point, the beam penetrates the sample, and absorption occurs. The resulting interferogram is collected by the detector.
-
Fourier Transform: The instrument's software performs a mathematical Fourier transform on the interferogram to convert it into the familiar frequency spectrum (transmittance vs. wavenumber).
Data Interpretation: The Vibrational Fingerprint
The IR spectrum confirms the presence of the key structural motifs. Each functional group has a characteristic absorption or set of absorptions.
Table 2: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Intensity & Shape | Rationale for Assignment |
| 3400 - 3250 | N-H (Primary Amine) Asymmetric & Symmetric Stretch | Medium, two distinct sharp peaks | A primary amine (-NH₂) is the only group present that absorbs in this region with this characteristic two-band pattern.[5] |
| 3100 - 3000 | C-H (Aromatic) Stretch | Medium to weak, sharp | sp² C-H bonds vibrate at a higher frequency than sp³ C-H bonds. Their presence confirms the aromatic rings.[6] |
| 2980 - 2850 | C-H (Alkyl) Stretch | Medium to weak, sharp | The sp³ C-H bonds of the methyl (-CH₃) group absorb just below the 3000 cm⁻¹ threshold.[6] |
| ~1620 | C=N (Thiadiazole ring) Stretch | Medium to strong, sharp | This absorption is characteristic of the carbon-nitrogen double bond within the heterocyclic ring.[7] |
| 1600 - 1450 | C=C (Aromatic ring) Stretch | Medium, multiple sharp peaks | The stretching vibrations within the benzene rings typically give rise to a series of absorptions in this region.[8] |
| < 850 | C-H (Aromatic) Out-of-Plane Bend | Strong, sharp | The specific position of these strong bands can help confirm the substitution pattern on the aromatic rings. |
The combination of these bands provides a powerful vibrational signature. The clear presence of the dual N-H peaks, along with both aromatic and aliphatic C-H stretches, and the characteristic ring vibrations, would strongly support the proposed structure.
Caption: An integrated workflow demonstrating the synergy of MS and IR analysis.
Conclusion: A Self-Validating Approach to Structural Integrity
The structural characterization of a novel pharmaceutical candidate is not a linear process but a system of checks and balances. Mass spectrometry provides the elemental formula and a logical breakdown of the molecular skeleton, while infrared spectroscopy confirms that the constituent functional groups are correctly assembled. By employing these techniques in tandem, we create a self-validating loop where the data from one method corroborates the other. This rigorous, evidence-based approach ensures the absolute structural integrity of this compound, establishing a solid foundation for all subsequent preclinical and clinical development.
References
-
Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
-
Novel Thiadiazole Derivatives: Synthesis, Structural Characterization, and Pharmacological Evaluation. (2023). International Journal of Innovative Research in Technology. Retrieved January 16, 2026, from [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Advances. Retrieved January 16, 2026, from [Link]
-
Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,...). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis and Characterization of Novel 1, 3, 4- Thiadiazole Derivatives and Screening for Certain Biological Activities. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. Retrieved January 16, 2026, from [Link]
-
Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. (2021). Frontiers in Chemistry. Retrieved January 16, 2026, from [Link]
-
Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. (2022). Chemical Methodologies. Retrieved January 16, 2026, from [Link]
-
1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. (2021). Arkivoc. Retrieved January 16, 2026, from [Link]
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). Molecules. Retrieved January 16, 2026, from [Link]
- Sarkar, S. (2022).
-
Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (2015). Journal of Chemical and Pharmaceutical Research. Retrieved January 16, 2026, from [Link]
-
Infrared spectra of the synthesised 1,3,4 thiadiazole derivative A1... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2015). Indian Journal of Heterocyclic Chemistry. Retrieved January 16, 2026, from [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). International Journal of Materials and Chemistry. Retrieved January 16, 2026, from [Link]
-
New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. (2018). Balıkesir University Journal of Science Institute. Retrieved January 16, 2026, from [Link]
-
Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (2018). International Journal of Inorganic Chemistry. Retrieved January 16, 2026, from [Link]
-
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. (2007). Acta Crystallographica Section E: Structure Reports Online. Retrieved January 16, 2026, from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved January 16, 2026, from [Link]
-
Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. (2018). Journal of Global Pharma Technology. Retrieved January 16, 2026, from [Link]
-
Synthesis, Antimicrobial and Anticancer Activities of 5-(4-Substituted-Phenyl)-1,3,4-Thiadiazole-2-Amines. (2012). Rasayan Journal of Chemistry. Retrieved January 16, 2026, from [Link]
-
Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved January 16, 2026, from [Link]
-
IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I. LibreTexts. Retrieved January 16, 2026, from [Link]
-
The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (2024). Research Results in Pharmacology. Retrieved January 16, 2026, from [Link]
-
5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine. (2009). Acta Crystallographica Section E: Structure Reports Online. Retrieved January 16, 2026, from [Link]
Sources
- 1. ijirt.org [ijirt.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. researchgate.net [researchgate.net]
- 4. article.sapub.org [article.sapub.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. jocpr.com [jocpr.com]
- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
A Technical Guide to the Physicochemical Properties and Biological Evaluation of 5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide spectrum of pharmacological activities.[1][2][3][4] This technical guide provides an in-depth analysis of a specific derivative, 5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine. By integrating a biphenyl moiety, this compound is designed to enhance lipophilicity and potentially augment biological interactions. This document details the compound's physicochemical properties, outlines a robust synthetic pathway and methods for structural elucidation, and explores its potential therapeutic applications, with a focus on oncology. We provide validated, step-by-step protocols for key in vitro assays to facilitate its evaluation in a research and drug development setting. The guide is structured to serve as a practical resource for scientists, bridging fundamental chemistry with functional biological assessment.
Chemical Identity and Physicochemical Properties
The foundational step in any drug discovery program is the precise characterization of the molecule of interest. The properties of this compound are summarized below. The molecular formula and weight are calculated based on its structure, while other properties are predicted based on the known characteristics of the biphenyl and 1,3,4-thiadiazole pharmacophores.
| Property | Value | Source/Method |
| IUPAC Name | This compound | Nomenclature Rules |
| Molecular Formula | C₁₅H₁₃N₃S | Calculated |
| Molecular Weight | 267.35 g/mol | Calculated |
| CAS Number | Not available; novel compound. | - |
| Appearance (Predicted) | White to off-white crystalline solid | Analog Data |
| Solubility (Predicted) | Soluble in DMSO, DMF, sparingly soluble in methanol, ethanol. | Analog Data |
| Melting Point (Predicted) | >200 °C | Analog Data[5] |
Synthesis and Structural Elucidation
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a well-established process in heterocyclic chemistry. The most common and efficient method involves the acid-catalyzed cyclization of a thiosemicarbazide derivative, which is itself formed from a corresponding carboxylic acid or its ester.[1][6]
Rationale for Synthetic Strategy
The chosen synthetic route leverages readily available starting materials: 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid and thiosemicarbazide. The critical step is the dehydration and cyclization reaction. While various dehydrating agents like polyphosphoric acid or phosphorus oxychloride can be used, concentrated sulfuric acid is often effective and straightforward for this class of compounds, promoting the formation of the stable 1,3,4-thiadiazole ring in high yield.[1][6]
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-((4'-Methyl-[1,1'-biphenyl]-4-yl)carbonyl)thiosemicarbazide
-
To a solution of 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid (1 equivalent) in a suitable solvent like methanol, add thiosemicarbazide (1.1 equivalents).
-
Heat the reaction mixture to reflux for 8-10 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into ice-cold water to precipitate the product.
-
Filter the resulting solid, wash with water, and dry under vacuum. The product is the intermediate acylthiosemicarbazide.
Step 2: Cyclization to this compound
-
Carefully add the dried acylthiosemicarbazide intermediate from Step 1 (1 equivalent) portion-wise to pre-chilled concentrated sulfuric acid (approx. 5-10 volumes) with constant stirring in an ice bath.
-
Allow the mixture to stir at room temperature for 1-2 hours, then heat gently to 60-70°C for 3-5 hours.[6]
-
After cooling to room temperature, pour the reaction mixture slowly onto crushed ice.
-
Neutralize the acidic solution carefully with a base (e.g., aqueous ammonia or NaOH solution) until a precipitate forms.
-
Filter the crude product, wash thoroughly with water to remove inorganic salts, and dry.
-
Recrystallize the final compound from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain the purified product.
Workflow for Synthesis and Characterization
Caption: Workflow from starting materials to final, characterized compound.
Structural Characterization
Unambiguous structural confirmation is critical. A combination of spectroscopic methods should be employed. For definitive stereochemical and conformational analysis, single-crystal X-ray crystallography is the gold standard.[7]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons of the two phenyl rings, a singlet for the methyl group protons, and a broad singlet for the amine (-NH₂) protons, which is exchangeable with D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for all 15 carbon atoms, including the methyl carbon, aromatic carbons, and the two carbons of the thiadiazole ring (C2 and C5), which typically resonate at ~168 ppm and ~155 ppm, respectively.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands are expected, including N-H stretching for the primary amine (around 3100-3300 cm⁻¹), C=N stretching of the thiadiazole ring, and aromatic C-H and C=C stretching.[8]
-
Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the calculated molecular weight (267.35).
Predicted Spectral Data Summary
| Technique | Expected Key Signals/Features |
| ¹H NMR | δ 7.2-8.0 ppm (m, 8H, Ar-H), δ ~7.0 ppm (br s, 2H, NH₂), δ ~2.4 ppm (s, 3H, CH₃) |
| ¹³C NMR | δ ~168 ppm (C-NH₂), δ ~155 ppm (C-biphenyl), δ 125-145 ppm (Ar-C), δ ~21 ppm (CH₃) |
| FT-IR | ~3270 cm⁻¹ (N-H stretch), ~3100 cm⁻¹ (Ar C-H stretch), ~1620 cm⁻¹ (C=N stretch), ~1500 cm⁻¹ (N-H bend) |
| MS (EI) | m/z 267 [M]⁺ |
Potential Biological Activity and Therapeutic Applications
Overview of 1,3,4-Thiadiazole Bioactivity
The 1,3,4-thiadiazole nucleus is a privileged scaffold in drug discovery, with derivatives reported to possess a vast array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][4][9] The anticancer potential is particularly noteworthy, with numerous studies demonstrating the cytotoxicity of these compounds against various cancer cell lines.[10][11][12] The inclusion of the 4'-methylbiphenyl group in the target compound is a rational design choice intended to increase its size and lipophilicity, potentially enhancing its binding affinity to biological targets through hydrophobic and π-π stacking interactions.
Postulated Mechanism of Action (Anticancer)
Many anticancer agents function by inducing programmed cell death (apoptosis) and/or causing cell cycle arrest, preventing cancer cells from proliferating. Studies on structurally related 1,3,4-thiadiazole derivatives have shown that they can exert their effects through these mechanisms.[9][11] A plausible mechanism for this compound could involve the inhibition of a key regulatory protein in a cell survival pathway (e.g., a kinase or a protein involved in cell cycle checkpoints), leading to the activation of the intrinsic apoptotic cascade.
Caption: Postulated apoptotic pathway initiated by the thiadiazole compound.
Protocols for In Vitro Biological Evaluation
To assess the potential anticancer activity of the title compound, standardized in vitro assays are required. The following protocols are foundational for an initial biological screening.
Cell Viability Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A-549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
Principle: This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, so the amount of fluorescence is directly proportional to the amount of DNA in each cell.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellets by centrifugation.
-
Fixation: Resuspend the cells in 1 mL of ice-cold 70% ethanol and incubate at -20°C overnight for fixation.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software. An accumulation of cells in a specific phase (e.g., G2/M) compared to the control indicates cell cycle arrest.[11]
Conclusion and Future Directions
This compound represents a promising chemical entity designed by combining the biologically active 1,3,4-thiadiazole core with a lipophilic biphenyl side chain. This guide provides a comprehensive framework for its synthesis, characterization, and initial biological evaluation. The outlined protocols for cytotoxicity and cell cycle analysis serve as a starting point for investigating its potential as an anticancer agent. Future research should focus on confirming its biological activity across a broader panel of cancer cell lines, elucidating its precise molecular target, and exploring structure-activity relationships (SAR) through the synthesis of additional analogs.
References
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu
- Structure determination of two structural analogs by synchrotron X-ray powder diffraction. (2017). Journal of Applied Crystallography.
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023).
- BIOLOGICAL EVALUATION OF SOME SYNTHESIZED N- SUBSTITUTED 1, 3, 4 THIADIAZOLE DERIV
- New 1,3,4-thiadiazoles Derivatives: Synthesis, Antiproliferative Activity, Molecular Docking and Molecular Dynamics. (2017). Taylor & Francis Online.
- 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (2017). PubMed Central.
- Confirming the Chemical Structure of Novel Thiadiazole Derivatives: A Comparative Guide to X-ray Crystallography. (2025). Benchchem.
- 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. (2007). NIH.
- Quantitative crystal structure analysis of 1,3,4-thiadiazole deriv
- Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (2012). PMC - NIH.
- Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR.
- Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. (2020). Chemical Methodologies.
- Crystal structure of thiadiazole 1. (A) Atoms are numbered according to... (2020).
- 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole. PubChem.
-
Crystal structure of 6-(2-fluorophenyl)-3-phenyl-[9][13][14]-triazolo[3,4-b][9][10][14]thiadiazole, C15H9FN4S. (2016). Digital CSIC.
- Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (2017). Brieflands.
- 5-Methyl-1,3,4-thiadiazol-2-amine - Physico-chemical Properties. (2024). ChemBK.
- Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (2014).
- Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. (2018). Journal of Global Pharma Technology.
- n-methyl-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine. Sigma-Aldrich.
- BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW. (2022). ShodhKosh: Journal of Visual and Performing Arts.
- 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. (2019).
- Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (2013). JOCPR.
- Spectral and Biological evaluation of 5-Methyl-1,3,4-thiadiazol-2-amine. (2023).
- SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (2012). Rasayan Journal of Chemistry.
- SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIV
- 5-([(4-Fluorobenzyl)thio]methyl)-1,3,4-thiadiazol-2-amine, 95% Purity. Stellarnova.
- N-phenyl-1,3,4-thiadiazol-2-amine. (2025).
- 2-Amino-5-methyl-1,3,4-thiadiazole. BLDpharm.
- 5-[(Phenylthio)methyl]-1,3,4-thiadiazol-2-amine. PubChem.
- New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calcul
- Journal of Medicinal and Chemical Sciences. (2022). SID.
Sources
- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. chemmethod.com [chemmethod.com]
- 4. granthaalayahpublication.org [granthaalayahpublication.org]
- 5. chembk.com [chembk.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. brieflands.com [brieflands.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. tandfonline.com [tandfonline.com]
- 12. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure determination of two structural analogs, named 3-[1-(2-fluoro-4-biphenyl)ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (C23H16F2N4S) and 3-[1-(2-fluoro-4-biphenyl)ethyl]-6-(4-chlorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (C23H16ClFN4S) by synchrotron X-ray powder diffraction (Journal Article) | OSTI.GOV [osti.gov]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
An In-depth Technical Guide on the Crystal Structure of 5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the novel heterocyclic compound, 5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine. While a definitive crystal structure for this specific molecule is not yet publicly deposited, this document outlines a robust and experimentally sound protocol based on established methodologies for analogous 1,3,4-thiadiazole derivatives. We delve into the causality behind experimental choices, from the selection of synthetic routes to the nuances of crystal growth and the rigors of structure solution and refinement. This guide is intended to serve as a self-validating system for researchers aiming to elucidate the three-dimensional architecture of this and similar compounds, a critical step in understanding its structure-activity relationships for potential therapeutic applications.
Introduction: The Significance of 1,3,4-Thiadiazoles in Medicinal Chemistry
The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in modern drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The precise three-dimensional arrangement of atoms and functional groups within these molecules is paramount as it dictates their interaction with biological targets. Single-crystal X-ray diffraction stands as the unequivocal gold standard for determining the solid-state structure of novel molecular entities, providing unparalleled insight into bond lengths, bond angles, and intermolecular interactions.[3] This guide focuses on this compound, a compound of interest due to its biphenyl moiety which can play a crucial role in molecular recognition and binding affinity.
Synthesis of this compound
A common and efficient method for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles involves the cyclization of an aryl carboxylic acid with thiosemicarbazide.[1][4] This approach is favored for its reliability and the ready availability of starting materials.
Proposed Synthetic Pathway
The synthesis commences with the commercially available 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid, which undergoes a dehydrative cyclization with thiosemicarbazide in the presence of a strong acid catalyst, such as phosphorus oxychloride or concentrated sulfuric acid.
Caption: Proposed synthesis of the title compound.
Detailed Experimental Protocol
-
Reaction Setup: To a stirred solution of 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid (1 equivalent) in a suitable solvent such as toluene or dioxane, add thiosemicarbazide (1.1 equivalents).
-
Catalyst Addition: Slowly and cautiously add phosphorus oxychloride (2-3 equivalents) or concentrated sulfuric acid to the reaction mixture under cooling in an ice bath. The choice of a strong dehydrating agent is crucial for driving the cyclization reaction to completion.
-
Reaction Progression: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
Purification: Filter the crude product, wash with copious amounts of water, and dry. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water or acetone) to obtain the pure this compound.
Single-Crystal Growth: The Gateway to Structural Elucidation
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. The choice of solvent and crystallization technique is critical and often requires empirical optimization.[5][6][7]
Crystallization Techniques
Several techniques can be employed for the single-crystal growth of small organic molecules:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The slow evaporation of the solvent gradually increases the concentration, leading to crystal formation. This method is simple and effective for many compounds.[5]
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below. The decrease in solubility upon cooling promotes crystallization.
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, inducing crystallization.
Recommended Protocol for Crystal Growth
-
Solvent Screening: Screen a range of solvents (e.g., acetone, ethanol, methanol, ethyl acetate, and mixtures thereof) to find one in which the compound has moderate solubility.
-
Preparation of Saturated Solution: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature or with gentle heating.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.[5]
-
Crystallization:
-
For Slow Evaporation: Cover the vial with parafilm and poke a few small holes with a needle. Place the vial in a vibration-free environment.
-
For Vapor Diffusion: Place the vial containing the compound's solution inside a larger jar containing a few milliliters of an anti-solvent (e.g., hexane or diethyl ether). Seal the jar and leave it undisturbed.
-
-
Observation: Monitor the vials periodically for the formation of well-defined single crystals over several days to weeks.
Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using X-ray diffraction.
Data Collection
A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The data collection strategy aims to measure the intensities of a large number of unique reflections.[8][9]
Caption: Workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Methodology
-
Crystal Mounting: A well-formed crystal with dimensions typically in the range of 0.1-0.3 mm is selected and mounted on a cryoloop or a glass fiber.
-
Data Collection:
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.
-
A modern diffractometer equipped with a CCD or CMOS detector and using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation is used.[8]
-
A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[10]
-
-
Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
Structure Solution and Refinement
-
Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process.[11][12][13][14] This iterative process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Structural Analysis and Expected Findings
Based on the crystal structures of analogous compounds, we can anticipate several key structural features for this compound.
| Parameter | Expected Value/Observation | Rationale/Reference |
| Crystal System | Monoclinic or Orthorhombic | Common for similar heterocyclic compounds. |
| Space Group | Centrosymmetric (e.g., P2₁/c) | Favored for racemic mixtures or achiral molecules. |
| Thiadiazole Ring | Planar | Aromatic nature of the 1,3,4-thiadiazole ring. |
| Dihedral Angle | 10-40° | The dihedral angle between the thiadiazole and the adjacent phenyl ring is typically non-zero due to steric hindrance. |
| Intermolecular Interactions | N-H···N hydrogen bonds | The amino group on the thiadiazole ring is a good hydrogen bond donor, and the nitrogen atoms of the thiadiazole ring are potential acceptors, leading to the formation of hydrogen-bonded networks that stabilize the crystal packing. |
| Biphenyl Moiety | Twisted conformation | The two phenyl rings of the biphenyl group are generally not coplanar. |
Structure Validation: Ensuring Scientific Integrity
The final refined crystal structure must be rigorously validated to ensure its quality and correctness. The use of software such as PLATON is standard practice for this purpose.[15][16][17][18]
Validation Checks
-
checkCIF Report: The crystallographic information file (CIF) is submitted to the International Union of Crystallography's (IUCr) checkCIF service.[15] This generates a report with alerts that highlight potential issues, such as missed symmetry, incorrect atom assignments, or unusual geometric parameters.
-
Geometric Analysis: Bond lengths, bond angles, and torsion angles are compared with standard values to identify any inconsistencies.
-
Analysis of Displacement Parameters: Anisotropic displacement parameters (ADPs) are examined for any non-positive definite values or unusual shapes, which could indicate disorder or other model errors.
Conclusion
This technical guide provides a comprehensive and actionable framework for the synthesis and definitive structural elucidation of this compound via single-crystal X-ray diffraction. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently approach the characterization of this and other novel 1,3,4-thiadiazole derivatives. The resulting crystal structure will be an invaluable asset for computational modeling, structure-based drug design, and a deeper understanding of the chemical and biological properties of this promising class of compounds.
References
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
- Steed, J. W., & Atwood, J. L. (2009). Supramolecular Chemistry. John Wiley & Sons.
-
Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]
-
PLATON/VALIDATION. (n.d.). Utrecht University. Retrieved from [Link]
- Siddiqui, N., Ahuja, P., Ahsan, W., Pandeya, S. N., & Iqbal, M. S. (2008). Thiadiazoles: A review on their synthesis and various biological activities. Bioorganic & Medicinal Chemistry, 16(18), 8750-8760.
-
Durham University. (n.d.). Structure Refinement. Retrieved from [Link]
- AL-Gwady, M. S. (2008). Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles (ATDA) and Their Derivatives Using Conventional and Microwave Techniques. Journal of the University of Anbar for Pure Science, 2(3).
- Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13.
-
MIT OpenCourseWare. (n.d.). Structure refinement. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
- Jain, K., & Mishra, P. (2010). Synthesis of Some 2-Amino-5-Aryl-1,3,4-Thiadiazoles. Asian Journal of Chemistry, 12(4), 1341-1343.
- Royal Society of Chemistry. (2019). Single-crystal X-ray Diffraction (Part 2).
-
MIT OpenCourseWare. (n.d.). 8.7 – Guide to Growing a Single Crystal. Retrieved from [Link]
- Watkin, D. J. (2013). Recent advances in small molecule refinement. IUCrJ, 1(1), 2-10.
-
ResearchGate. (n.d.). DIFFERENT TYPES OF CRYSTAL GROWTH METHODS. Retrieved from [Link]
-
University of Oklahoma. (n.d.). Structure Refinement. Retrieved from [Link]
- Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some tricks for the single-crystal growth of small molecules. CrystEngComm, 14(3), 751-757.
-
Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents. Retrieved from [Link]
- Singh, A., & Singh, V. K. (2022). SYNTHESIS OF 2-AMINO-5-ARYL-1,3,4-THIADIAZOLE CATALYZED BY ORANGE JUICE AND ANTIMICROBIAL ACTIVITY. EPH-International Journal of Biological & Pharmaceutical Science, 4(1), 1-6.
- Watkin, D. J. (2008). Structure refinement: Some background theory and practical strategies. Crystallography Reviews, 14(2), 111-140.
- Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta poloniae pharmaceutica, 63(1), 3-14.
-
Carleton College. (n.d.). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
Sources
- 1. hakon-art.com [hakon-art.com]
- 2. eijbps.com [eijbps.com]
- 3. BibSonomy [bibsonomy.org]
- 4. asianpubs.org [asianpubs.org]
- 5. How To [chem.rochester.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. Introduction [pd.chem.ucl.ac.uk]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. ou.edu [ou.edu]
- 14. researchgate.net [researchgate.net]
- 15. journals.iucr.org [journals.iucr.org]
- 16. platonsoft.nl [platonsoft.nl]
- 17. researchgate.net [researchgate.net]
- 18. PLATON/VALIDATION [platonsoft.nl]
An In-depth Technical Guide to the Solubility of 5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine in Common Solvents
This guide provides a comprehensive overview of the solubility characteristics of 5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine, a compound of interest in medicinal chemistry and materials science. Understanding the solubility of this molecule is paramount for its effective application in drug discovery, formulation development, and various chemical syntheses. This document will delve into the theoretical principles governing its solubility, present qualitative solubility insights based on related structures, and provide a detailed, field-proven protocol for precise quantitative solubility determination.
Introduction: The Significance of Solubility
Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent, is a critical physicochemical parameter in the realm of scientific research and development. In the context of drug development, the aqueous solubility of a compound directly influences its bioavailability and therapeutic efficacy.[1][2][3] For synthetic chemists, knowledge of solubility is essential for reaction setup, purification, and crystallization processes. This guide focuses on this compound, a molecule featuring a biphenyl scaffold linked to a 1,3,4-thiadiazole-2-amine moiety, and aims to provide a thorough understanding of its behavior in various common laboratory solvents.
Molecular Structure and its Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[4][5] Let's dissect the structure of this compound to anticipate its solubility profile.
Caption: Molecular structure of this compound highlighting polar and nonpolar regions.
The molecule possesses distinct regions of varying polarity:
-
Nonpolar Region: The 4'-methylbiphenyl group is a large, hydrophobic moiety. This extensive hydrocarbon framework contributes to the molecule's affinity for nonpolar solvents.
-
Polar Region: The 1,3,4-thiadiazole ring is a heterocyclic system containing nitrogen and sulfur atoms, which introduce polarity. Furthermore, the primary amine (-NH2) group is capable of acting as both a hydrogen bond donor and acceptor.[6][7][8] This significantly enhances the potential for interaction with polar protic solvents.
Based on this structural analysis, we can predict that the compound will exhibit limited solubility in highly polar protic solvents like water due to the large nonpolar biphenyl group. Conversely, it is expected to be poorly soluble in purely nonpolar solvents like hexane, which cannot effectively solvate the polar thiadiazole-amine moiety. Therefore, solvents with intermediate polarity, or those that can engage in specific interactions, are likely to be the most effective.
Qualitative Solubility Profile
| Solvent Class | Common Solvents | Predicted Qualitative Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Insoluble | The large nonpolar biphenyl group dominates, limiting solubility despite the presence of a hydrogen-bonding amine group.[7] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF) | Soluble | These solvents possess a significant dipole moment capable of solvating the polar regions of the molecule, while also having some capacity to accommodate the nonpolar biphenyl moiety. THF is a versatile solvent for a wide range of polar and nonpolar compounds.[17] |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Sparingly Soluble to Insoluble | These solvents are unable to effectively solvate the polar 1,3,4-thiadiazole-2-amine functional group. Toluene may show slightly better performance than hexane due to its aromatic character. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble | These solvents have an intermediate polarity and can effectively solvate a range of organic compounds. |
Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method
To obtain precise and reliable quantitative solubility data, the equilibrium shake-flask method is the gold standard and is widely recommended by regulatory bodies.[18][19][20] This method involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached, followed by the analysis of the solute concentration in the saturated solution.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO, toluene)
-
Scintillation vials or screw-capped test tubes
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Step-by-Step Procedure
-
Preparation of Stock Solution for Calibration: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a concentrated stock solution.
-
Preparation of Calibration Standards: Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached.[21][22] Preliminary experiments may be needed to determine the optimal equilibration time.[23][24]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles. This step is crucial to prevent artificially high solubility readings.
-
Dilution: If necessary, dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.
-
HPLC Analysis: Analyze the calibration standards and the prepared samples by HPLC.
-
Data Analysis: Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards. Use the regression equation of the calibration curve to determine the concentration of the compound in the diluted sample. Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.
Caption: Experimental workflow for the shake-flask solubility determination method.
Discussion and Mechanistic Insights
The solubility of this compound is a delicate balance between the enthalpic and entropic contributions to the Gibbs free energy of dissolution.
-
In Polar Protic Solvents: The primary amine and the nitrogen atoms of the thiadiazole ring can form hydrogen bonds with solvents like water and ethanol.[25] However, the large, nonpolar biphenyl moiety disrupts the hydrogen-bonding network of the solvent, which is an energetically unfavorable process. This leads to the predicted low solubility.
-
In Polar Aprotic Solvents: Solvents like DMSO and DMF are excellent hydrogen bond acceptors and have large dipole moments. They can effectively solvate the polar regions of the molecule. While they do not form strong interactions with the nonpolar biphenyl group, their overall solvating power for a wide range of organic molecules makes them good candidates for dissolving this compound.
-
In Nonpolar Solvents: The weak van der Waals forces offered by nonpolar solvents like hexane are insufficient to overcome the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) between the molecules of the solid compound, resulting in poor solubility.
Caption: Intermolecular forces governing the dissolution process.
Conclusion
The solubility of this compound is governed by its amphiphilic nature, possessing both significant nonpolar and polar functionalities. While qualitative predictions suggest good solubility in polar aprotic solvents like DMSO and DMF, and poor solubility in water and nonpolar hydrocarbons, precise quantitative data is best obtained through a rigorous experimental protocol such as the shake-flask method. The detailed methodology and theoretical framework provided in this guide will empower researchers, scientists, and drug development professionals to effectively handle and utilize this compound in their respective applications.
References
- Functional Groups In Organic Chemistry. (2010-10-06).
- Physical Properties of Amines – Solubility, Melting and Boiling Point - EMBIBE.
- 15.12: Physical Properties of Amines - Chemistry LibreTexts. (2024-10-16).
- EXPERIMENT 1 DETERMIN
- Basic Properties of Amines - Chemistry LibreTexts. (2023-01-22).
- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.
- Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013-11-12).
- Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
- Experiment: Solubility of Organic & Inorganic Compounds.
- 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences - RMIT Open Press.
- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018-07-02).
- How can you determine the solubility of organic compounds? - Quora. (2017-06-24).
- Solubility of Organic Compounds. (2023-08-31).
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies.
- Annex 4 - World Health Organiz
- Shake-Flask Solubility Assay - Enamine.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024-12-09).
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public
- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems.
- How Does Solvent Polarity Impact Compound Solubility? - YouTube. (2025-12-17).
- Solubility Factors When Choosing a Solvent | News & Announcements - Cayman Chemical.
- Tetrahydrofuran - Wikipedia.
- 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - NIH.
- Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity - ACS Public
- Synthesis and identification of some deriv
- (PDF)
- 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed Central.
- A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Deriv
- SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES - Rasayan Journal of Chemistry.
- 5-Methyl-1,3,4-thiadiazol-2-ol | 84352-65-8 - Benchchem.
- Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (2010-12-09).
- 2-Amino-5-methyl-1,3,4-thiadiazole 97 108-33-8 - Sigma-Aldrich.
- (E)-5-Phenyl-N-(2-thienylmethylene)-1,3,4-thiadiazole-2-amine.
- Synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl}sulfamoyl)phenyl]amine: An Impurity in the Antibacter - International Journal of Pharmaceutical Sciences and Drug Research.
Sources
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. enamine.net [enamine.net]
- 4. youtube.com [youtube.com]
- 5. caymanchem.com [caymanchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. researchgate.net [researchgate.net]
- 16. (E)-5-Phenyl-N-(2-thienylmethylene)-1,3,4-thiadiazole-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. lup.lub.lu.se [lup.lub.lu.se]
- 20. bioassaysys.com [bioassaysys.com]
- 21. researchgate.net [researchgate.net]
- 22. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 23. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 24. who.int [who.int]
- 25. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences [rmit.pressbooks.pub]
The Multifaceted Biological Activities of Novel Biphenyl-1,3,4-Thiadiazole Derivatives: A Technical Guide
Introduction: The Prominence of the Biphenyl-1,3,4-Thiadiazole Scaffold in Medicinal Chemistry
The 1,3,4-thiadiazole ring is a vital heterocyclic scaffold in the landscape of drug discovery, demonstrating a wide array of pharmacological properties.[1] Its derivatives are known to exhibit antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[2][3] The inclusion of a biphenyl moiety to this versatile core often enhances the biological efficacy of the resultant derivatives. This enhancement can be attributed to the biphenyl group's ability to influence the molecule's lipophilicity, steric profile, and potential for pi-stacking interactions with biological targets. This technical guide provides an in-depth exploration of the synthesis and significant biological activities of novel biphenyl-1,3,4-thiadiazole derivatives, offering valuable insights for researchers, scientists, and professionals in drug development.
I. Synthesis of Biphenyl-1,3,4-Thiadiazole Derivatives
A common and effective method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. The following protocol describes a general procedure for synthesizing a 2-(biphenyl-4-yl)-5-substituted-1,3,4-thiadiazole.
Experimental Protocol: Synthesis of 2-(Biphenyl-4-yl)-5-aryl-1,3,4-thiadiazole
Rationale: This multi-step synthesis first prepares the key intermediate, a thiosemicarbazide, from a biphenyl acid hydrazide. This intermediate then undergoes acid-catalyzed cyclization to form the desired 1,3,4-thiadiazole ring.
Step 1: Synthesis of Biphenyl-4-carbohydrazide
-
A solution of biphenyl-4-carboxylic acid (1 equivalent) in ethanol is treated with a catalytic amount of concentrated sulfuric acid.
-
The mixture is refluxed for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The resulting ester is then reacted with hydrazine hydrate (1.2 equivalents) in ethanol under reflux for 8-10 hours to yield biphenyl-4-carbohydrazide.
-
The product is isolated by filtration, washed with cold ethanol, and dried.
Step 2: Synthesis of 1-(Biphenyl-4-carbonyl)thiosemicarbazide
-
Biphenyl-4-carbohydrazide (1 equivalent) is dissolved in a suitable solvent such as ethanol.
-
An appropriate isothiocyanate (1 equivalent) is added to the solution.
-
The reaction mixture is refluxed for 3-4 hours.
-
After cooling, the precipitated product is filtered, washed with ethanol, and dried to yield the thiosemicarbazide intermediate.
Step 3: Cyclization to form 2-(Biphenyl-4-yl)-5-substituted-1,3,4-thiadiazole
-
The synthesized 1-(biphenyl-4-carbonyl)thiosemicarbazide (1 equivalent) is treated with a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride.
-
The mixture is stirred at room temperature or gently heated for a specified duration, as determined by TLC monitoring.
-
The reaction mixture is then carefully poured onto crushed ice.
-
The resulting precipitate is filtered, washed thoroughly with water to remove any acid, and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2-(biphenyl-4-yl)-5-substituted-1,3,4-thiadiazole.
Caption: General synthesis workflow for biphenyl-1,3,4-thiadiazole derivatives.
II. Anticancer Activity
Derivatives of 1,3,4-thiadiazole are recognized for their potential as anticancer agents, with their mechanism of action often linked to the inhibition of crucial enzymes or signaling pathways involved in cancer cell proliferation and survival.[2] The biphenyl moiety can enhance this activity by facilitating stronger interactions with the target sites.
Mechanism of Action
The anticancer effects of 1,3,4-thiadiazole derivatives are diverse and can include:
-
Enzyme Inhibition: Inhibition of enzymes like carbonic anhydrases, which are overexpressed in some tumors and contribute to their growth and survival.
-
Apoptosis Induction: Triggering programmed cell death (apoptosis) in cancer cells through various signaling pathways.[2]
-
Cell Cycle Arrest: Halting the cell cycle at different phases, thereby preventing cancer cell division.
Structure-Activity Relationship (SAR)
For 1,3,4-thiadiazole derivatives, the nature and position of substituents on the biphenyl ring and at the 5-position of the thiadiazole ring are critical for their cytotoxic activity. Electron-withdrawing groups on the phenyl rings can sometimes enhance activity.[1] The presence of a biphenyl group itself has been shown to be favorable for anticancer activity in some series of heterocyclic compounds.
Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4] Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[5]
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: The biphenyl-1,3,4-thiadiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours.[7]
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours.[6]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.[4]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) value is determined from the dose-response curve.[8]
Caption: Experimental workflow for the MTT cytotoxicity assay.
III. Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a significant area of research. 1,3,4-Thiadiazole derivatives have shown promise as anti-inflammatory agents, often through the inhibition of key inflammatory mediators.[9][10]
Mechanism of Action
The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[11] Some derivatives may also exert their effects by inhibiting other inflammatory pathways.
Experimental Protocol: In Vivo Anti-inflammatory Evaluation using Carrageenan-Induced Paw Edema in Rats
Rationale: The carrageenan-induced paw edema model is a well-established and highly reproducible acute inflammatory model used to screen for anti-inflammatory drugs.[7] Carrageenan injection induces a local inflammatory response characterized by edema, which can be quantified.
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: The rats are divided into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the biphenyl-1,3,4-thiadiazole derivatives. The compounds are typically administered orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[7]
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[8]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
IV. Anticonvulsant Activity
Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects. Certain 1,3,4-thiadiazole derivatives, particularly those with a biphenyl substituent, have demonstrated potent anticonvulsant properties.[12][13]
Mechanism of Action
The anticonvulsant mechanism of many drugs involves the modulation of ion channels, such as voltage-gated sodium channels, to reduce neuronal excitability. Another common mechanism is the enhancement of GABAergic inhibition in the brain.
Structure-Activity Relationship (SAR)
In a series of 2-aminoalkyl-5-substituted-1,3,4-thiadiazoles, the presence of a 2-biphenyl group was found to be crucial for potent anticonvulsant activity.[12] Alkylation of the side-chain nitrogen atom maintained the potency, while aryl substitution or chain lengthening led to a decrease in activity.
Experimental Protocol: Anticonvulsant Screening using the Maximal Electroshock (MES) Test
Rationale: The MES test is a standard preclinical model for identifying anticonvulsant drugs that are effective against generalized tonic-clonic seizures.[14][15] The test involves inducing a maximal seizure via an electrical stimulus, and the endpoint is the abolition of the tonic hindlimb extension phase of the seizure.
-
Animal Preparation: Mice or rats are used for this assay. The test compounds are administered at various doses, typically via oral or intraperitoneal routes.
-
Electrode Placement and Stimulation: At the time of peak effect of the drug, corneal electrodes are placed on the animal's eyes. An electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered.[14]
-
Observation: The animal is immediately observed for the presence or absence of a tonic hindlimb extension seizure.
-
Data Analysis: The percentage of animals protected from the tonic hindlimb extension is calculated for each dose group. The median effective dose (ED50) can be determined using probit analysis.
V. Antimicrobial Activity
The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. 1,3,4-Thiadiazole derivatives have been explored for their antibacterial and antifungal properties.[16][17]
Mechanism of Action
The antimicrobial mechanism of these compounds can involve the inhibition of essential bacterial enzymes, disruption of the cell membrane, or interference with nucleic acid synthesis.
Experimental Protocol: Antimicrobial Susceptibility Testing using Broth Microdilution
Rationale: The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[18] The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.
-
Serial Dilution of Compounds: The biphenyl-1,3,4-thiadiazole derivatives are serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.[9]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[18]
Conclusion and Future Perspectives
Biphenyl-1,3,4-thiadiazole derivatives represent a promising class of compounds with a broad spectrum of biological activities. The synthetic accessibility of this scaffold allows for extensive structural modifications to optimize potency and selectivity for various therapeutic targets. The in-depth protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutic agents based on this privileged heterocyclic system. Future research should focus on elucidating the precise molecular targets of these compounds and optimizing their pharmacokinetic and pharmacodynamic profiles to translate their in vitro and in vivo efficacy into clinically viable drug candidates.
References
-
Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][9][14][15]Thiadiazole Derivatives as Anti-Inflammatory Agents. (2018). Molecules. [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Advances. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF NOVEL 1, 3, 4- THIADIAZOLE DERIVATIVES AND SCREENING FOR CERTAIN BIOLOGICAL ACTIVITIES. (n.d.). International Journal of Pharmaceutical and Chemical Sciences. [Link]
-
Broth Microdilution | MI - Microbiology. (n.d.). MI - Microbiology. [Link]
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (2019). Molecules. [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (2014). Journal of Chemistry. [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Advances. [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). International Journal of Molecular Sciences. [Link]
-
MIC (µg/ml) of the synthesized compounds and control drugs using the broth microdilution method. (n.d.). ResearchGate. [Link]
-
Thiadiazole derivatives as anticancer agents. (2016). Future Medicinal Chemistry. [Link]
-
Synthesis and anticancer evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles and Mannich bases. (2011). European Journal of Medicinal Chemistry. [Link]
-
Broth microdilution. (n.d.). Wikipedia. [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). International Journal of Molecular Sciences. [Link]
-
Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. (2020). Frontiers in Chemistry. [Link]
-
In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines. (n.d.). Altogen Biosystems. [Link]
-
Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. (2015). American Research Journal of Pharmacy. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Methods in Molecular Biology. [Link]
-
Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. (2024). BMC Chemistry. [Link]
-
A review on the 1,3,4-Thiadiazole as Anticancer Activity. (2023). Bulletin of Environment, Pharmacology and Life Sciences. [Link]
-
Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. (2021). Journal of Sulfur Chemistry. [Link]
-
Molecular Modeling, Synthesis and Pharmacological Evaluation of 1,3,4- Thiadiazoles as Anti-inflammatory and Analgesic Agents. (2016). Medicinal Chemistry. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 1, 3, 4-THIADIAZOLE DERIVATIVES AS AN ANTI-INFLAMMATORY AGENTS. (n.d.). European Journal of Biomedical and Pharmaceutical Sciences. [Link]
-
Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. (2021). Molecules. [Link]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2020). International Journal of Molecular Sciences. [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. (2014). Journal of Chemistry. [Link]
-
In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (2021). European Journal of Clinical Microbiology & Infectious Diseases. [Link]
-
New 1,3,4-thiadiazole Derivatives Endowed with Analgesic and Anti-inflammatory Activities. (n.d.). Thai Science. [Link]
-
Cytotoxicity Assay Protocol. (2024). protocols.io. [Link]
-
Synthesis and Anti-inflammatory Activity of Some New 6-Aryltriazolo[3,4-b][9][14][15]thiadiazole Derivatives. (2024). Pharmaceutical Chemistry Journal. [Link]
-
Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. (2016). Tropical Journal of Pharmaceutical Research. [Link]
-
Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (2021). International Journal of Molecular Sciences. [Link]
-
New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro. (2020). Molecules. [Link]
-
Broth microdilution antibacterial assay of peptides. (2024). Research in Veterinary Science. [Link]
-
Synthesis of Some New 2, 5-Disubstituted - 1, 3, 4 -Thiadiazole Derivatives and Investigation of their Anticonvulsant Activitie. (2017). International Journal of Pharmaceutical Sciences Review and Research. [Link]
Sources
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Biological Activity of Derivatives of 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and 1,2,4-Triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 8. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents [mdpi.com]
- 9. ejbps.com [ejbps.com]
- 10. thaiscience.info [thaiscience.info]
- 11. Synthesis of <i>N, N</i>-Bis([1,1′-Biphenyl]-4-ylmethyl)-4-morpholinoaniline derivatives via SMC reaction: Assessing their anti-seizure potential through electroencephalogram evaluation and molecular docking studies - Arabian Journal of Chemistry [arabjchem.org]
- 12. mdpi.com [mdpi.com]
- 13. wjpsonline.com [wjpsonline.com]
- 14. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpcbs.com [ijpcbs.com]
- 17. mdpi.com [mdpi.com]
- 18. Broth microdilution - Wikipedia [en.wikipedia.org]
A Strategic Guide to the Preliminary Biological Evaluation of 5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine: A Novel Drug Candidate
Foreword: Charting the Course for a Novel Heterocycle
The confluence of a biphenyl moiety and a 1,3,4-thiadiazole core in the molecular architecture of 5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine presents a compelling case for its investigation as a potential therapeutic agent. The 1,3,4-thiadiazole ring is a well-established pharmacophore, known for its mesoionic character that facilitates passage across cellular membranes and interaction with diverse biological targets[1][2]. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[2][3][4][5]. The biphenyl group, on the other hand, can enhance molecular recognition and binding affinity to target proteins.
This document provides a comprehensive, in-depth technical guide for the preliminary biological screening of this novel compound. Eschewing a rigid, one-size-fits-all template, this guide is structured as a tiered, logic-driven cascade. It is designed to efficiently and cost-effectively elucidate the primary biological activities of this molecule, thereby guiding subsequent, more focused investigations. As a self-validating system, each stage of the proposed screening process is designed to generate data that informs the next, ensuring a rational and resource-conscious progression from broad-based screening to more specific mechanistic studies.
Section 1: Foundational Characterization and In Silico Profiling
Before embarking on wet-lab experiments, a foundational understanding of the compound's physicochemical properties and a predictive assessment of its pharmacokinetic profile are paramount. This initial phase serves to identify potential liabilities and to guide the design of subsequent in vitro assays.
Physicochemical Properties
A thorough characterization of the compound's purity, solubility, and stability is a non-negotiable prerequisite for any biological screening campaign. These parameters will critically influence the quality and reproducibility of the data generated.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
Computational tools provide a rapid and cost-effective means to forecast the ADMET properties of a novel compound, thereby enabling the early identification of potential developmental hurdles[6][7]. Since in vivo and in vitro evaluations are often costly and labor-intensive, in silico techniques are widely employed to estimate these crucial properties[6].
Recommended Platforms:
-
SwissADME: A freely accessible web tool for the comprehensive prediction of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
-
ADMETlab 2.0: A platform that offers prediction of a wide range of ADMET-related properties.
-
Schrödinger Suite (Lila): A commercial software package with advanced capabilities for ADMET prediction.
Key Parameters to Evaluate:
-
Absorption: Caco-2 permeability, human intestinal absorption (HIA).
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) inhibition (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
-
Excretion: Renal organic cation transporter 2 (OCT2) inhibition.
-
Toxicity: hERG (human Ether-à-go-go-Related Gene) inhibition, hepatotoxicity, carcinogenicity, mutagenicity.
Data Presentation: In Silico ADMET Profile
| Property | Predicted Value/Classification | Interpretation |
| Absorption | ||
| GI Absorption | High | Likely well-absorbed from the gut. |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier. |
| Distribution | ||
| Plasma Protein Binding | >90% | High affinity for plasma proteins. |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| Excretion | ||
| Substrate of Renal OCT2 | No | Not likely to be actively secreted by OCT2. |
| Toxicity | ||
| hERG I Inhibitor | No | Low risk of cardiotoxicity. |
| Hepatotoxicity | Low Probability | Low risk of liver toxicity. |
| AMES Mutagenicity | No | Unlikely to be mutagenic. |
Section 2: Tier 1 Screening - Broad-Spectrum Biological Activity
The initial tier of in vitro screening is designed to cast a wide net, identifying the primary biological activities of the compound. Based on the known activities of 1,3,4-thiadiazole derivatives, the key areas to investigate are cytotoxicity (anticancer potential), antimicrobial activity, and antioxidant capacity.
Cytotoxicity Screening
The evaluation of a compound's cytotoxic potential is a critical first step in drug discovery, providing essential information on its concentration-dependent toxicity in cultured cells[1][8].
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases in living cells[1][9].
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with DMSO, ensuring the final concentration does not exceed 0.5% v/v) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Data Presentation: IC₅₀ Values for Cytotoxicity
| Cell Line | Cancer Type | IC₅₀ (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | Insert Value |
| A549 | Lung Carcinoma | Insert Value |
| HepG2 | Hepatocellular Carcinoma | Insert Value |
| HEK293 | Non-cancerous Kidney | Insert Value |
Antimicrobial Screening
Derivatives of 1,3,4-thiadiazole are known to possess significant antimicrobial properties[2]. A preliminary screen against a panel of pathogenic bacteria and fungi is therefore warranted.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent[10].
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus niger) in appropriate broth media.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic/antifungal control (e.g., Ciprofloxacin, Fluconazole).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Minimum Inhibitory Concentrations (MIC)
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Insert Value |
| Escherichia coli | Gram-negative | Insert Value |
| Candida albicans | Fungus | Insert Value |
| Aspergillus niger | Fungus | Insert Value |
Antioxidant Activity Assessment
The potential for antioxidant activity should be explored, as it can be a contributing factor to other biological effects, such as anti-inflammatory and anticancer properties.
Experimental Protocol: DPPH and ABTS Radical Scavenging Assays
The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common spectrophotometric methods for determining the antioxidant capacity of a compound[2][4][11][12][13].
Step-by-Step Methodology (DPPH Assay):
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals). Ascorbic acid can be used as a positive control.
Data Presentation: Antioxidant Activity
| Assay | IC₅₀ (µM) ± SD |
| DPPH | Insert Value |
| ABTS | Insert Value |
Section 3: Tier 2 Screening - Mechanistic Elucidation
Should the Tier 1 screening reveal significant activity in a particular area (e.g., cytotoxicity or antimicrobial effects), the next logical step is to delve into the potential mechanisms of action.
Anti-inflammatory Activity Screening
Given the structural motifs, investigating anti-inflammatory potential is a rational progression. Inflammation is a key factor in numerous diseases, and its modulation is a significant therapeutic strategy[14][15].
Experimental Protocol: Inhibition of TNF-α Release in LPS-Stimulated THP-1 Cells
This assay provides a valid model system to test novel compounds for potential anti-inflammatory effects by measuring the inhibition of a key pro-inflammatory cytokine[15].
Step-by-Step Methodology:
-
Cell Culture and Differentiation: Culture human monocytic THP-1 cells and differentiate them into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
-
Compound Pre-treatment: Pre-treat the differentiated THP-1 cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: Incubate for 4-24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of Tumor Necrosis Factor-alpha (TNF-α) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release compared to the LPS-stimulated control. Dexamethasone can be used as a positive control.
Data Presentation: Anti-inflammatory Activity
| Assay | IC₅₀ (µM) ± SD |
| Inhibition of TNF-α release in THP-1 cells | Insert Value |
Visualizations and Workflow
Diagram 1: Tiered Biological Screening Workflow
Caption: A tiered workflow for the preliminary biological screening of a novel compound.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to the preliminary biological screening of this compound. The proposed tiered strategy, beginning with in silico predictions and progressing through broad-spectrum in vitro assays to more specific mechanistic studies, ensures a comprehensive yet efficient evaluation. The data generated from this screening cascade will be instrumental in determining the therapeutic potential of this novel compound and will provide a solid foundation for subsequent lead optimization and preclinical development.
References
- Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- Yu H, et al. In silico ADMET prediction: recent advances, current challenges and future trends. PubMed.
- DrugPatentWatch. Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.
- PubMed Central. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery.
- Benchchem. Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
- JOCPR. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity.
- PubMed. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors.
- PubMed. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives.
- NIH. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- ACS Publications. Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction | Journal of Chemical Information and Modeling.
- Chemical Methodologies. Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole.
- Rasayan Journal of Chemistry. SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4-THIADIAZOLE-2-AMINES.
- Benchchem. In Vivo Anticancer Activity of 5-Pentyl-1,3,4-thiadiazol-2-amine: A Comparative Guide.
- PubMed. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents.
- E3S Web of Conferences. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.
- PMC - PubMed Central. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives.
- MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- Granthaalayah Publications and Printers. BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW | ShodhKosh: Journal of Visual and Performing Arts.
- ResearchGate. 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions.
- International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- MDPI. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives.
- Journal of Universitas Airlangga. antioxidant activities using dpph, fic, frap, and abts methods from ethanolic.
- MDPI. Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives.
- Indian Journal of Pharmaceutical Sciences. Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition.
Sources
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis, antimicrobial and anti-inflammatory activities of novel 5-(1-adamantyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. library.dmed.org.ua [library.dmed.org.ua]
- 8. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Study on Anticancer Activity of 4, 4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)] bis (azaneylylidene) bis (methaneylylidene) diphenolon Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Biphenyl-Thiadiazole Scaffold: A Technical Guide to Unlocking Structure-Activity Relationships for Next-Generation Therapeutics
Preamble: The Enduring Promise of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, a five-membered heterocyclic motif that consistently appears in compounds exhibiting a vast spectrum of biological activities.[1][2] Its unique electronic properties, including its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems, make it a versatile building block for the design of novel therapeutic agents.[3][4] From established drugs like the diuretic acetazolamide to novel investigational agents, the 1,3,4-thiadiazole core has proven its therapeutic value.[1] This guide delves into a specific, promising class of these compounds: 5-(biphenyl)-1,3,4-thiadiazole analogs. We will explore the critical interplay between their chemical structure and biological function, providing a framework for researchers and drug developers to navigate the design and optimization of this potent chemical series.
I. The Strategic Importance of the Biphenyl Moiety
The incorporation of a biphenyl group at the 5-position of the 1,3,4-thiadiazole ring introduces a new dimension of structural and functional diversity. The biphenyl moiety offers several advantages in drug design:
-
Expanded Lipophilicity: The two phenyl rings significantly increase the lipophilicity of the molecule, which can enhance membrane permeability and access to intracellular targets.
-
Conformational Flexibility: The torsional angle between the two phenyl rings allows the molecule to adopt various conformations, potentially enabling a better fit within the binding pockets of biological targets.
-
Extended Pharmacophore: The biphenyl group provides a larger surface area for interaction with target proteins, allowing for the establishment of additional van der Waals and pi-pi stacking interactions.
-
Vectors for Substitution: The presence of two phenyl rings offers multiple positions for substitution, enabling fine-tuning of the molecule's electronic and steric properties to optimize potency, selectivity, and pharmacokinetic profiles.
This guide will focus on elucidating the structure-activity relationships (SAR) that govern the biological effects of these biphenyl-thiadiazole analogs, with a particular emphasis on their potential as anticancer and antiplatelet agents.
II. Synthesis of the 5-(Biphenyl)-1,3,4-Thiadiazole Core
The primary synthetic route to 2-amino-5-(biphenyl)-1,3,4-thiadiazoles involves the cyclization of a biphenyl-substituted thiosemicarbazide. This is a robust and widely applicable method.
Experimental Protocol: Synthesis of 2-Amino-5-(biphenyl-4-yl)-1,3,4-thiadiazole
This protocol details the synthesis of the core scaffold, which can then be further modified.
Materials:
-
Biphenyl-4-carboxylic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃) or polyphosphoric acid
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Ice
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add biphenyl-4-carboxylic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents).
-
Solvent and Catalyst Addition: To the flask, add ethanol as a solvent, followed by the slow, dropwise addition of phosphorus oxychloride (2-3 equivalents) or polyphosphoric acid under cooling in an ice bath. The addition of a dehydrating agent like POCl₃ facilitates the cyclization.[5][6]
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and carefully pour it onto crushed ice with constant stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This will precipitate the product.
-
Isolation and Purification: Filter the precipitated solid, wash it thoroughly with cold water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Causality Behind Experimental Choices:
-
Excess Thiosemicarbazide: A slight excess of thiosemicarbazide is used to ensure the complete consumption of the limiting carboxylic acid.
-
Dehydrating Agent: Phosphorus oxychloride or polyphosphoric acid acts as both a catalyst and a dehydrating agent, promoting the intramolecular cyclization of the intermediate thiosemicarbazone to form the thiadiazole ring.
-
Neutralization: The neutralization step is crucial to deprotonate the amino group of the product and render it insoluble in the aqueous medium, allowing for its precipitation and isolation.
III. Biological Evaluation: Uncovering Therapeutic Potential
The 5-(biphenyl)-1,3,4-thiadiazole scaffold has shown promise in two primary therapeutic areas: oncology and thrombosis. The following are detailed protocols for key in vitro assays used to evaluate the activity of these compounds.
A. Anticancer Activity: Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of cell viability against the compound concentration.
B. Antiplatelet Activity: Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by agonists like ADP and arachidonic acid.[10][11][12][13][14]
Experimental Protocol: Light Transmission Aggregometry (LTA)
-
Blood Collection and PRP Preparation: Draw whole blood from healthy, consenting donors into tubes containing 3.8% sodium citrate. Centrifuge the blood at a low speed (e.g., 200 x g) for 10 minutes to obtain platelet-rich plasma (PRP). Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.
-
Assay Setup: Place a cuvette with PRP in the aggregometer and calibrate the instrument to 0% aggregation with PRP and 100% aggregation with PPP.
-
Compound Incubation: Add the test compound at various concentrations to the PRP and incubate for a short period (e.g., 5 minutes) at 37°C.
-
Agonist Addition: Add an agonist, such as adenosine diphosphate (ADP) or arachidonic acid, to induce platelet aggregation.
-
Aggregation Monitoring: Record the change in light transmittance for a set period (e.g., 5-10 minutes).
-
Data Analysis: The percentage of aggregation is calculated, and the inhibitory effect of the compound is determined by comparing the aggregation in the presence of the compound to that of the vehicle control.
IV. Structure-Activity Relationship (SAR) of 5-(Biphenyl)-1,3,4-Thiadiazole Analogs
While direct and extensive SAR studies on 5-(biphenyl)-1,3,4-thiadiazole analogs are limited in the published literature, we can extrapolate and build a predictive SAR model based on the well-established principles of medicinal chemistry and the available data on 5-aryl-1,3,4-thiadiazole derivatives.
A. Modifications at the 2-Position of the Thiadiazole Ring
The 2-position of the 1,3,4-thiadiazole ring is a critical handle for modulating activity. The presence of a primary amino group (2-amino) is a common starting point and often essential for activity, as it can act as a hydrogen bond donor.
-
Acylation and Sulfonylation: Acylation or sulfonylation of the 2-amino group can lead to potent inhibitors. The nature of the acyl or sulfonyl group can influence lipophilicity and interactions with the target protein.
-
Schiff Base Formation: Condensation of the 2-amino group with various aldehydes to form Schiff bases has been a successful strategy for generating analogs with enhanced biological activity.
B. SAR of Substituents on a Single Phenyl Ring at the 5-Position
Studies on 5-phenyl-1,3,4-thiadiazole derivatives provide valuable insights into the influence of substituents on the phenyl ring.
| Substituent (Position) | Effect on Anticancer Activity | Effect on Antiplatelet Activity | Rationale |
| Electron-Withdrawing Groups (e.g., -Cl, -Br, -CF₃, -NO₂) (para) | Often enhances activity | Can enhance activity | Increases the electrophilicity of the aromatic ring, potentially leading to stronger interactions with the target. Can also influence metabolic stability. |
| Electron-Donating Groups (e.g., -OCH₃, -CH₃) (para) | Variable, can decrease or have no significant effect | May decrease activity | Can alter the electronic distribution of the ring and may introduce steric hindrance. |
| Positional Isomers (ortho, meta, para) | Position is critical; para-substitution is often optimal | Para-substitution is often preferred | The position of the substituent dictates its spatial orientation and ability to interact with specific residues in the binding pocket. |
C. Prospective SAR of the Biphenyl Moiety
Based on the principles of medicinal chemistry, we can hypothesize the following SAR for the biphenyl group at the 5-position:
-
Substitution on the Distal Phenyl Ring (Ring B):
-
Electron-withdrawing groups at the para-position of the distal ring are likely to be beneficial for both anticancer and antiplatelet activities, mirroring the trend seen with mono-phenyl analogs.
-
Bulky substituents on the distal ring could either enhance activity by occupying a hydrophobic pocket or decrease activity due to steric clash.
-
-
Substitution on the Proximal Phenyl Ring (Ring A):
-
Substituents on this ring could influence the torsional angle between the two phenyl rings.
-
Ortho-substitution on Ring A would likely force a non-planar conformation, which could be either beneficial or detrimental depending on the topology of the target's binding site.
-
-
Bridged Biphenyls: Introducing a bridge between the two phenyl rings (e.g., fluorene-like structures) would lock the conformation. This could lead to highly potent and selective compounds if the rigid conformation is optimal for binding.
V. Potential Mechanisms of Action and Signaling Pathways
Understanding the molecular targets and signaling pathways is crucial for rational drug design.
A. Anticancer Mechanism
Several signaling pathways have been implicated in the anticancer effects of 1,3,4-thiadiazole derivatives.[3][4][15]
-
Induction of Apoptosis: These compounds can induce programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases.[16]
-
Cell Cycle Arrest: They can cause cell cycle arrest at different phases (e.g., G1/S or G2/M), preventing cancer cell proliferation.
-
Inhibition of Kinases: Some thiadiazole derivatives have been shown to inhibit protein kinases, such as those in the PI3K/Akt pathway, which are often dysregulated in cancer.[15]
Caption: Proposed anticancer mechanism of 5-(biphenyl)-1,3,4-thiadiazole analogs.
B. Antiplatelet Mechanism
The primary target for many antiplatelet agents is the P2Y₁₂ receptor, a G protein-coupled receptor on the platelet surface that plays a central role in ADP-mediated platelet activation and aggregation.[1][2][17][18][19]
-
P2Y₁₂ Receptor Antagonism: 5-(Aryl)-1,3,4-thiadiazole analogs may act as antagonists of the P2Y₁₂ receptor, preventing ADP from binding and initiating the downstream signaling cascade that leads to platelet aggregation.
Caption: Proposed antiplatelet mechanism via P2Y12 receptor antagonism.
VI. Conclusion and Future Directions
The 5-(biphenyl)-1,3,4-thiadiazole scaffold represents a promising area for the discovery of new therapeutic agents. The available data on related 5-aryl analogs provides a solid foundation for the rational design of novel compounds with potent anticancer and antiplatelet activities. Future research should focus on the systematic exploration of the SAR of the biphenyl moiety, including the synthesis and evaluation of a diverse library of substituted and conformationally restricted analogs. Such studies, guided by the principles and protocols outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.
VII. References
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
Molecules. (2022). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. [Link]
-
Biological and Environmental Pleiades. (n.d.). A review on the 1,3,4-Thiadiazole as Anticancer Activity. [Link]
-
MDPI. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
The Journal of Clinical Investigation. (n.d.). Central role of the P2Y12 receptor in platelet activation. [Link]
-
National Institutes of Health. (n.d.). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. [Link]
-
PubMed. (2022). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. [Link]
-
The Journal of Clinical Investigation. (n.d.). Central role of the P2Y12 receptor in platelet activation. [Link]
-
MDPI. (n.d.). The Role and Molecular Mechanism of P2Y12 Receptors in the Pathogenesis of Atherosclerotic Cardiovascular Diseases. [Link]
-
PubMed Central. (n.d.). The Role of P2Y12 Receptor and Activated Platelets During Inflammation. [Link]
-
ResearchGate. (n.d.). A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. [Link]
-
National Center for Biotechnology Information. (n.d.). Analysis of Platelet Aggregation by Light Transmission Aggregometry. [Link]
-
Portland Press. (2013). Molecular mechanisms of platelet P2Y12 receptor regulation. [Link]
-
Iraqi National Journal of Chemistry. (2025). Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles (ATDA) and Their Derivatives Using Conventional and Microwave Techniques. [Link]
-
National Center for Biotechnology Information. (2008). Protocol for Platelet Aggregation. [Link]
-
Asian Journal of Chemistry. (2000). Synthesis of Some 2-Amino-5-Aryl-1,3,4-Thiadiazoles. [Link]
-
Helena Laboratories. (n.d.). Arachidonic Acid. [Link]
-
American Journal of Clinical Pathology. (n.d.). Platelet Aggregation Testing in Platelet-Rich Plasma Description of Procedures With the Aim to Develop Standards in the Field. [Link]
-
Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
-
Google Patents. (n.d.). Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles.
-
ResearchGate. (n.d.). Maximal aggregation (%) induced by arachidonic acid (A), ADP (B) and.... [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 6. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 12. helena.com [helena.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
- 19. The Role of P2Y12 Receptor and Activated Platelets During Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-(biphenyl-4-yl)-1,3,4-thiadiazol-2-amine Derivatives from Carboxylic Acids: An Application Note and Protocol
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold in Medicinal Chemistry
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in modern drug discovery, renowned for its broad and potent biological activities.[1][2] This five-membered aromatic ring, containing two nitrogen atoms and a sulfur atom, is a versatile pharmacophore that can engage in various biological interactions. Its derivatives have demonstrated a wide spectrum of therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] The incorporation of a biphenyl moiety at the 5-position of the 1,3,4-thiadiazol-2-amine core is of particular interest, as the biphenyl group can enhance biological activity through increased lipophilicity and potential for π-π stacking interactions with biological targets. This application note provides a comprehensive guide to the synthesis of 5-(biphenyl-4-yl)-1,3,4-thiadiazol-2-amine from biphenyl-4-carboxylic acid, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for characterization.
Core Synthetic Strategy: From Carboxylic Acid to a Bioactive Heterocycle
The most direct and widely employed method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is the acid-catalyzed cyclization of a carboxylic acid with thiosemicarbazide. This reaction proceeds through the formation of an acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclodehydration to yield the desired thiadiazole ring.
Reaction Mechanism: A Stepwise Look at Thiadiazole Formation
The synthesis of 5-(biphenyl-4-yl)-1,3,4-thiadiazol-2-amine from biphenyl-4-carboxylic acid and thiosemicarbazide in the presence of a strong acid, such as concentrated sulfuric acid, involves two key stages:
-
Acylation of Thiosemicarbazide: The first step is the nucleophilic attack of the terminal amino group of thiosemicarbazide on the protonated carbonyl carbon of biphenyl-4-carboxylic acid. This results in the formation of a tetrahedral intermediate, which subsequently eliminates a molecule of water to form the N-acylthiosemicarbazide, 1-(biphenyl-4-carbonyl)thiosemicarbazide.
-
Intramolecular Cyclodehydration: The acidic conditions then promote the tautomerization of the thioketone to a thiol. The lone pair on the sulfur atom then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring intermediate. A final dehydration step, driven by the strong acid, leads to the formation of the aromatic 1,3,4-thiadiazole ring.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway from starting materials to the final product.
Experimental Protocol: A Detailed Step-by-Step Guide
This protocol outlines a general and robust method for the synthesis of 5-(biphenyl-4-yl)-1,3,4-thiadiazol-2-amine.
Materials and Reagents
| Reagent | Grade | Supplier |
| Biphenyl-4-carboxylic acid | ≥98% | Sigma-Aldrich |
| Thiosemicarbazide | ≥99% | Acros Organics |
| Concentrated Sulfuric Acid | ACS Reagent, 95-98% | Fisher Scientific |
| Deionized Water | - | Millipore |
| Ethanol | Reagent Grade | VWR |
| Sodium Bicarbonate | Saturated Solution | - |
| Crushed Ice | - | - |
Procedure
-
Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stirrer, add biphenyl-4-carboxylic acid (0.01 mol) and thiosemicarbazide (0.01 mol).
-
Acid Addition: Carefully and slowly add concentrated sulfuric acid (10 mL) to the flask while stirring in an ice bath to control the exothermic reaction.
-
Reaction Progression: After the addition of the acid is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up: Pour the reaction mixture slowly and carefully onto crushed ice with constant stirring. This will precipitate the crude product.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Isolation: Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold deionized water to remove any inorganic impurities.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 5-(biphenyl-4-yl)-1,3,4-thiadiazol-2-amine.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C.
Characterization of 5-(biphenyl-4-yl)-1,3,4-thiadiazol-2-amine
¹H NMR Spectroscopy: The proton NMR spectrum, typically run in DMSO-d₆, is expected to show a broad singlet for the amino (-NH₂) protons. The aromatic protons of the biphenyl moiety will appear as a series of multiplets in the aromatic region (typically δ 7.0-8.5 ppm).
¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the two carbons of the thiadiazole ring, with the carbon attached to the amino group appearing at a different chemical shift than the carbon attached to the biphenyl group. The carbons of the biphenyl ring will resonate in the aromatic region.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine will appear as two bands in the region of 3100-3400 cm⁻¹. A strong absorption band corresponding to the C=N stretching of the thiadiazole ring is expected around 1600-1650 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 5-(biphenyl-4-yl)-1,3,4-thiadiazol-2-amine. The fragmentation pattern can provide further structural confirmation.
Applications in Drug Discovery and Development
Derivatives of 5-aryl-1,3,4-thiadiazol-2-amine are of significant interest in drug discovery due to their diverse pharmacological activities.
Anticancer Activity
Numerous studies have highlighted the potential of 1,3,4-thiadiazole derivatives as anticancer agents.[1][4] These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and the induction of apoptosis. The biphenyl group in the target compound may enhance its anticancer potential by facilitating interactions with hydrophobic pockets in target proteins.
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is also a well-established pharmacophore in the development of new antimicrobial agents.[3] Derivatives have shown activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes.
Logical Relationship of Compound Features and Applications
Caption: Interplay of structural features and potential applications.
Conclusion
The synthesis of 5-(biphenyl-4-yl)-1,3,4-thiadiazol-2-amine from biphenyl-4-carboxylic acid represents a straightforward and efficient method to access a class of compounds with significant therapeutic potential. The protocol described herein is robust and can be adapted for the synthesis of a variety of 5-aryl-2-amino-1,3,4-thiadiazole derivatives. The versatile biological activities associated with this scaffold make it an attractive starting point for further chemical modifications and biological evaluation in the pursuit of novel drug candidates.
References
-
Kaur, R., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29463-29474. Available at: [Link]
-
Shaimaa Adnan, et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. Available at: [Link]
-
Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4-THIADIAZOLE-2-AMINES. RASĀYAN Journal of Chemistry, 10(1), 254-262. Available at: [Link]
-
Prasanna, C. S., et al. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Current Chemistry Letters, 8(2), 65-76. Available at: [Link]
-
Matysiak, J. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 26(19), 5997. Available at: [Link]
-
El-Masry, A. H., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(15), 4991. Available at: [Link]
-
Gomha, S. M., et al. (2022). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 16, 335–353. Available at: [Link]
-
Bejan, V., & Bejan, A. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bulletin of Environment, Pharmacology and Life Sciences, 12(10), 136-141. Available at: [Link]
-
NIST. (n.d.). 1,3,4-Thiadiazol-2-amine. In NIST Chemistry WebBook. Retrieved from [Link]
-
Karcı, F., & Karcı, F. (2018). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Balıkesir University Journal of Science and Technology, 20(1), 327-340. Available at: [Link]
-
Ali, A. A.-S., et al. (2021). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 26(23), 7306. Available at: [Link]
-
Maj, A., et al. (2021). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Arkivoc, 2021(8), 167-178. Available at: [Link]
-
Kudelko, A., et al. (2021). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 743–748. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2088, 2-Amino-5-phenyl-1,3,4-thiadiazole. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 605582, 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole. Retrieved from [Link].
-
Kumar, C. T. K., et al. (2013). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Organic Chemistry International, 2013, 892123. Available at: [Link]
-
Chen, Z.-L., et al. (2009). 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1608. Available at: [Link]
-
Wang, H.-W., et al. (2010). Bis[(5-phenyl-1,3,4-thiadiazol-2-yl)sulfanyl]methane. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3085. Available at: [Link]
-
Ra, C. S., et al. (2012). 5-Amino-1,3,4-thiadiazol-2(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1198. Available at: [Link]
-
Cho, N. S., et al. (2006). 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)methyl-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 11), o4909–o4911. Available at: [Link]
-
Severina, A. O., et al. (2022). Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of General Chemistry, 92(2), 174-184. Available at: [Link]
-
Al-Omary, F. A. M., et al. (2019). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology, 11(11), 543-553. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Al-Nahrain Journal of Science, 25(3), 1-8. Available at: [Link]
-
A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. (2021). Molecules, 26(17), 5159. Available at: [Link]
Sources
Application Notes and Protocols for the In Vitro Evaluation of 5-(Biphenyl)-1,3,4-Thiadiazole Compounds
Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Its mesoionic character allows molecules containing this moiety to readily cross cellular membranes and engage with biological targets, making it a cornerstone for the development of novel therapeutics.[3][4] Derivatives of 1,3,4-thiadiazole have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[5][6] The incorporation of a biphenyl group onto this scaffold is a strategic design element intended to enhance molecular interactions within biological systems, potentially increasing potency and selectivity.
This guide provides a detailed framework for the initial in vitro characterization of novel 5-(biphenyl)-1,3,4-thiadiazole compounds. The protocols herein are designed to establish a foundational understanding of a compound's cytotoxic and apoptotic activity against cancer cell lines, its potential as an enzyme inhibitor, and its antimicrobial efficacy. The methodologies are grounded in established, robust assays to ensure data integrity and reproducibility.
Compound Handling and Solubilization: A Critical First Step
The physicochemical properties of heterocyclic compounds, such as those in the biphenyl-thiadiazole series, dictate their handling and formulation for in vitro testing. Poor solubility is a common challenge that can lead to inaccurate and misleading biological data.[7][8]
Core Principles:
-
Initial Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended primary solvent for creating high-concentration stock solutions (e.g., 10-50 mM) due to its broad solubilizing power for organic molecules.
-
Stock Solution Storage: Aliquot stock solutions into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect from light.
-
Working Dilutions: For cell-based assays, the final concentration of DMSO in the culture medium should be kept to a minimum, typically ≤0.5%, to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions of the compound in a serum-free culture medium or phosphate-buffered saline (PBS) immediately before adding to the final assay plate.
-
Solubility Assessment: Before initiating biological assays, visually inspect the compound in the final assay buffer under a microscope to ensure no precipitation has occurred. If solubility issues persist, exploring alternative solvents or formulation strategies may be necessary.
Protocol 1: Antiproliferative Activity via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][9] The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[5][10] The intensity of the resulting color is directly proportional to the number of viable cells.
Materials and Reagents:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[11]
-
Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT reagent (5 mg/mL in sterile PBS)[5]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Test 5-(biphenyl)-1,3,4-thiadiazole compounds
-
Positive control (e.g., Doxorubicin or Cisplatin)[12]
Step-by-Step Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive control in a complete growth medium. The final DMSO concentration should not exceed 0.5%. After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.[4] Incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[4]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol 2: Apoptosis Induction via Caspase-3/7 Activity Assay
A key mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death. Caspases are a family of proteases that are critical mediators of this process. Caspase-3 and Caspase-7 are key executioner caspases. The Caspase-Glo® 3/7 Assay is a sensitive, luminescent assay that measures their combined activity. The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal proportional to caspase activity.[3]
Materials and Reagents:
-
Human cancer cell line
-
Complete growth medium
-
Sterile, white-walled 96-well plates
-
Test 5-(biphenyl)-1,3,4-thiadiazole compounds
-
Positive control (e.g., Staurosporine or Doxorubicin)
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as described in the MTT assay protocol (Steps 1 and 2). A shorter incubation time (e.g., 24 hours) may be appropriate for apoptosis assays.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[15] Allow the reagent to equilibrate to room temperature before use.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[3][15]
-
Incubation: Mix the contents of the wells by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the fold-increase in caspase activity by dividing the luminescence values of treated samples by the value of the vehicle control.
Signaling Pathway: Caspase-Mediated Apoptosis
Caption: Simplified pathway of apoptosis induction and its detection.
Protocol 3: Carbonic Anhydrase Inhibition Assay
Many thiadiazole derivatives are known to act as enzyme inhibitors.[3] Carbonic anhydrases (CAs) are a family of zinc metalloenzymes that are involved in various physiological processes and are validated targets for cancer therapy.[9] This colorimetric assay measures the inhibition of CA's esterase activity using p-nitrophenyl acetate (p-NPA) as a substrate. Active CA hydrolyzes p-NPA to the yellow-colored product p-nitrophenol, which can be quantified spectrophotometrically.[9]
Materials and Reagents:
-
Human Carbonic Anhydrase II (hCA II)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[9]
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Positive Control Inhibitor: Acetazolamide[13]
-
Test 5-(biphenyl)-1,3,4-thiadiazole compounds
-
DMSO
-
Clear, flat-bottom 96-well plate
-
Microplate reader capable of kinetic measurements at 405 nm[13]
Step-by-Step Protocol:
-
Reagent Preparation:
-
CA Working Solution: Dilute the hCA II stock solution to the desired final concentration in cold Assay Buffer just before use.
-
Substrate Solution: Prepare a stock solution of p-NPA in DMSO or acetonitrile. Prepare fresh daily.[9]
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds and Acetazolamide in Assay Buffer.
-
-
Assay Plate Setup: In a 96-well plate, add the components in the following order:
-
158 µL of Assay Buffer.
-
2 µL of inhibitor working solution (or DMSO for the control).
-
20 µL of CA Working Solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[9]
-
Reaction Initiation: Start the reaction by adding 20 µL of the Substrate Solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-30 minutes.[9][13]
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition for each compound concentration relative to the control. Calculate the IC₅₀ value.
Protocol 4: Antimicrobial Susceptibility Testing via Broth Microdilution
The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[16] The MIC is the lowest concentration of the compound that prevents visible growth of the microbe after a defined incubation period.[16]
Materials and Reagents:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well U-bottom plates
-
Test 5-(biphenyl)-1,3,4-thiadiazole compounds
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Bacterial/Fungal inoculum standardized to 0.5 McFarland turbidity
Step-by-Step Protocol:
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds and positive controls in the appropriate broth. Typically, 100 µL of broth is added to all wells, then 100 µL of the compound stock is added to the first well, mixed, and serially transferred.
-
Inoculum Preparation: Prepare a standardized inoculum of the test organism in broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[17]
-
Inoculation: Inoculate each well (except for the sterility control well) with 100 µL of the standardized and diluted microbial suspension. The final volume in each well will be 200 µL.
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).[16]
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[16]
Data Presentation
Quantitative results from the assays should be systematically organized for clear interpretation and comparison.
Table 1: In Vitro Anticancer Activity of Biphenyl-Thiadiazole Compounds
| Compound ID | Target Cell Line | IC₅₀ (µM) ± SD (MTT Assay) | Caspase-3/7 Activation (Fold Increase at 2x IC₅₀) |
|---|---|---|---|
| BPT-001 | MCF-7 | 1.5 ± 0.2 | 4.8 ± 0.5 |
| BPT-002 | MCF-7 | 12.8 ± 1.1 | 1.9 ± 0.3 |
| BPT-003 | A549 | 3.2 ± 0.4 | 5.1 ± 0.6 |
| Doxorubicin | MCF-7 | 0.8 ± 0.1 | 6.2 ± 0.7 |
Table 2: Enzyme Inhibition and Antimicrobial Activity
| Compound ID | hCA II IC₅₀ (µM) | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
|---|---|---|---|
| BPT-001 | 0.75 | >128 | 64 |
| BPT-002 | 15.2 | 32 | >128 |
| BPT-003 | 0.98 | 16 | 32 |
| Acetazolamide | 0.012 | N/A | N/A |
| Ciprofloxacin | N/A | 0.5 | 0.25 |
References
-
Szeliga, M., & Obminska-Mrukowicz, B. (2017). Thiadiazole derivatives as anticancer agents. Pharmacological Reports, 69(5), 935-945. Available at: [Link]
-
Kumar, A., & Singh, P. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bulletin of Environment, Pharmacology and Life Sciences, 12(10). Available at: [Link]
-
Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]
-
Bio-protocol. Tyrosinase inhibition assay. Bio-protocol. Available at: [Link]
-
MI - Microbiology. Broth Microdilution. MI - Microbiology. Available at: [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]
-
BioVision. Tyrosinase Inhibitor Screening Kit (Colorimetric). BioVision. Available at: [Link]
-
Hagras, M., Hegazy, Y. A., Elkabbany, A. H., Mohammad, H., Ghiaty, A., Abdelghany, T. M., Seleem, M. N., & Mayhoub, A. S. (2018). Biphenylthiazole antibiotics with an oxadiazole linker: An approach to improve physicochemical properties and oral bioavailability. European Journal of Medicinal Chemistry, 143, 1448–1456. Available at: [Link]
-
Wulsdorf, T., Oltmanns, J., & Kensy, F. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 834. Available at: [Link]
-
Koutnik, P., Shcherbakova, E. G., Gozem, S., Caglayan, M. G., Minami, T., & Anzenbacher, P., Jr. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271–282. Available at: [Link]
-
Bojtár, M., & Gáti, T. (2021). Heterocycles in Medicinal Chemistry. Molecules, 26(16), 5035. Available at: [Link]
-
Kumar, H., Javed, S. A., Khan, S. A., & Amir, M. (2008). 1,3,4 Oxadiazole/thiadiazole and 1,2,4-triazole derivatives of biphenyl-4-yloxy acetic acid: Synthesis and preliminary evaluation of biological properties. European Journal of Medicinal Chemistry, 43(12), 2688-2698. Available at: [Link]
-
Matysiak, J. (2006). Evaluation of antiproliferative effect in vitro of some 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives. Chemical & Pharmaceutical Bulletin, 54(7), 988-991. Available at: [Link]
-
Cho, N. C., et al. (2005). Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues. Archives of Pharmacal Research, 28(10), 1131-1135. Available at: [Link]
-
Mayhoub, A. S., et al. (2018). Biphenylthiazole antibiotics with an oxadiazole linker: An approach to improve physicochemical properties and oral bioavailability. European Journal of Medicinal Chemistry, 143, 1448-1456. Available at: [Link]
-
Gontijo, R. J., et al. (2022). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules, 27(17), 5585. Available at: [Link]
-
Costa, B., et al. (2021). Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules, 26(11), 3144. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study. Molecules, 27(23), 8205. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega. Available at: [Link]
-
ShodhKosh: Journal of Visual and Performing Arts. (2024). BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW. Granthaalayah Publications and Printers. Available at: [Link]
-
Eke, B. C., & Ibezim, A. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8727. Available at: [Link]
-
Bovet, D., et al. (1956). Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458). British Journal of Pharmacology and Chemotherapy, 11(3), 357–363. Available at: [Link]
-
Gomha, S. M., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 11, 1875–1886. Available at: [Link]
-
Siddiqui, N., et al. (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 658-665. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. bepls.com [bepls.com]
- 6. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biphenylthiazole Antibiotics with an Oxadiazole Linker: An Approach to Improve Physicochemical Properties and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biphenylthiazole antibiotics with an oxadiazole linker: An approach to improve physicochemical properties and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. assaygenie.com [assaygenie.com]
- 14. content.abcam.com [content.abcam.com]
- 15. content.abcam.com [content.abcam.com]
- 16. mdpi.com [mdpi.com]
- 17. activeconceptsllc.com [activeconceptsllc.com]
Application Notes and Protocols for the Anticancer Evaluation of 5-(Biphenyl)-1,3,4-thiadiazole Derivatives
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 5-(biphenyl)-1,3,4-thiadiazole derivatives as potential anticancer agents. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known for a wide spectrum of biological activities, including potent anticancer properties. This guide moves beyond a simple recitation of methods, offering detailed, field-proven protocols for cytotoxicity screening and key mechanistic assays. We delve into the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to the evaluation of this promising class of compounds.
Introduction: The Rationale for 5-(Biphenyl)-1,3,4-thiadiazole Derivatives in Oncology
The 1,3,4-thiadiazole ring is a five-membered heterocyclic compound that has garnered significant attention as a scaffold for novel therapeutics. Its utility in anticancer drug design is partly due to its nature as a bioisostere of pyrimidine, a key component of nucleobases, allowing it to potentially interfere with DNA replication and other critical cellular processes in cancer cells.
The strategic incorporation of a biphenyl moiety at the 5-position of the thiadiazole ring is a deliberate design choice. The biphenyl group enhances the molecule's lipophilicity, which can improve membrane permeability and cellular uptake. Furthermore, its rigid, planar structure is ideal for facilitating π-π stacking interactions within the binding pockets of various biological targets. This combination of the versatile thiadiazole core and the interaction-promoting biphenyl group makes these derivatives compelling candidates for targeted cancer therapy.
Potential molecular targets for this class of compounds are diverse and include key proteins involved in cancer progression:
-
Protein Kinases: Many thiadiazole derivatives have been shown to inhibit protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial for tumor angiogenesis and cell signaling.
-
Tubulin Polymerization: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain thiadiazoles can act as microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis.
-
Apoptotic Pathways: These compounds can directly induce programmed cell death (apoptosis) by modulating the activity of key proteins like caspases and members of the Bcl-2 family.
-
DNA-Related Enzymes: By mimicking natural purines, some derivatives can inhibit enzymes essential for DNA synthesis and repair, such as topoisomerases and DNA polymerases.
Comprehensive Experimental Workflow
A systematic evaluation is critical to understanding both the efficacy and the mechanism of action of novel anticancer compounds. The workflow presented below outlines a logical progression from initial synthesis and broad cytotoxicity screening to more focused mechanistic studies. This structured approach ensures that resources are directed toward the most promising candidates.
Detailed Protocols and Methodologies
Protocol 1: General Synthesis of 2-Amino-5-(biphenyl-4-yl)-1,3,4-thiadiazole
This protocol describes a representative synthesis via the dehydrocyclization of a thiosemicarbazide intermediate.
A. Synthesis of 1-(biphenyl-4-carbonyl)thiosemicarbazide:
-
Reagents & Equipment: Biphenyl-4-carbonyl chloride, thiosemicarbazide, pyridine, dry tetrahydrofuran (THF), magnetic stirrer, round-bottom flask, reflux condenser.
-
Procedure:
-
Dissolve thiosemicarbazide (1.1 equivalents) in dry THF with a catalytic amount of pyridine.
-
Slowly add a solution of biphenyl-4-carbonyl chloride (1 equivalent) in dry THF to the stirring mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the thiosemicarbazide intermediate.
-
B. Cyclization to 2-Amino-5-(biphenyl-4-yl)-1,3,4-thiadiazole:
-
Reagents & Equipment: 1-(biphenyl-4-carbonyl)thiosemicarbazide, concentrated sulfuric acid (H₂SO₄), magnetic stirrer, beaker, ice bath.
-
Procedure:
-
Carefully add the thiosemicarbazide intermediate (1 equivalent) in small portions to pre-chilled concentrated H₂SO₄ (5-10 equivalents) in an ice bath with constant stirring.
-
After the addition is complete, stir the mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a cold aqueous ammonia or sodium hydroxide solution until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the purified product.
-
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.
Protocol 2: In Vitro Cytotoxicity Screening by MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in viable cells.
A. Rationale for Experimental Design:
-
Cell Line Panel: A panel of cell lines is essential. We recommend including lines from different cancer types (e.g., MCF-7 [breast], A549 [lung], HepG2 [liver]) to assess the breadth of activity. Crucially, a non-cancerous cell line (e.g., human fibroblasts or MCF-10A) must be included to determine the selectivity index (SI) – a measure of cancer-specific toxicity.
-
Controls for Self-Validation:
-
Untreated Control: Cells in media only. Represents 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the compounds. This ensures the solvent itself is not toxic.
-
Positive Control: A known anticancer drug (e.g., Doxorubicin) to validate that the assay system is responsive to cytotoxic agents.
-
B. Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize (for adherent cells), count, and seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of each test compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds (or controls).
-
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).
-
Incub
-
Application Notes and Protocols for Molecular Docking of 5-(Biphenyl)-1,3,4-thiadiazole Compounds with Target Proteins
Introduction: The Therapeutic Potential of the 5-(Biphenyl)-1,3,4-thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities.[1][2][3] Its derivatives are known to exhibit antimicrobial, anti-inflammatory, anticonvulsant, antioxidant, and anticancer properties.[2][3][4] The incorporation of a biphenyl moiety into this scaffold can further enhance its therapeutic potential by providing additional hydrophobic interactions with target proteins, potentially leading to increased binding affinity and selectivity. The mesoionic character of the thiadiazole ring allows for effective crossing of cellular membranes and unique interactions with biological targets.[1] This combination of features makes 5-(biphenyl)-1,3,4-thiadiazole derivatives promising candidates for the development of novel therapeutics.[5]
Molecular docking is a powerful computational technique that plays a crucial role in structure-based drug design.[6][7] It predicts the preferred orientation of a ligand when bound to a target protein, providing valuable insights into the binding mode and affinity.[7] This information can be used to rationalize the activity of known compounds, guide the design of more potent analogs, and screen large virtual libraries to identify new drug candidates.[8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking studies of 5-(biphenyl)-1,3,4-thiadiazole compounds with their target proteins. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies, ensuring scientific rigor and reproducibility.
I. Foundational Principles of Molecular Docking
Molecular docking aims to predict the three-dimensional structure of a ligand-receptor complex through computational means.[6] The process can be broadly divided into two key steps:
-
Sampling: This involves generating a variety of possible conformations (poses) of the ligand within the binding site of the protein.[6]
-
Scoring: Each of these poses is then evaluated using a scoring function, which estimates the binding affinity between the ligand and the protein.[6] The goal is to identify the pose with the most favorable score, which is predicted to be the most stable binding mode.
A lower docking score generally indicates a stronger predicted binding affinity.[9][10] It's important to note that these scores are theoretical estimations and should ideally be correlated with experimental data for validation.[11]
II. Experimental Workflow: A Visual Overview
The following diagram illustrates the general workflow for a molecular docking study, from initial preparation to final analysis.
Caption: A high-level overview of the molecular docking workflow.
III. Detailed Protocols
This section provides step-by-step protocols for the molecular docking of 5-(biphenyl)-1,3,4-thiadiazole compounds. The widely used software AutoDock Vina will be referenced for the docking simulation.[12][13]
Protocol 1: Target Protein Preparation
The quality of the protein structure is critical for obtaining meaningful docking results. The following steps ensure the protein is properly prepared for docking.
-
Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). For this example, we will consider Cyclooxygenase-2 (COX-2), a known target for anti-inflammatory drugs, which has been studied in the context of thiadiazole derivatives.[14]
-
Initial Cleaning:
-
Rationale: PDB files often contain non-essential molecules such as water, co-factors, and co-crystallized ligands that can interfere with the docking process.[15][16]
-
Procedure: Open the PDB file in a molecular visualization tool (e.g., PyMOL, Chimera, or Discovery Studio Visualizer).[17] Remove all water molecules and any ligands or ions that are not essential for the binding of your compound.[15][16] If the protein has multiple chains and functions as a monomer, remove the additional chains.[15][16]
-
-
Add Hydrogens and Assign Charges:
-
Rationale: Hydrogen atoms are typically not resolved in X-ray crystal structures but are crucial for proper hydrogen bonding and electrostatic interactions.[18] Charges need to be assigned to each atom to calculate electrostatic interactions.
-
Procedure: Use a molecular modeling software suite like AutoDock Tools (ADT) to add polar hydrogens.[17] Subsequently, add Kollman charges to the protein.[13]
-
-
Save in PDBQT Format:
Protocol 2: Ligand Preparation
Proper preparation of the 5-(biphenyl)-1,3,4-thiadiazole ligand is equally important for a successful docking simulation.
-
Obtain or Draw Ligand Structure: The 2D structure of the 5-(biphenyl)-1,3,4-thiadiazole derivative can be drawn using chemical drawing software like ChemDraw or MarvinSketch, or obtained from databases like PubChem.[15][20]
-
Convert to 3D and Energy Minimize:
-
Add Hydrogens and Assign Charges:
-
Rationale: Similar to the protein, hydrogens and charges are essential for the ligand.
-
Procedure: Load the 3D structure of the ligand into ADT. Add hydrogens and compute Gasteiger charges.[20]
-
-
Define Rotatable Bonds:
-
Save in PDBQT Format: Save the prepared ligand as a .pdbqt file.[13]
Protocol 3: Grid Box Generation
The grid box defines the three-dimensional space where the docking simulation will be performed.
-
Define the Binding Site:
-
Rationale: The grid box should encompass the active site of the protein where the ligand is expected to bind.[12] If a co-crystallized ligand is present in the original PDB structure, its location is a good indicator of the binding site.
-
Procedure: In ADT, load the prepared protein PDBQT file. Center the grid box on the active site. The size of the box should be large enough to accommodate the ligand and allow for rotational and translational movements.[12][17]
-
-
Save Grid Parameters:
Protocol 4: Running the Molecular Docking Simulation
This protocol outlines how to run the docking simulation using AutoDock Vina from the command line.
-
Create a Configuration File:
-
Rationale: A text file is used to specify the input files and docking parameters for Vina.[19]
-
Procedure: Create a text file (e.g., conf.txt) and specify the following parameters:
Replace the bracketed values with your actual file names and grid parameters.
-
-
Run AutoDock Vina:
-
Rationale: This command initiates the docking calculation.
-
Procedure: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:[13]
-
IV. Analysis and Interpretation of Docking Results
Key Parameters for Analysis:
-
Binding Affinity (Docking Score): This value, typically in kcal/mol, represents the predicted binding energy.[22] A more negative value indicates a stronger predicted binding affinity.[22]
-
Binding Pose: This is the predicted 3D orientation of the ligand within the protein's binding site.[9] Visual inspection is crucial to assess the plausibility of the pose.
-
Root Mean Square Deviation (RMSD): When compared to a known binding pose (e.g., from a crystal structure), a lower RMSD value (typically < 2.0 Å) indicates a more accurate prediction.[22][23]
-
Intermolecular Interactions: Analyze the non-covalent interactions between the ligand and the protein, such as:
-
Hydrogen Bonds: These are strong, directional interactions that are critical for binding.[22]
-
Hydrophobic Interactions: Interactions between non-polar groups, which are a major driving force for binding.
-
Van der Waals Interactions: Weak, short-range attractive forces.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Visualization of Results
Use molecular visualization software to analyze the docking results. Load the protein PDBQT file and the output PDBQT file containing the docked poses. This will allow you to:
-
Visualize the top-ranked binding poses.
-
Identify key amino acid residues involved in the interaction.[22]
-
Measure distances for hydrogen bonds and other interactions.
The following diagram illustrates the analysis of interactions between a ligand and the amino acid residues in the binding pocket.
Caption: Visualization of ligand-protein interactions.
Tabulating Quantitative Data
Summarize the quantitative data from your docking runs in a clear and structured table for easy comparison.
| Compound ID | Docking Score (kcal/mol) | Number of H-Bonds | Interacting Residues |
| BPT-1 | -9.5 | 3 | Tyr355, Ser530, Arg120 |
| BPT-2 | -8.7 | 2 | Tyr355, Arg120 |
| BPT-3 | -9.1 | 2 | Ser530, Arg120 |
| Celecoxib (Control) | -10.2 | 4 | His90, Gln192, Arg513, Phe518 |
V. Validation of Docking Protocols
It is essential to validate your docking protocol to ensure its predictive accuracy.
-
Redocking of a Co-crystallized Ligand: If the crystal structure of your target protein contains a bound ligand, a common validation method is to extract this ligand and then dock it back into the binding site.[23] A successful docking protocol should be able to reproduce the experimental binding pose with an RMSD of less than 2.0 Å.[23]
-
Comparison with Known Binders: Dock a known inhibitor or substrate of your target protein alongside your test compounds.[23] The known active compound should ideally have a better docking score than known inactive compounds.
-
Correlation with Experimental Data: The ultimate validation is to compare the docking scores with experimentally determined biological activities (e.g., IC50 values).[24] A good correlation between the computational and experimental results increases confidence in the docking protocol.[24]
-
Molecular Dynamics (MD) Simulations: For promising docked complexes, MD simulations can be performed to assess the stability of the predicted binding pose over time.[23]
VI. Conclusion
Molecular docking is an invaluable tool in the modern drug discovery pipeline for investigating the interactions of compounds like 5-(biphenyl)-1,3,4-thiadiazoles with their biological targets. By following rigorous and well-validated protocols, researchers can gain significant insights that can accelerate the development of new and effective therapeutics. It is crucial to remember that molecular docking is a predictive tool, and its results should always be interpreted in the context of experimental data.
References
-
El Mouns, B-D. (2024). How to interprete and analyze molecular docking results?. ResearchGate. Retrieved from [Link]
-
Various Authors. (2021). How does one prepare proteins for molecular docking?. Quora. Retrieved from [Link]
-
Scripps Research. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]
-
Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. Retrieved from [Link]
-
Various Authors. (2022). How to validate the molecular docking results?. ResearchGate. Retrieved from [Link]
-
Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
-
Various Authors. (2020). How I can analyze and present docking results?. Matter Modeling Stack Exchange. Retrieved from [Link]
-
L. D., et al. (n.d.). Design, Synthesis, and Docking Studies of Some New 5-(([1,1'-Biphenyl]-4-yloxy) methyl)-2-(N-methylene) amino-1,3,4-thiadiazol. Connect Journals. Retrieved from [Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]
-
Various Authors. (2021). How can I validate docking result without a co-crystallized ligand?. Matter Modeling Stack Exchange. Retrieved from [Link]
-
Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved from [Link]
-
Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. Retrieved from [Link]
-
Various Authors. (2021). How to validate molecular docking results with no proper crystal structure??. ResearchGate. Retrieved from [Link]
-
Various Authors. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. YouTube. Retrieved from [Link]
-
Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Basic docking. AutoDock Vina documentation. Retrieved from [Link]
-
Various Authors. (2024). Ligands preparation: Significance and symbolism. Retrieved from [Link]
-
University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]
-
Kumar, P., & Kumar, A. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. J SciMed Central, 1(1), 1003. Retrieved from [Link]
-
Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384–13421. Retrieved from [Link]
-
Various Authors. (2019). Molecular docking proteins preparation. ResearchGate. Retrieved from [Link]
-
Pinzi, L., & Rastelli, G. (2019). Key Topics in Molecular Docking for Drug Design. Molecules, 24(22), 4127. Retrieved from [Link]
-
TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube. Retrieved from [Link]
-
Bio-Resource. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Retrieved from [Link]
-
Wolska, Z., et al. (2020). The molecular targets of the thiadiazole derivatives. ResearchGate. Retrieved from [Link]
-
Al-Omaari, A., et al. (2024). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. MDPI. Retrieved from [Link]
-
Yu, L., et al. (n.d.). Synthesis of 5-Phenyl-1, 3, 4-thiadiazole Derivatives and Their Biochemical Evaluation against Src Homology 2 Domain- Containing Protein Tyrosine Phosphatase 1 (SHP1). Semantic Scholar. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies. Retrieved from [Link]
-
Various Authors. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Retrieved from [Link]
-
Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. ISRN Organic Chemistry. Retrieved from [Link]
-
Various Authors. (2019). Synthesis, Characterization, and Molecular Docking of New Heterocyclic Compounds with Evaluation of Their Biological Activities. Semantic Scholar. Retrieved from [Link]
-
Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug design, development and therapy, 12, 1489–1502. Retrieved from [Link]
-
El-Sayed, W. A., et al. (2025). Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents. ResearchGate. Retrieved from [Link]
-
Sanna, V., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. Retrieved from [Link]
-
Various Authors. (2024). BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW. ShodhKosh: Journal of Visual and Performing Arts. Retrieved from [Link]
-
Al-Warhi, T., et al. (2021). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. MDPI. Retrieved from [Link]
-
Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug design, development and therapy, 12, 1489–1502. Retrieved from [Link]
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 3. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. granthaalayahpublication.org [granthaalayahpublication.org]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]
- 8. Molecular Docking and Structure-Based Drug Design Strategies [mdpi.com]
- 9. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. connectjournals.com [connectjournals.com]
- 15. quora.com [quora.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 19. eagonlab.github.io [eagonlab.github.io]
- 20. youtube.com [youtube.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the in Vitro Efficacy of 5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of Novel Thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer properties.[1][2][3] The compound 5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine represents a novel entity within this class, integrating a biphenyl moiety that may enhance its biological activity. Preliminary studies on related biphenyl-thiadiazole compounds have indicated potential cytotoxic effects against various cancer cell lines, suggesting that this compound warrants a thorough investigation of its impact on cell viability.[1][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to meticulously evaluate the in vitro cytotoxic and cytostatic effects of this compound. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for a suite of robust cell viability assays.
Guiding Principles: Selecting the Appropriate Cell Viability Assay
A multi-faceted approach is crucial to comprehensively understand the biological impact of a novel compound. No single assay can provide a complete picture of cell health. Therefore, we will explore a series of assays that interrogate different physiological aspects of the cell.[5]
-
Metabolic Activity Assays (MTT & MTS): These colorimetric assays measure the enzymatic activity of mitochondrial dehydrogenases, which is indicative of a metabolically active, viable cell.[6]
-
Membrane Integrity Assays (LDH): These assays quantify the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon plasma membrane damage, a hallmark of late-stage apoptosis or necrosis.[7][8]
-
Apoptosis Assays (Caspase-3/7 Activity): These assays measure the activity of key executioner caspases, which are pivotal in the apoptotic cascade.[9][10][11]
The following diagram illustrates the logical workflow for assessing the cytotoxic potential of a novel compound.
Figure 1. Workflow for evaluating the in vitro efficacy of a novel compound.
I. Assessment of Metabolic Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective method to assess cell viability.[12] The principle of this assay is based on the reduction of the yellow, water-soluble tetrazolium salt MTT into a purple, insoluble formazan product by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
Protocol: MTT Assay
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12][13]
-
Cell culture medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
96-well flat-bottom plates
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol, or DMSO)[12]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.[14]
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[13]
-
Incubate for 3-4 hours at 37°C in a 5% CO₂ incubator.
-
-
Solubilization:
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to reduce background noise.[12]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTT but no cells).
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Expected Results & Interpretation
A dose-dependent decrease in absorbance at 570 nm is expected if the compound has cytotoxic or cytostatic effects. The data can be used to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control | 0 | 1.25 | 100% |
| Compound | 0.1 | 1.18 | 94.4% |
| Compound | 1 | 0.85 | 68.0% |
| Compound | 10 | 0.42 | 33.6% |
| Compound | 100 | 0.15 | 12.0% |
| Table 1. Example data from an MTT assay. |
II. Assessment of Membrane Integrity: The LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[7][8] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage.[7][15] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, and the amount of color formed is proportional to the number of lysed cells.[7]
Figure 2. Workflow for the LDH cytotoxicity assay.
Protocol: LDH Cytotoxicity Assay
Materials:
-
LDH Cytotoxicity Assay Kit (containing LDH reaction solution, stop solution, and lysis buffer)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have appropriate controls:
-
Untreated cells (spontaneous LDH release): for baseline measurement.
-
Vehicle-treated cells: to account for any solvent effects.
-
Lysis buffer-treated cells (maximum LDH release): to determine the maximum possible LDH release.[16]
-
Medium only (background): for background subtraction.
-
-
-
Incubation:
-
Incubate the plate for the desired treatment period at 37°C in a 5% CO₂ incubator.
-
-
Induction of Maximum LDH Release:
-
One hour before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the maximum LDH release control wells.[17]
-
-
Supernatant Collection:
-
Centrifuge the 96-well plate at 400 x g for 5 minutes.[8]
-
Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add 100 µL of the LDH Reaction Solution to each well of the new plate containing the supernatant.[8]
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Absorbance Measurement:
-
Add 50 µL of Stop Solution to each well.[17]
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
-
III. Assessment of Apoptosis: Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a key role in apoptosis.[11] Caspase-3 and -7 are effector caspases that are activated during the execution phase of apoptosis.[18] Caspase-3/7 activity assays utilize a substrate that, when cleaved by active caspases, releases a luminescent or fluorescent signal.[9][10]
Protocol: Luminescent Caspase-3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Seed cells into an opaque-walled 96-well plate and treat with this compound as described in the MTT protocol.
-
-
Incubation:
-
Incubate the plate for the desired treatment period at 37°C in a 5% CO₂ incubator.
-
-
Reagent Addition:
-
Allow the assay plate and Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium and reagent but no cells).
-
Express the data as fold change in caspase activity relative to the vehicle control.
-
Data Synthesis and Interpretation
By combining the results from these assays, a comprehensive profile of the compound's activity can be established.
-
A decrease in MTT signal without a significant increase in LDH release may suggest a cytostatic effect (inhibition of proliferation) rather than cytotoxicity.
-
A concomitant decrease in MTT signal and an increase in LDH release and caspase-3/7 activity would strongly indicate that the compound induces apoptosis.
-
A significant increase in LDH release without a corresponding early increase in caspase activity might point towards a necrotic mechanism of cell death.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. By employing a multi-assay approach, researchers can gain valuable insights into the compound's potency and mechanism of action, which are critical for its further development as a potential therapeutic agent.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]
-
Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
-
Wei, J., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS One, 6(11), e26908. Available at: [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Available at: [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Available at: [Link]
-
Głowacka, I. E., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(15), 3357. Available at: [Link]
-
Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Available at: [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. Available at: [Link]
-
Sławiński, J., et al. (2021). Thiadiazole derivatives as anticancer agents. Expert Opinion on Investigational Drugs, 30(5), 415-436. Available at: [Link]
-
El-Naggar, A. M., et al. (2022). Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1856-1871. Available at: [Link]
-
Kumar, A., et al. (2020). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents. Letters in Drug Design & Discovery, 17(10), 1256-1267. Available at: [Link]
-
Aliabadi, A., et al. (2012). Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues. Archiv der Pharmazie, 345(7), 558-564. Available at: [Link]
-
Głowacka, I. E., et al. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(15), 3357. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 26(22), 6935. Available at: [Link]
-
Al-Otaibi, F. A., et al. (2021). Study on Anticancer Activity of 4, 4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)] bis (azaneylylidene) bis (methaneylylidene) diphenolon Breast Cancer Cells. Archives of Razi Institute, 76(4), 937-943. Available at: [Link]
-
Gomha, S. M., et al. (2017). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. RSC Advances, 7(82), 51919-51928. Available at: [Link]
Sources
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 6. broadpharm.com [broadpharm.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 10. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.sg]
- 11. stemcell.com [stemcell.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellbiologics.com [cellbiologics.com]
- 18. moleculardevices.com [moleculardevices.com]
Anti-inflammatory activity screening of 5-(biphenyl)-1,3,4-thiadiazole derivatives
Application Notes & Protocols
Topic: Anti-inflammatory Activity Screening of 5-(Biphenyl)-1,3,4-Thiadiazole Derivatives
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of novel 5-(biphenyl)-1,3,4-thiadiazole derivatives for anti-inflammatory activity. The 1,3,4-thiadiazole core is a well-established pharmacophore in medicinal chemistry, known for a wide range of biological activities, including potent anti-inflammatory effects.[1][2][3] The incorporation of a biphenyl moiety is a rational design strategy aimed at enhancing potency and modulating selectivity, potentially through increased interaction with hydrophobic pockets in target enzymes. This guide outlines a multi-tiered screening cascade, beginning with fundamental in vitro enzyme and cell-based assays to establish primary activity and mechanism, and progressing to a validated in vivo model of acute inflammation. We provide detailed, step-by-step protocols, rationale for experimental choices, data interpretation guidelines, and integrated visual diagrams of key pathways and workflows to ensure scientific rigor and reproducibility.
Introduction: The Rationale for Novel Thiadiazole Derivatives
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and cardiovascular conditions.[4] Current mainstays of anti-inflammatory therapy, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), primarily function by inhibiting cyclooxygenase (COX) enzymes.[1] However, non-selective NSAIDs are associated with significant gastrointestinal and cardiovascular side effects, driving the search for safer and more effective therapeutic agents.[5]
The 1,3,4-thiadiazole heterocycle is a privileged scaffold in drug discovery, with derivatives demonstrating a broad spectrum of pharmacological properties.[3][6] Its utility as an anti-inflammatory agent stems from its ability to act as a bioisostere for other functional groups and engage in key hydrogen bonding and donor-acceptor interactions within enzyme active sites.[3][7] This application note details a robust screening protocol to identify and characterize lead compounds from a library of novel 5-(biphenyl)-1,3,4-thiadiazole derivatives, focusing on key inflammatory pathways.
Key Inflammatory Pathways & Screening Targets
A successful screening campaign requires targeting the core mechanisms of the inflammatory cascade. Our approach focuses on two pivotal, interconnected pathways: the Cyclooxygenase (COX) pathway and macrophage-driven inflammation mediated by NF-κB and MAPK signaling.
The Cyclooxygenase (COX) Pathway
The COX enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.
-
COX-1 is constitutively expressed in most tissues and is responsible for producing PGs that regulate physiological functions like gastric protection and platelet aggregation.
-
COX-2 is an inducible enzyme, upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[8]
Causality: The central hypothesis for developing safer NSAIDs is the selective inhibition of COX-2 over COX-1. This selectivity is expected to retain anti-inflammatory efficacy while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[5][8] Therefore, the initial screening step must assess the inhibitory potential of the derivatives against both isoforms to determine potency and selectivity.
Macrophage-Mediated Inflammation: NF-κB and MAPK Signaling
Macrophages are key innate immune cells that, upon activation, release a host of pro-inflammatory mediators.[9] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent macrophage activator that signals through Toll-like receptor 4 (TLR4).[10][11][12] This engagement triggers downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[13][14][15]
-
NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. LPS-induced signaling leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus.[9][16] There, it acts as a master transcription factor, inducing the expression of pro-inflammatory genes including COX-2, iNOS (inducible nitric oxide synthase), and cytokines like TNF-α and IL-6.[4][13]
-
MAPK Pathway: The MAPK family (including p38, JNK, and ERK) is another critical signaling route activated by LPS.[15][17][18] These kinases phosphorylate and activate other kinases and transcription factors, further amplifying the inflammatory response and contributing to the production of inflammatory mediators.[10][14][19]
The diagram below illustrates the convergence of these pathways in response to LPS stimulation.
Caption: LPS-induced inflammatory signaling in macrophages.
The Experimental Screening Cascade
A hierarchical approach is employed to efficiently screen compounds, moving from high-throughput in vitro assays to a more resource-intensive in vivo model. This ensures that only the most promising candidates advance.
Sources
- 1. thaiscience.info [thaiscience.info]
- 2. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cusabio.com [cusabio.com]
- 16. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 18. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
Application Notes and Protocols for the Development of Novel Inhibitors Based on the 5-(Biphenyl)-1,3,4-thiadiazole Scaffold
Introduction: The Promise of the 5-(Biphenyl)-1,3,4-thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Its appeal lies in its metabolic stability and its ability to act as a bioisostere for other heterocycles, participating in crucial hydrogen bonding and other non-covalent interactions within enzyme active sites. The incorporation of a biphenyl moiety at the 5-position introduces a significant hydrophobic element, which can be exploited to achieve high-affinity binding to protein targets possessing well-defined hydrophobic pockets. This unique combination of a versatile heterocyclic core and a bulky, hydrophobic substituent makes the 5-(biphenyl)-1,3,4-thiadiazole scaffold a compelling starting point for the development of novel, potent, and selective inhibitors against a range of therapeutic targets.
This guide provides a comprehensive overview of the key steps involved in a drug discovery campaign centered on this scaffold, from initial synthesis to lead optimization. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring a robust and logically sound approach to inhibitor development.
Part 1: Synthesis of the Core Scaffold and Analogues
A crucial first step in any inhibitor development program is the efficient and reliable synthesis of the core chemical scaffold. The synthesis of 2-amino-5-(biphenyl-4-yl)-1,3,4-thiadiazole is a common entry point, as the 2-amino group provides a convenient handle for further derivatization to explore structure-activity relationships (SAR).
Protocol 1: Synthesis of 5-(Biphenyl-4-yl)-1,3,4-thiadiazol-2-amine
This protocol details the acid-catalyzed cyclization of 4-biphenylcarbonyl thiosemicarbazide, which is formed in situ from 4-biphenylcarboxylic acid and thiosemicarbazide.
Rationale: Concentrated sulfuric acid or phosphorus oxychloride are commonly used as dehydrating and cyclizing agents in the synthesis of 1,3,4-thiadiazoles from acylthiosemicarbazides. The acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the sulfur of the thiosemicarbazide, initiating the cyclization cascade.
Materials:
-
4-Biphenylcarboxylic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphorus Oxychloride (POCl₃)
-
Methanol
-
Ice-cold water
-
Sodium bicarbonate solution (saturated)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine 4-biphenylcarboxylic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents).
-
Slowly add concentrated sulfuric acid (or POCl₃) dropwise with stirring in an ice bath. The amount of acid should be sufficient to create a stirrable paste.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Gently heat the reaction mixture to 60-70°C and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
The resulting precipitate is the crude product. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with copious amounts of cold water to remove any inorganic impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 5-(biphenyl-4-yl)-1,3,4-thiadiazol-2-amine.
-
Dry the purified product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow for Synthesis:
Caption: Workflow for the synthesis of the core scaffold.
Part 2: Primary Biological Screening
The biphenyl moiety of the scaffold suggests potential interactions with targets that have hydrophobic pockets. Based on existing literature for biphenyl-containing compounds and thiadiazole derivatives, two promising initial targets are Cyclooxygenase-2 (COX-2) and Carbonic Anhydrase IX (CA IX).
-
Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain. Many selective COX-2 inhibitors feature a diarylheterocyclic core, where one of the aryl rings binds to a hydrophobic pocket in the enzyme's active site. The biphenyl group of our scaffold is well-suited to occupy this pocket.[1]
-
Carbonic Anhydrase IX (CA IX): This is a tumor-associated enzyme that is overexpressed in many hypoxic cancers.[2] It plays a crucial role in pH regulation, allowing cancer cells to thrive in an acidic microenvironment.[3] The inhibition of CA IX is a validated anticancer strategy.
Protocol 2: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory potential of the synthesized compounds against COX-2.
Rationale: The assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid. The rate of formation of the colored product is proportional to enzyme activity and can be measured spectrophotometrically. A decrease in this rate in the presence of a test compound indicates inhibition.[4]
Materials:
-
Human recombinant COX-2 enzyme
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Hematin
-
Arachidonic acid
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Test compounds and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Prepare stock solutions of test compounds and Celecoxib in DMSO (e.g., 10 mM). Create serial dilutions in DMSO to generate a range of concentrations for IC₅₀ determination.
-
In a 96-well plate, add the following to each well:
-
150 µL of Tris-HCl buffer
-
10 µL of Hematin (final concentration 1 µM)
-
10 µL of COX-2 enzyme solution
-
10 µL of the test compound dilution (or DMSO for the vehicle control)
-
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid to each well.
-
Immediately measure the increase in absorbance at 590 nm in kinetic mode for 5-10 minutes.
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
COX-2 Signaling Pathway in Inflammation:
Caption: Inhibition of the COX-2 pathway.
Protocol 3: In Vitro Carbonic Anhydrase IX (CA IX) Inhibition Assay
This protocol describes a colorimetric assay for screening inhibitors of CA IX based on its esterase activity.
Rationale: Carbonic anhydrases can catalyze the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation, monitored by the increase in absorbance at 400-405 nm, is proportional to the enzyme's activity. Inhibitors will decrease the rate of this reaction.
Materials:
-
Human recombinant Carbonic Anhydrase IX (CA IX) enzyme
-
Tris-HCl buffer (50 mM, pH 7.5)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control
-
DMSO or acetonitrile
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm
Procedure:
-
Prepare a stock solution of p-NPA in acetonitrile or DMSO.
-
Prepare stock solutions and serial dilutions of test compounds and Acetazolamide in DMSO.
-
Set up the 96-well plate as follows:
-
Blank: Buffer and substrate solution.
-
Maximum Activity (Vehicle Control): Buffer, DMSO, CA IX solution, and substrate solution.
-
Test Compound: Buffer, test compound dilution, CA IX solution, and substrate solution.
-
Positive Control: Buffer, Acetazolamide dilution, CA IX solution, and substrate solution.
-
-
Add the buffer and inhibitor (or DMSO) to the appropriate wells.
-
Add the CA IX working solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.
-
Calculate the reaction rates (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percent inhibition and determine the IC₅₀ value for each compound.
CA IX Signaling in the Tumor Microenvironment:
Caption: Iterative cycle of hit-to-lead optimization.
References
-
Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]
-
Svastova, E., et al. (2012). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer Metastasis Reviews, 31(3-4), 635-651. Retrieved from [Link]
-
Pastorekova, S., & Zatovicova, M. (2013). Carbonic anhydrase IX: regulation and role in cancer. Subcellular Biochemistry, 64, 165-191. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]
-
BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of carbonic anhydrases-associated signaling pathways in tumor cells. Retrieved from [Link]
-
Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Shin, H. J., et al. (2011). Carbonic Anhydrase IX (CA9) Modulates Tumor-Associated Cell Migration and Invasion. Journal of Histochemistry & Cytochemistry, 59(4), 429-437. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Frontiers. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Retrieved from [Link]
-
Mboge, M. Y., et al. (2016). Targeting Carbonic Anhydrase IX Activity and Expression. Molecular Cancer Therapeutics, 15(3), 375-388. Retrieved from [Link]
-
Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer. PubMed Central. Retrieved from [Link]
-
Frontiers. (2017). Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis. Retrieved from [Link]
-
Sheng, H., et al. (2003). Cyclooxygenase-2 Is Up-Regulated by Interleukin-1β in Human Colorectal Cancer Cells via Multiple Signaling Pathways. Cancer Research, 63(13), 3617-3623. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of new 2,5-Disubstituted-1,3,4-thiadiazoles and preliminary evaluation of anticonvulsant and antimicrobial activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Design strategy of 2,5-disubstituted-1,3,4-thiadiazole structure. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. PubMed Central. Retrieved from [Link]
-
ACS Publications. (2002). Structural and Functional Basis of Cyclooxygenase Inhibition. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. Retrieved from [Link]
-
PubMed. (2011). Biphenyl/diphenyl ether renin inhibitors: filling the S1 pocket of renin via the S3 pocket. Retrieved from [Link]
-
PubMed. (2015). Discovery of biphenyl-aryl ureas as novel VEGFR-2 inhibitors. Part 4: exploration of diverse hinge-binding fragments. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Retrieved from [Link]
-
ResearchGate. (2025). In Silico Approach Towards the Prediction of Drug-Likeness; Synthesis and In Vitro Evaluation of Biphenyl Derivatives. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Retrieved from [Link]
-
Nanobioletters. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Retrieved from [Link]
-
ScienceDirect. (2021). Discovery of a new generation of angiotensin receptor blocking drugs. Retrieved from [Link]
Sources
- 1. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
High-Throughput Screening of a 5-(Biphenyl)-1,3,4-Thiadiazole Derivative Library for Novel Kinase Inhibitors
An Application Note for Drug Discovery Professionals
Abstract
The 1,3,4-thiadiazole moiety is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2][3] This application note provides a comprehensive, field-proven guide for the high-throughput screening (HTS) of a focused library of 5-(biphenyl)-1,3,4-thiadiazole derivatives. We present a detailed protocol, from initial assay development and optimization to primary screening, data analysis, and a rigorous hit validation cascade. The workflow is designed around a representative biochemical kinase inhibition assay, a common target class for this scaffold.[1][4] By explaining the causality behind key experimental choices and integrating self-validating systems, this guide equips researchers to efficiently identify and validate true, target-specific modulators from large compound collections, minimizing wasted effort on false positives and artifacts.
The Scientific Rationale: Targeting Cellular Signaling with Thiadiazoles
The 1,3,4-thiadiazole ring is a five-membered heterocyclic system whose mesoionic character allows it to readily cross cellular membranes and interact with diverse biological targets.[2][5] This structural feature has made it a cornerstone for the development of therapeutics with antimicrobial, anti-inflammatory, and notable anticancer properties.[3][6][7] Specifically, substitution at the 2- and 5-positions with aryl groups, such as a biphenyl moiety, can enhance potency and selectivity. Derivatives have been shown to inhibit critical enzymes involved in cancer progression, including protein kinases, histone deacetylases (HDACs), and topoisomerases.[1][8]
Given the well-documented role of this scaffold in modulating oncogenic signaling, a high-throughput screen to identify novel inhibitors of a specific protein kinase represents a logical and promising drug discovery strategy.[9] This protocol will use a generic kinase target (e.g., a Receptor Tyrosine Kinase like VEGFR-2 or a non-receptor tyrosine kinase like SHP1) as a framework for the screening campaign.[9][10]
Assay Development: The Blueprint for a Successful Screen
A robust and reproducible assay is the bedrock of any HTS campaign. The goal of this phase is to develop an assay that is sensitive, has a large signal window, is tolerant to DMSO (the standard solvent for compound libraries), and can be miniaturized to a 384- or 1536-well plate format to conserve reagents and increase throughput.[11][12]
Principle of the Assay
For this protocol, we will use a luminescence-based kinase assay that quantifies the amount of ATP remaining in solution after the kinase reaction. Low luminescence indicates high kinase activity (ATP is consumed), while high luminescence indicates inhibition of kinase activity (ATP is preserved). This format is highly amenable to HTS due to its sensitivity and simple "add-and-read" nature.
Step-by-Step Protocol: Assay Optimization
Scientist's Note: Each optimization step is critical for ensuring the final HTS data is reliable. Titrating the enzyme and substrate ensures the assay is running under conditions of initial velocity, which is essential for accurately measuring inhibition.
-
Enzyme Titration:
-
Prepare a series of 2-fold dilutions of the kinase in assay buffer.
-
Add a fixed, saturating concentration of the substrate and ATP to each dilution in a 384-well plate.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Add the ATP detection reagent according to the manufacturer's protocol.
-
Read luminescence on a compatible plate reader.
-
Goal: Identify the enzyme concentration that yields approximately 80% of the maximum signal change (EC₈₀). This concentration offers a robust signal while conserving the enzyme.
-
-
ATP Titration & Km Determination:
-
Using the optimal enzyme concentration determined above, set up reactions with a fixed substrate concentration and a serial dilution of ATP.
-
Follow the incubation and detection steps as above.
-
Plot kinase activity (luminescence signal converted to ATP consumed) versus ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km (the concentration of ATP at which the reaction rate is half of Vmax).
-
Goal: For the HTS, run the assay with an ATP concentration equal to or very near the determined Km. This ensures the assay is highly sensitive to competitive inhibitors.
-
-
DMSO Tolerance Test:
-
Run the optimized assay with increasing concentrations of DMSO (e.g., 0.1% to 5% v/v).
-
Include "no enzyme" (high signal) and "no inhibitor" (low signal) controls.
-
Calculate the Z'-factor for each DMSO concentration.
-
Goal: Determine the maximum DMSO concentration that does not significantly inhibit the enzyme and maintains a Z'-factor > 0.5. Most HTS campaigns are run at a final DMSO concentration of ≤1%.[11]
-
Assay Quality Control: The Z'-Factor
The Z'-factor is the statistical parameter that validates the quality of an HTS assay. It measures the dynamic range and data variation associated with the assay.[13]
-
Formula: Z' = 1 - [(3σ_p + 3σ_n) / |μ_p - μ_n|]
-
Where σ_p and μ_p are the standard deviation and mean of the positive control (e.g., no inhibition, low signal).
-
And σ_n and μ_n are the standard deviation and mean of the negative control (e.g., maximum inhibition, high signal).
-
-
Interpretation:
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay.
-
Z' < 0: The assay is not suitable for screening.
-
A "dry run" with only control compounds should be performed on several plates using the final HTS protocol to ensure the Z'-factor is consistently > 0.5 before committing to screening the entire library.[13]
The High-Throughput Screening Campaign
With a validated assay, the full library screen can commence. This process is typically managed by automated liquid handling systems to ensure precision and throughput.[14][15]
HTS Workflow Diagram
The overall workflow of the primary screen is a multi-step, automated process designed for efficiency and reproducibility.
Caption: Automated workflow for the primary high-throughput screen.
Detailed Screening Protocol
Plate Layout: A standard 384-well plate layout includes test compounds, neutral controls (vehicle only, e.g., DMSO), and positive controls (a known inhibitor of the target). Typically, columns 1 and 2 are reserved for neutral controls, and columns 23 and 24 for positive controls, with the library compounds in the intervening columns.
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer ~50 nL of each compound from the library source plates to the 384-well assay plates. This results in a final screening concentration of typically 10 µM.[13]
-
Reagent Addition 1 (Kinase Reaction): Using a multi-channel liquid handler, dispense 25 µL of the pre-mixed kinase/substrate/ATP solution (in assay buffer) into each well of the assay plate.
-
Incubation 1 (Enzymatic Reaction): Cover the plates and incubate at room temperature for 60 minutes.
-
Reagent Addition 2 (Detection): Dispense 25 µL of the ATP detection reagent into each well.
-
Incubation 2 (Signal Development): Incubate the plates at room temperature for 10 minutes, protected from light.
-
Data Acquisition: Read the luminescence signal on a compatible microplate reader.
Data Analysis and Primary Hit Selection
Raw data from the plate reader must be normalized to account for plate-to-plate and day-to-day variability.[16]
-
Normalization: The percent inhibition for each test compound is calculated relative to the on-plate controls.
-
Formula: % Inhibition = 100 * [(Signal_vehicle - Signal_compound) / (Signal_vehicle - Signal_inhibitor)]
-
Signal_vehicle is the average signal from the neutral control wells (0% inhibition).
-
Signal_inhibitor is the average signal from the positive control wells (100% inhibition).
-
-
Hit Selection: A "hit" is a compound that elicits a statistically significant and biologically relevant response. A common method for hit selection is based on the standard deviation (σ) of the sample population.
-
Criterion: Compounds exhibiting a % inhibition greater than the mean plus three times the standard deviation (μ + 3σ) of all test compounds on the plate are selected as primary hits.
-
Alternatively, a simpler cutoff (e.g., >50% inhibition) can be used.
-
Data Visualization: Plate heatmaps are essential for identifying systematic errors, such as dispenser clogs or edge effects. Scatter plots of % inhibition for the entire library provide an overview of the screen's performance.
The Hit Validation Cascade: Ensuring Trustworthiness
A primary hit is not a validated lead. HTS campaigns are prone to false positives arising from assay interference, compound aggregation, or non-specific activity.[14][17] A rigorous, multi-step validation cascade is mandatory to eliminate these artifacts.[11][17]
Hit Validation Workflow
Caption: A multi-step cascade to validate primary HTS hits.
Validation Protocols
-
Hit Confirmation: Re-test the primary hits from the original library plate in triplicate using the primary screening assay. This step eliminates random errors from the initial screen.[18]
-
Dose-Response and IC₅₀ Determination:
-
Rationale: A true inhibitor should exhibit a dose-dependent effect. This step confirms potency and provides a quantitative measure (IC₅₀).
-
Protocol:
-
Obtain fresh, powdered samples of the confirmed hits.
-
Prepare a 10-point, 3-fold serial dilution series for each compound, starting at a high concentration (e.g., 100 µM).
-
Test these dilutions in the primary assay.
-
Plot % inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
| Compound ID | Hill Slope | IC₅₀ (µM) | R² |
| Hit-001 | 1.1 | 0.75 | 0.99 |
| Hit-002 | 0.8 | 2.31 | 0.98 |
| Hit-003 | 1.5 | 0.21 | 0.99 |
| Table 1: Example dose-response data for validated hits. |
-
Orthogonal Assay:
-
Rationale: To rule out that the compound interferes with the detection technology (e.g., inhibiting the luciferase in the ATP detection reagent) rather than the kinase.[17]
-
Protocol: Test the dose-response of the hit compounds in an assay that measures kinase activity via a different mechanism, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) that detects the phosphorylated product directly. A potent IC₅₀ in both assays provides high confidence in the hit.
-
-
Biophysical Target Engagement:
-
Rationale: To confirm that the compound physically binds to the target protein.
-
Methods:
-
Differential Scanning Fluorimetry (DSF): A high-throughput method that measures the thermal stabilization of a protein upon ligand binding.[17]
-
Isothermal Titration Calorimetry (ITC): The "gold standard" method that directly measures the heat released or absorbed during binding, providing affinity (Kd) and thermodynamic data.[17]
-
-
Conclusion and Next Steps
This application note outlines a robust, end-to-end workflow for the high-throughput screening of a 5-(biphenyl)-1,3,4-thiadiazole library against a protein kinase target. By following a systematic process of assay development, automated screening, and a stringent validation cascade, researchers can confidently identify novel, specific inhibitors. Validated leads from this process form the starting point for medicinal chemistry efforts, including Structure-Activity Relationship (SAR) studies, to optimize potency, selectivity, and drug-like properties, ultimately advancing the discovery of new therapeutic agents.
References
-
Parveen, H., et al. (2021). Quantitative high-throughput screening data analysis: challenges and recent advances. Journal of the Royal Society Interface, 18(178), 20210080. Available at: [Link]
-
An, Y., & Hsieh, J. (n.d.). Data analysis approaches in high throughput screening. SlideShare. Available at: [Link]
-
Neuhaus, A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]
-
Gribbon, P., & Sewing, A. (2003). Comprehensive analysis of high-throughput screening data. Journal of Biomedical Optics, 8(1), 45-50. Available at: [Link]
-
Mishra, S., & Kumar, A. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Pharmacogenomics & Pharmacoproteomics, 7(3). Available at: [Link]
-
Scholle, M. D., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science, 13(4), 360–366. Available at: [Link]
-
Gul, S. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. New Drugs. Available at: [Link]
-
Gul, S., & Smith, A. (n.d.). Establishing assays and small molecule screening facilities for Drug discovery programs. ResearchGate. Available at: [Link]
-
Bajorath, J. (2002). Computational Methods for Analysis of High-Throughput Screening Data. Current Medicinal Chemistry - Anti-Infective Agents, 1(1), 39-46. Available at: [Link]
-
Welch, W. J., & Harrison, R. W. (n.d.). Cell-Based Analysis of High Throughput Screening Data for Drug Discovery. University of Waterloo. Available at: [Link]
-
An, W. F. (Ed.). (2010). High Throughput Screening: Methods and Protocols. ResearchGate. Available at: [Link]
-
Judson, R. S., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex, 30(1), 51–66. Available at: [Link]
-
Shapiro, A. B., et al. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative? ResearchGate. Available at: [Link]
-
Kumar, D., et al. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bulletin of Environment, Pharmacology and Life Sciences, 12(9). Available at: [Link]
-
Sławiński, J., et al. (2018). Thiadiazole derivatives as anticancer agents. Postepy higieny i medycyny doswiadczalnej, 72, 338-356. Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 6(11), 903-911. Available at: [Link]
-
Pop, R., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30107-30118. Available at: [Link]
-
Kumar, A., et al. (2022). Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. ACS Omega, 7(35), 31213–31230. Available at: [Link]
-
Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 226-247. Available at: [Link]
-
Gomha, S. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy, 12, 1531–1544. Available at: [Link]
-
Alam, M. S., et al. (2011). Cytotoxicity of New 5-Phenyl-4,5-dihydro-1,3,4-thiadiazole Analogues. Chemical & Pharmaceutical Bulletin, 59(11), 1413-1416. Available at: [Link]
-
Singh, S., & Kumar, S. (2022). BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW. ShodhKosh: Journal of Visual and Performing Arts, 3(2). Available at: [Link]
-
Bieschke, J. (2015). Targeting protein aggregation for the treatment of degenerative diseases. Nature Reviews Drug Discovery, 14(10), 701-716. Available at: [Link]
-
Chen, C., et al. (2022). Discovery of 2,5-diphenyl-1,3,4-thiadiazole derivatives as HDAC inhibitors with DNA binding affinity. European Journal of Medicinal Chemistry, 242, 114634. Available at: [Link]
-
Sharma, S., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8711. Available at: [Link]
-
Yu, L., et al. (2021). Synthesis of 5-Phenyl-1, 3, 4-thiadiazole Derivatives and Their Biochemical Evaluation against Src Homology 2 Domain- Containing Protein Tyrosine Phosphatase 1 (SHP1). Chinese Journal of Organic Chemistry, 41(8), 3097-3105. Available at: [Link]
-
Ahmad, B., et al. (2022). Plant-Based Inhibitors of Protein Aggregation. International Journal of Molecular Sciences, 23(19), 11831. Available at: [Link]
-
Zerovnik, E., et al. (2019). Inhibition of Protein Aggregation by Several Antioxidants. Oxidative Medicine and Cellular Longevity, 2019, 9251508. Available at: [Link]
-
Deshmukh, M., et al. (2024). A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. Chemistry – A European Journal, e202400080. Available at: [Link]
-
Sadiq, A., et al. (2024). In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Molecules, 29(14), 3324. Available at: [Link]
Sources
- 1. bepls.com [bepls.com]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 7. granthaalayahpublication.org [granthaalayahpublication.org]
- 8. Discovery of 2,5-diphenyl-1,3,4-thiadiazole derivatives as HDAC inhibitors with DNA binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchers.uss.cl [researchers.uss.cl]
- 10. mdpi.com [mdpi.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. researchgate.net [researchgate.net]
- 13. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 14. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. rna.uzh.ch [rna.uzh.ch]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimization of reaction conditions for synthesizing 5-(biphenyl)-1,3,4-thiadiazol-2-amines
Technical Support Center: Synthesis of 5-(biphenyl-4-yl)-1,3,4-thiadiazol-2-amine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis and optimization of 5-(biphenyl-4-yl)-1,3,4-thiadiazol-2-amine. This document is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to ensure successful and efficient synthesis. Our approach is grounded in established chemical principles to explain the causality behind each experimental step.
Overview of the Synthetic Pathway
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a cornerstone reaction in medicinal chemistry. The most direct and widely adopted method involves the acid-catalyzed cyclodehydration of a carboxylic acid with thiosemicarbazide.[1][2] For our target molecule, 5-(biphenyl-4-yl)-1,3,4-thiadiazol-2-amine, the key precursors are biphenyl-4-carboxylic acid and thiosemicarbazide.
The reaction proceeds via a two-stage mechanism: first, the acylation of thiosemicarbazide to form an N-acylthiosemicarbazide intermediate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic 1,3,4-thiadiazole ring.[3][4] The choice of a strong dehydrating agent is critical to drive the reaction to completion.
Reaction Mechanism Diagram
The following diagram illustrates the generally accepted mechanism for the acid-catalyzed cyclization.
Caption: Acid-catalyzed reaction mechanism for thiadiazole formation.
Optimized Standard Protocol
This protocol provides a reliable baseline for synthesizing 5-(biphenyl-4-yl)-1,3,4-thiadiazol-2-amine.
Materials:
-
Biphenyl-4-carboxylic acid
-
Thiosemicarbazide
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Ethanol (for recrystallization)
-
10% Ammonia solution or Sodium Bicarbonate solution
-
Crushed ice
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, add biphenyl-4-carboxylic acid (1.0 eq) and thiosemicarbazide (1.0 to 1.1 eq).
-
Acid Addition: Carefully add cold, concentrated sulfuric acid (approx. 3-5 mL per gram of carboxylic acid) or polyphosphoric acid portion-wise to the mixture with gentle swirling. The addition is exothermic.
-
Heating: Heat the reaction mixture in a thermostatically controlled water or oil bath at 80-90°C for 3-7 hours.[3][5]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., Petroleum Ether:Ethyl Acetate, 9:1). The disappearance of the starting material indicates completion.
-
Work-up: After cooling to room temperature, carefully pour the viscous reaction mixture onto a large beaker of crushed ice with constant stirring.
-
Neutralization: Slowly neutralize the acidic solution with a 10% ammonia solution or saturated sodium bicarbonate until the pH is approximately 7-8. This will precipitate the crude product.
-
Isolation: Filter the solid precipitate using a Büchner funnel, wash it thoroughly with cold distilled water to remove inorganic salts, and air-dry.
-
Purification: Recrystallize the crude product from hot ethanol or an ethanol/water mixture to obtain the pure 5-(biphenyl-4-yl)-1,3,4-thiadiazol-2-amine.[5]
Frequently Asked Questions (FAQs)
Q1: What is the role of the strong acid in this reaction? A: The acid (e.g., H₂SO₄, PPA) serves two primary functions. First, it acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by thiosemicarbazide. Second, it serves as a powerful dehydrating agent, removing the two molecules of water formed during the acylation and cyclization steps, which drives the equilibrium towards the final product.[1][3]
Q2: Can I use other dehydrating agents? A: Yes, several alternatives exist, each with specific advantages.
-
Phosphorus Oxychloride (POCl₃): Often used in excess as both the solvent and dehydrating agent.[6][7] It can be effective but is highly corrosive and requires careful handling.
-
Polyphosphate Ester (PPE): A milder alternative that can facilitate a one-pot synthesis, often resulting in good yields without the harshness of H₂SO₄.[4][8]
-
Phosphorus Pentachloride (PCl₅): Enables a solid-phase reaction at room temperature by grinding the reactants, offering mild conditions and high yields.[9]
Q3: Why is the reaction mixture poured onto ice? A: This step serves three purposes. It quenches the reaction immediately, dilutes the highly corrosive acid, and helps precipitate the organic product, which is typically insoluble in the cold aqueous acidic medium. The large volume of ice also helps to dissipate the heat generated during the dilution of the strong acid.[5][10]
Q4: What are the expected yields for this synthesis? A: Yields can vary significantly based on the specific conditions and reagents used. With a well-optimized protocol using H₂SO₄ or PPA, yields typically range from 60% to 85%. Methods using milder reagents like PPE or solid-phase synthesis with PCl₅ have also reported high yields, sometimes exceeding 90%.[9]
Troubleshooting Guide
This section addresses specific experimental issues in a problem-solution format.
Problem 1: Low or No Product Yield
Possible Cause A: Incomplete Reaction
-
Why it happens: The reaction may not have reached completion due to insufficient time, low temperature, or a weak dehydrating agent.
-
How to Fix:
-
Verify Reagent Quality: Ensure that the biphenyl-4-carboxylic acid and thiosemicarbazide are pure and dry.
-
Extend Reaction Time: Continue heating and monitor via TLC until the starting material spot disappears.
-
Increase Temperature: Gradually increase the temperature (e.g., to 100-110°C), but be cautious of potential degradation.
-
Use a Stronger Dehydrating Agent: Consider switching from concentrated H₂SO₄ to polyphosphoric acid (PPA), which is often more effective for stubborn cyclizations.[1]
-
Possible Cause B: Product Loss During Work-up
-
Why it happens: The product might have some solubility in the aqueous work-up solution, or neutralization may be incomplete.
-
How to Fix:
-
Ensure Complete Precipitation: After pouring onto ice, ensure the pH is carefully adjusted to 7-8. The product is an amine and can form a soluble salt in highly acidic conditions.
-
Chill Thoroughly: Allow the precipitated mixture to stand in an ice bath for 30-60 minutes before filtration to maximize recovery.
-
Back-Extraction: If significant product loss is suspected, the aqueous filtrate can be extracted with a suitable organic solvent like ethyl acetate after neutralization.
-
Troubleshooting Workflow: Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Problem 2: Product is Impure (Multiple Spots on TLC)
Possible Cause A: Unreacted N-Acylthiosemicarbazide Intermediate
-
Why it happens: The first step (acylation) occurred, but the second step (cyclodehydration) is incomplete. This intermediate is often a major impurity.[4]
-
How to Fix:
-
Force Cyclization: Re-subject the crude product to the reaction conditions (e.g., reflux in the presence of an acid) to drive the cyclization to completion.
-
Acidic Wash: Sometimes, treating the crude product mixture with hydrochloric acid can help convert the remaining intermediate into the final thiadiazole.[4]
-
Possible Cause B: Formation of 1,2,4-Triazole Isomer
-
Why it happens: The cyclization of acylthiosemicarbazides is competitive. While acidic media strongly favor the formation of 1,3,4-thiadiazoles, any localized basic conditions (e.g., during neutralization) can promote the formation of the isomeric 3-biphenyl-5-mercapto-1,2,4-triazole.[11]
-
How to Fix:
-
Maintain Acidic Conditions: Ensure the reaction medium remains strongly acidic throughout the heating phase.
-
Careful Neutralization: Add the neutralizing base slowly and with vigorous stirring to avoid creating localized areas of high pH.
-
Purification: The two isomers often have different polarities and solubilities, allowing for separation by column chromatography or careful fractional crystallization.
-
Problem 3: Difficulty with Product Purification
Possible Cause A: Product Oiled Out Instead of Crystallizing
-
Why it happens: This is common when the crude product has significant impurities that depress its melting point.
-
How to Fix:
-
Trituration: Add a small amount of a non-polar solvent in which the product is insoluble (like hexane or diethyl ether) to the oil and scratch the side of the flask with a glass rod to induce crystallization.
-
Solvent Removal: Ensure all reaction solvents are fully removed before attempting recrystallization.
-
Seed Crystals: If available, add a single seed crystal of the pure product to the supersaturated solution.
-
Possible Cause B: Poor Recovery from Recrystallization
-
Why it happens: The chosen solvent may be too effective, meaning the product remains soluble even when the solution is cooled.
-
How to Fix:
-
Use a Solvent System: Employ a binary solvent system. Dissolve the crude product in a minimum amount of a hot "good" solvent (like ethanol or DMF) and then slowly add a "poor" solvent in which the product is insoluble (like water or hexane) until the solution becomes turbid. Reheat to clarify and then cool slowly.
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.
-
Slow Cooling: Allow the flask to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Summary of Reaction Condition Optimization
The following table summarizes the impact of key variables on the synthesis.
| Parameter | Options | Effect on Reaction & Rationale |
| Dehydrating Agent | Conc. H₂SO₄, PPA, POCl₃, PPE, PCl₅ | H₂SO₄/PPA: Standard, effective, but harsh. Can cause charring if overheated.[1][12] POCl₃: Very powerful, but toxic and corrosive.[6] PPE/PCl₅: Milder conditions, often leading to cleaner reactions and higher yields.[4][9] |
| Temperature | 80°C to 120°C | Higher temperatures increase the reaction rate but also elevate the risk of side product formation and degradation of the thiadiazole ring. 80-90°C is a common optimal range.[5] |
| Reactant Ratio | 1:1 to 1:1.2 (Acid:Thiosemicarbazide) | A slight excess of thiosemicarbazide can help drive the reaction to completion, but a large excess will complicate purification. A 1:1 or 1:1.1 ratio is typical. |
| Recrystallization Solvent | Ethanol, Ethanol/Water, DMF/Water, Acetone | The biphenyl group increases the molecule's non-polarity. Pure ethanol is often effective. For more stubborn purifications, a DMF/water or Acetone system might be required.[5][9][13] |
References
-
Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3). Available at: [Link]
-
Karakuş, S., & Küçükgüzel, İ. (2009). Cyclization of Thiosemicarbazide Derivatives of 5-Arylidene-2,4-Dioxothiazolidine-3-Acetic Acids to 1,3,4-Thiadiazoles and Their Biological Evaluation. ARCHIVOC. Available at: [Link]
-
Yang, S. J., et al. (2012). Solid-Phase Synthesis of 1,3,4-Thiadiazole Derivatives via Desulfurative Cyclization of Thiosemicarbazide Intermediate Resin. PubMed. Available at: [Link]
-
Yang, S. J., et al. (2011). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry. Available at: [Link]
-
Kalmykov, O. V., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. ResearchGate. Available at: [Link]
-
Mahendrasinh, M. R., et al. (2012). Synthesis and Biological Evaluation of Some New 1,3,4-Thiadiazole Derivatives for their Antimicrobial Activities. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]
- CN103554160A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Google Patents.
-
ResearchGate. (2014). Can anyone help me in the synthesis of 2 amino 1,3,4- thiadiazole from thiosemicarbazone? ResearchGate. Available at: [Link]
-
Werber, G., et al. (1977). The synthesis and reactivity of some 2‐amino‐5‐bromo‐],1,3,4‐thiadiazoles and the corresponding Δ2‐1,3,4‐thiadiazolines. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Upadhyay, P. K., & Mishra, P. (2017). Synthesis, Antimicrobial and Anticancer Activities of 5-(4-Substituted-Phenyl)-1,3,4-Thiadiazole-2-Amines. Rasayan Journal of Chemistry. Available at: [Link]
-
Sridhar, S. K., et al. (2011). Design, synthesis and screening of novel 5-substituted-1,3,4-thiadiazol-2-amines and their Schiff bases. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Medicinal Chemistry. Available at: [Link]
-
Asfan, A. (n.d.). Introduction 1,3,4-Thiadiazole and its derivatives. Unpublished. Available at: [Link]
-
Al-Sultani, K. H. (2020). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Journal of Kufa for Chemical Science. Available at: [Link]
-
Kumar, R., et al. (n.d.). Methods of Synthesis: 1,3,4-Thiadiazle-2-Thiones : A Review. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]
-
Kalmykov, O. V., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. Available at: [Link]
-
Shivakumara, N., & Krishna, P. M. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions. Growing Science. Available at: [Link]
-
Desai, N. C., et al. (2009). Synthesis of 2-amino-1-3-4-thiadiazoles. Indian Journal of Heterocyclic Chemistry. Available at: [Link]
-
Hussain, A., et al. (2018). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. ResearchGate. Available at: [Link]
-
Shivakumara, N., & Krishna, P. M. (2021). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA Interactions. Semantic Scholar. Available at: [Link]
-
Han, Y., et al. (2009). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E. Available at: [Link]
-
Abu-El-Halawa, R., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Molecules. Available at: [Link]
-
Shi, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. Available at: [Link]
Sources
- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bu.edu.eg [bu.edu.eg]
- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot problems, optimize reaction conditions, and ultimately improve your product yield and purity.
Synthesis Overview: The General Pathway
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a well-established process in medicinal chemistry, valued for producing scaffolds with diverse biological activities.[1][2][3][4] The most common and reliable route involves a two-step process: the formation of an N-acylthiosemicarbazide intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration.
The overall workflow can be visualized as follows:
Caption: General two-step synthesis workflow for the target compound.
Troubleshooting Guide: Addressing Low Yields and Impurities
This section directly tackles the most common issues encountered during the synthesis.
Q1: My overall yield is very low. Where should I start investigating?
A1: A low overall yield can stem from inefficiencies in either the formation of the acylthiosemicarbazide intermediate (Step 1) or the final cyclization (Step 2).
-
Causality: The direct reaction between a carboxylic acid and thiosemicarbazide often requires harsh conditions and can be low-yielding due to the poor electrophilicity of the carboxylic acid's carbonyl carbon. The subsequent cyclization step is also highly dependent on the choice of acid and reaction conditions, with improper parameters leading to side reactions or incomplete conversion.
-
Recommended Action:
-
Analyze Each Step Separately: If possible, attempt to isolate and characterize the N-acylthiosemicarbazide intermediate after Step 1. This will pinpoint which step is problematic.
-
Activate the Carboxylic Acid: The most common point of failure is inefficient acylation. Instead of reacting the carboxylic acid directly, convert it to a more reactive acyl chloride. This dramatically improves the efficiency of Step 1.[5][6] See the detailed protocol below.
-
Q2: The formation of the acylthiosemicarbazide intermediate is inefficient. How can I improve it?
A2: This is a classic challenge in amide-like bond formation. Direct condensation is often sluggish.
-
Causality: Carboxylic acids are not strong electrophiles and can engage in a competing acid-base reaction with the amine group of thiosemicarbazide.[5] To facilitate a rapid and high-yielding reaction, the carboxylic acid's hydroxyl group must be converted into a better leaving group.
-
Solution: Acyl Chloride Formation The most reliable method is the conversion of 4'-methyl-[1,1'-biphenyl]-4-carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[7][8] Thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gases, simplifying purification.
Experimental Protocol 1: Synthesis of 4'-Methyl-[1,1'-biphenyl]-4-carbonyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl), add 4'-methyl-[1,1'-biphenyl]-4-carboxylic acid.
-
Add an excess of thionyl chloride (SOCl₂), typically 5-10 equivalents. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heat the mixture to reflux (approx. 76 °C) for 2-4 hours. The reaction is complete when gas evolution ceases.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without further purification.[9]
Follow-up Acylation:
-
Dissolve the crude acyl chloride in an inert aprotic solvent (e.g., THF or Dichloromethane).
-
In a separate flask, dissolve thiosemicarbazide and a non-nucleophilic base like triethylamine or pyridine (to neutralize the HCl byproduct) in the same solvent.
-
Cool the thiosemicarbazide solution in an ice bath and add the acyl chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours until TLC analysis shows complete consumption of the starting materials.
-
The resulting N-(4'-Methyl-[1,1'-biphenyl]-4-carbonyl)thiosemicarbazide intermediate can then be isolated via filtration.
-
Q3: The cyclization step is producing significant byproducts. What are they and how can I avoid them?
A3: The most common byproduct in this synthesis is the isomeric 1,2,4-triazole-3-thione. The formation of this byproduct is highly dependent on the pH of the reaction medium.[10][11]
-
Causality & Mechanism: The cyclization of the acylthiosemicarbazide intermediate can proceed via two distinct pathways. The desired 1,3,4-thiadiazole is formed through intramolecular nucleophilic attack of the sulfur atom onto the carbonyl carbon, followed by dehydration. This pathway is strongly favored under acidic conditions.[12] Conversely, under neutral or alkaline conditions, the terminal nitrogen atom can act as the nucleophile, leading to the formation of a 1,2,4-triazole ring.[11]
Caption: Competing cyclization pathways leading to the desired product or a triazole byproduct.
-
Solution: Maintain Strongly Acidic Conditions To maximize the yield of the this compound, the cyclization must be performed using a strong acid as both the catalyst and the reaction medium.
Experimental Protocol 2: Acid-Catalyzed Cyclization
-
Place the dried N-(4'-Methyl-[1,1'-biphenyl]-4-carbonyl)thiosemicarbazide intermediate in a round-bottom flask.
-
Carefully add a strong dehydrating acid, such as concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), or polyphosphoric acid (PPA), with cooling. Concentrated H₂SO₄ is often sufficient and cost-effective.[3][12]
-
Stir the mixture at room temperature for 12-24 hours or gently heat (e.g., to 60-80 °C) for a shorter period (2-4 hours) to drive the reaction to completion. Monitor progress by TLC.
-
Upon completion, pour the reaction mixture carefully onto crushed ice. This will precipitate the product and quench the reaction.
-
Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium hydroxide solution) until the pH is approximately 7-8.
-
Filter the resulting solid precipitate, wash thoroughly with water to remove inorganic salts, and dry under vacuum.
-
Q4: My final product is an off-color, sticky solid that is difficult to purify. What should I do?
A4: This indicates the presence of impurities, which could be unreacted starting materials, byproducts like the triazole, or polymeric tars formed under harsh conditions.[10]
-
Causality: Sticky or oily products often result from impurities that disrupt the crystal lattice of the desired compound. Off-colors can arise from trace impurities or degradation.
-
Solution: Systematic Purification
-
Trituration: Before attempting more complex methods, try triturating the crude product. This involves suspending the solid in a solvent in which the desired product is poorly soluble, but the impurities are soluble (e.g., diethyl ether or hexane). Stir or sonicate the suspension, then filter to recover the purified solid.[10]
-
Recrystallization: This is the most effective method for purifying crystalline solids. A good solvent system is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Common solvents for this class of compounds include ethanol, isopropanol, or mixtures like DMF/water or ethanol/water.
-
Column Chromatography: If recrystallization fails, silica gel column chromatography is the next step. A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane in methanol. Use TLC to determine the optimal solvent system for separation beforehand.
-
Frequently Asked Questions (FAQs)
Q5: Is a one-pot synthesis possible for this compound?
A5: Yes, one-pot procedures are reported and can significantly improve workflow efficiency. One common approach involves reacting the carboxylic acid with thiosemicarbazide in the presence of a suitable dehydrating agent that facilitates both the initial acylation and the subsequent cyclization. Reagents like polyphosphate ester (PPE) or phosphorus pentachloride (PCl₅) have been used for this purpose under solvent-free or high-boiling solvent conditions.[1][13] While efficient, these one-pot methods may require more optimization to minimize byproduct formation compared to the stepwise approach.
Q6: How do I synthesize the starting material, 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid?
A6: This key starting material is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. The most common route involves coupling 4-bromobenzoic acid (or its ester derivative) with 4-methylphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Na₂CO₃).[14]
Q7: What is the detailed mechanistic role of the acid in the cyclization step?
A7: The acid plays a dual role as both a catalyst and a dehydrating agent.
-
Protonation of the Carbonyl Oxygen: The acid protonates the oxygen of the carbonyl group in the acylthiosemicarbazide intermediate. This makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.
-
Facilitating Nucleophilic Attack: The now highly electrophilic carbon is attacked by the lone pair of electrons on the sulfur atom.
-
Dehydration: The acid then facilitates the elimination of a water molecule from the tetrahedral intermediate, leading to the formation of the stable, aromatic 1,3,4-thiadiazole ring.
Caption: Simplified mechanism of acid-catalyzed cyclization.
Data Summary: Optimizing Cyclization Conditions
The choice of cyclizing agent is critical for maximizing yield. The following table summarizes various reagents used for the synthesis of analogous 2-amino-5-aryl-1,3,4-thiadiazoles, providing a basis for comparison and optimization.
| Cyclizing Agent | Typical Conditions | Advantages | Potential Issues | Yield Range (%) |
| Conc. H₂SO₄ | Room temp to 80 °C | Inexpensive, strong dehydrator | Can cause charring with sensitive substrates | 75-90 |
| POCl₃ | Reflux | Effective, often gives clean reactions | Toxic, corrosive, requires careful handling | 80-95 |
| PPA | 100-140 °C | Good for difficult cyclizations | Viscous, difficult to stir, hard workup | 70-88 |
| PCl₅ | Solid-phase, Room temp | Mild conditions, high yields reported[13] | Moisture sensitive, solid-phase mixing | >90[13] |
| PPE | 85 °C | Good for one-pot synthesis[1] | May require specific workup | 60-70[1] |
References
-
G. F. D'Atri et al. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link]
-
Sciencemadness.org. (2009). Thiosemicarbazide Synthesis. Available at: [Link]
-
PrepChem.com. Preparation of thiosemicarbazide. Available at: [Link]
-
G. F. D'Atri et al. (2016). One pot synthesis of amides from carboxylic acids using SOCl2 and Et3N. RSC Advances. Available at: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]
-
Organic-chemistry.org. Amine to Amide (via Acid Chloride). Available at: [Link]
-
S.-J. Yang et al. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
A. Liguori et al. (2015). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. Tetrahedron Letters. Available at: [Link]
- Google Patents. (1955). Preparation of thiosemicarbazide and isomers thereof.
-
ResearchGate. A variety of methods for the synthesis of 2-amino-5-(substituted)-1,3,4-thiadizole. Available at: [Link]
- Google Patents. (2014). Preparation method of thiosemicarbazide.
-
ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. Available at: [Link]
-
A. A. O. Abdel-Fattah et al. (2014). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Molecules. Available at: [Link]
- Google Patents. (1992). Preparation of thiosemicarbazide and methyl-thiosemicarbazide.
-
A. S. Gaponov et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. Available at: [Link]
-
Thirsty for Knowledge. (2019). synthesis of thiazoles. YouTube. Available at: [Link]
-
ResearchGate. (2020). Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives. Available at: [Link]
-
M. Wujec et al. (2018). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules. Available at: [Link]
-
B. S. M. El-Faham et al. (2009). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES... TO 1,3,4-THIADIAZOLES. Acta Poloniae Pharmaceutica. Available at: [Link]
-
ResearchGate. (2011). One-Pot Synthesis and Antitubercular activity of 2-Amino-5-Aryl-5H-Thiazolo-b]-1,3,4-Thiadiazoles. Available at: [Link]
-
ResearchGate. Reaction scope of cyclization of the thiosemicarbazide. Available at: [Link]
- Google Patents. (2018). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
-
ResearchGate. (2012). Thiosemicarbazides: Synthesis and reactions. Available at: [Link]
-
A. M. Z. Slawin et al. (2007). Reactivity of thiosemicarbazides with redox active metal ions. Dalton Transactions. Available at: [Link]
-
D. Kumar et al. (2024). Emerging synthetic strategies and pharmacological insights of 1,3,4-thiadiazole derivatives. Future Medicinal Chemistry. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Available at: [Link]
-
T. T. H. Van et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives. Medicinal Chemistry. Available at: [Link]
-
PrepChem.com. Synthesis of 4-methylbiphenyl. Available at: [Link]
-
Future Science. (2024). Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives. Available at: [Link]
-
M. Wujec et al. (2024). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]
- Google Patents. (2002). Method for preparing 4-methyl-biphenyl derivatives.
-
Journal of the Chinese Chemical Society. (2005). An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents. Available at: [Link]
-
PrepChem.com. Synthesis of A. 4-Biphenylcarbonyl Chloride. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Available at: [Link]
-
National Institutes of Health. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. Available at: [Link]
-
ResearchGate. (2019). Synthesis of 1,3,4-Thiadiazoles: Review. Available at: [Link]
-
Taylor & Francis Online. (2018). Microwave-Assisted OPC-VH Mediated Synthesis of 2-Amino-1,3,4-thiadiazoles. Available at: [Link]
-
Der Pharma Chemica. (2016). Comparative study of one pot synthetic methods of 2-amino-1,3,4-thiadiazole. Available at: [Link]
-
Dovepress. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. dovepress.com [dovepress.com]
- 5. Amide Synthesis [fishersci.it]
- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. prepchem.com [prepchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ptfarm.pl [ptfarm.pl]
- 13. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 5-(Biphenyl)-1,3,4-Thiadiazole Derivatives
Welcome to the technical support center for researchers working with 5-(biphenyl)-1,3,4-thiadiazole derivatives. This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to address the common solubility hurdles encountered with this promising class of compounds in biological assays. Our goal is to empower you with the knowledge to ensure the reliability and reproducibility of your experimental data.
Introduction: The Solubility Conundrum of Biphenyl-Thiadiazoles
The 5-(biphenyl)-1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, frequently associated with a wide range of biological activities. However, the inherent aromaticity and planarity of the biphenyl and thiadiazole rings contribute to high crystal lattice energy and lipophilicity, often resulting in poor aqueous solubility. This low solubility can lead to a cascade of experimental problems, including compound precipitation, inaccurate concentration measurements, and misleading biological data, such as false positives or negatives.[1][2][3] This guide will walk you through a systematic approach to diagnose and resolve these solubility issues.
Frequently Asked Questions (FAQs)
Here we address some of the initial high-level questions researchers often have when working with these derivatives.
Q1: Why are my 5-(biphenyl)-1,3,4-thiadiazole derivatives consistently precipitating when I dilute my DMSO stock into aqueous assay buffer?
A1: This is a classic sign of a compound exceeding its thermodynamic solubility in the final aqueous environment. Dimethyl sulfoxide (DMSO) is an excellent solvent for many nonpolar compounds, allowing for the preparation of high-concentration stock solutions.[4][5] However, when this DMSO stock is diluted into an aqueous buffer, the solvent environment changes dramatically. The poor aqueous solubility of the biphenyl-thiadiazole derivative becomes the limiting factor, causing it to crash out of solution.[1][6] This is especially common when the final DMSO concentration in the assay is low (typically <1%) to minimize solvent-induced toxicity.[7][8][9]
Q2: I've noticed that the activity of my compound is not dose-dependent and varies significantly between experiments. Could this be related to solubility?
A2: Absolutely. Poor solubility is a major cause of poor data quality and reproducibility.[2] If a compound precipitates, the actual concentration in solution is unknown and lower than the nominal concentration, leading to inaccurate structure-activity relationships (SAR).[1][3] Precipitated particles can also scatter light, interfering with optical detection methods used in many assays.[1] Furthermore, compound aggregates can sometimes non-specifically inhibit enzymes or disrupt cell membranes, leading to false positives.[10]
Q3: What is the first thing I should do when I encounter a solubility problem with a new biphenyl-thiadiazole derivative?
A3: The first step is to systematically assess the solubility of your compound. A good starting point is to determine its kinetic solubility in your specific assay buffer. This involves preparing a high-concentration stock in DMSO and then diluting it into the aqueous buffer to a range of concentrations.[2] Visual inspection for precipitation (cloudiness) or the use of a nephelometer can provide a quick assessment. This initial characterization will help you understand the solubility limits of your compound and guide your strategy for solubilization.
Troubleshooting Guides: A Step-by-Step Approach
This section provides detailed troubleshooting workflows for common solubility-related issues.
Issue 1: Compound Precipitation Upon Dilution from DMSO Stock
You've prepared a 10 mM stock of your 5-(biphenyl)-1,3,4-thiadiazole derivative in DMSO, but upon diluting it to 10 µM in your cell culture medium (final DMSO 0.1%), you observe a cloudy precipitate.
The large, hydrophobic surface area of the biphenyl moiety combined with the planar thiadiazole ring leads to strong intermolecular interactions and a high propensity to aggregate in aqueous environments. DMSO can effectively solvate the compound at high concentrations, but this solvation shell is disrupted upon dilution in water, leading to precipitation.[1][6]
Caption: Decision workflow for addressing compound precipitation.
Protocol 1: Co-Solvent Approach
-
Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar compounds by reducing the polarity of the aqueous medium.[][12][13]
-
Procedure: a. Prepare a 10 mM stock solution of your compound in 100% DMSO. b. Prepare an intermediate dilution series of your compound in a co-solvent such as ethanol or polyethylene glycol 400 (PEG 400).[14][15] c. Add the co-solvent/compound mixture to your aqueous assay buffer, ensuring the final concentration of both DMSO and the co-solvent are below their cytotoxic levels for your specific assay. d. Always include a vehicle control containing the same final concentrations of all solvents.[4]
Protocol 2: pH Modification
-
Rationale: If your 5-(biphenyl)-1,3,4-thiadiazole derivative has an ionizable group (e.g., a carboxylic acid or an amine), its solubility will be pH-dependent.[12][16][17] Adjusting the pH of the buffer can increase the proportion of the more soluble ionized form.[][18]
-
Procedure: a. Determine the pKa of your compound. b. Adjust the pH of your assay buffer to be at least 1-2 pH units away from the pKa to favor the ionized species (for an acidic compound, increase the pH; for a basic compound, decrease the pH). c. Ensure the adjusted pH is compatible with your biological assay.
Protocol 3: Cyclodextrin Encapsulation
-
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19][20][21] They can encapsulate poorly soluble guest molecules, like your biphenyl-thiadiazole derivative, forming an inclusion complex with enhanced aqueous solubility.[22][23]
-
Procedure: a. Select a suitable cyclodextrin derivative. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high water solubility and low toxicity.[19][23] b. Prepare a stock solution of HP-β-CD in your assay buffer. c. Add your DMSO stock solution of the compound to the HP-β-CD solution and mix thoroughly to allow for complex formation. d. As with other methods, ensure you have a vehicle control with the same concentration of HP-β-CD.[7]
Issue 2: Inconsistent Assay Results and Poor Dose-Response Curves
Your dose-response curve for a promising biphenyl-thiadiazole derivative is flat at higher concentrations, and the IC50 value is not reproducible.
This is often a direct consequence of the compound's solubility limit being reached within the concentration range of your assay. Once the compound precipitates, increasing the nominal concentration does not increase the concentration of the soluble, active species.[1]
Caption: Workflow for troubleshooting inconsistent dose-response data.
| Solubilization Strategy | Pros | Cons | Typical Starting Concentration |
| Co-solvents (e.g., Ethanol, PEG 400) | Simple to implement; cost-effective.[13][24] | Potential for solvent-induced toxicity or assay interference; may not be sufficient for very insoluble compounds.[14] | 1-5% v/v |
| pH Adjustment | Highly effective for ionizable compounds; straightforward to prepare.[][12] | Only applicable to compounds with ionizable groups; assay must be compatible with the required pH.[18] | Adjust to pH = pKa ± 2 |
| Cyclodextrins (e.g., HP-β-CD) | High solubilizing capacity; generally low toxicity; can also improve compound stability.[19][21][23] | Can be more expensive; potential for the cyclodextrin itself to interact with assay components. | 1-10 mM |
| Formulation Approaches (e.g., Lipid-based) | Can significantly increase apparent solubility and bioavailability.[25][26] | More complex to prepare; requires specialized expertise and excipients. | Varies widely |
Concluding Remarks
Overcoming the solubility challenges of 5-(biphenyl)-1,3,4-thiadiazole derivatives is a critical step in unlocking their full therapeutic potential. By adopting a systematic and informed approach to solubility assessment and enhancement, researchers can significantly improve the quality and reliability of their biological data. Remember to always validate your chosen solubilization method with appropriate vehicle controls to ensure that the observed biological effects are due to your compound of interest and not an artifact of the formulation.
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]
-
Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs. PubMed. Available at: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Available at: [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]
-
Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Taylor & Francis Online. Available at: [Link]
-
Full article: Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Taylor & Francis Online. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]
-
solubility enhancement -by pH change & complexation. Slideshare. Available at: [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. Available at: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]
-
Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH. Available at: [Link]
-
Drug Solubility and Solubilization. ResearchGate. Available at: [Link]
-
Solubility enhancement techniques: A comprehensive review. WJBPHS. Available at: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. BMC Complementary Medicine and Therapies. Available at: [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available at: [Link]
-
How to improve the bioavailability of poorly soluble drugs. ResearchGate. Available at: [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Compound Precipitation in High-Concentration DMSO Solutions. Sci-Hub. Available at: [Link]
-
(PDF) Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Available at: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. Available at: [Link]
-
Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. PubMed. Available at: [Link]
-
Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]
-
Dimethyl sulfoxide. Wikipedia. Available at: [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]
-
The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Available at: [Link]
-
The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. Available at: [Link]
-
How to tackle compound solubility issue. Reddit. Available at: [Link]
-
Can we predict compound precipitation in DMSO stocks?. Sussex Drug Discovery Centre. Available at: [Link]
-
Compound precipitation in high-concentration DMSO solutions. PubMed. Available at: [Link]
-
Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. Available at: [Link]
-
Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Available at: [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH. Available at: [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]
-
SOLUBILIZATION TECHNIQUES. Slideshare. Available at: [Link]
-
Novel Biphenyl Imidazo[2,1-b][19][22][25]-Thiadiazole -a versatile scaffold. ResearchGate. Available at: [Link]
-
Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges - Books. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wjbphs.com [wjbphs.com]
- 13. ijmsdr.org [ijmsdr.org]
- 14. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 18. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 24. longdom.org [longdom.org]
- 25. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Troubleshooting Inconsistent Results in the Biological Screening of Thiadiazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiadiazole compounds. This guide is designed to provide in-depth troubleshooting strategies and address common challenges that can lead to inconsistent results in biological screening assays. By understanding the underlying chemical and biological properties of thiadiazoles, you can develop more robust assays and have greater confidence in your screening data.
The thiadiazole scaffold is a valuable pharmacophore found in numerous biologically active molecules, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The sulfur atom in the thiadiazole ring enhances liposolubility, and the mesoionic character of the ring allows for better membrane permeability, enabling these compounds to interact effectively with various biological targets.[3][4] However, these same properties can also contribute to experimental challenges. This guide will walk you through a systematic approach to identifying and resolving inconsistencies in your screening results.
Section 1: Compound-Related Issues
This section focuses on problems arising from the physicochemical properties of the thiadiazole compounds themselves.
FAQ 1: I'm observing high variability between replicate wells for some of my thiadiazole compounds. What could be the cause?
Answer: High variability is often the first sign of underlying issues with compound solubility or stability. Let's break down the possibilities.
A. Compound Precipitation
A primary suspect for inconsistent results is poor aqueous solubility. While your thiadiazole derivative might be soluble in your DMSO stock, it can precipitate when diluted into the aqueous assay buffer.[5] This "precipitation upon dilution" leads to an unknown and variable final concentration of the compound in your assay wells.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your assay plates for any signs of precipitation (cloudiness, particulates) after adding the compound. This can be done by eye or with a plate reader capable of detecting light scatter.
-
Solubility Assessment: Proactively assess the kinetic and thermodynamic solubility of your compounds in the assay buffer.
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, to minimize its impact on both the assay and compound solubility.[5]
-
Use of Co-solvents: For particularly challenging compounds, consider preparing your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol.[5]
B. Compound Degradation
Thiadiazole rings, particularly the 1,3,4-thiadiazole isomer, can be susceptible to hydrolytic degradation, especially under neutral or basic pH conditions over long incubation periods.[6][7] This degradation can lead to a loss of biological activity and the formation of degradation products with different properties.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of your thiadiazole compounds immediately before use.[6]
-
Assess Compound Stability: Perform a time-course experiment to assess the stability of your compound in the assay buffer at the intended temperature and pH.[6] This can be done by incubating the compound in the buffer for varying lengths of time and then analyzing the mixture by HPLC to quantify the amount of parent compound remaining.
-
pH Considerations: If compatible with your assay, consider using a buffer with a slightly acidic pH to reduce the rate of hydrolytic degradation.[6]
Experimental Protocol: Assessing Compound Stability in Assay Buffer
-
Preparation: Prepare a solution of your thiadiazole compound in your final assay buffer at the highest concentration to be used in the screen.
-
Incubation: Aliquot the solution into several vials and incubate them at the assay temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove a vial and immediately quench any further degradation by freezing or adding a quenching agent.
-
Analysis: Analyze the samples by a suitable analytical method, such as HPLC-UV or LC-MS, to quantify the percentage of the parent compound remaining at each time point.
-
Interpretation: A significant decrease in the parent compound concentration over time indicates instability.
Section 2: Assay Interference and Artifacts
Thiadiazole compounds can sometimes interact with assay components in a non-specific manner, leading to false-positive or false-negative results. It is crucial to identify and mitigate these interferences.
FAQ 2: My thiadiazole "hit" is active in my primary screen but shows no activity in a confirmatory orthogonal assay. What's going on?
Answer: This is a classic indicator of assay interference. The compound may not be interacting with your biological target but rather with a component of your primary assay system. Some thiadiazole-containing compounds have been identified as Pan-Assay Interference Compounds (PAINS).[8][9]
A. Covalent Modification and Thiol Reactivity
A significant concern with some thiadiazole isomers, particularly 1,2,4-thiadiazoles, is their potential to act as sulfhydryl-scavenging agents.[8][10] This can occur through a ring-opening reaction that leads to covalent modification of cysteine residues on proteins.[8] If your target protein or other assay components (e.g., enzymes, BSA) contain reactive thiols, your compound may be covalently modifying them, leading to a false signal.
Troubleshooting Workflow for Suspected Covalent Modification
Caption: Workflow to investigate suspected covalent modification by thiadiazole compounds.
B. Compound Aggregation
At higher concentrations, some organic molecules can form colloidal aggregates that non-specifically inhibit enzymes.[11] This is a common mechanism for false-positives in high-throughput screening.
Troubleshooting Steps:
-
Detergent Test: Include a non-ionic detergent, such as Triton X-100 (at a final concentration of ~0.01%), in your assay buffer. If the compound's activity is significantly reduced in the presence of the detergent, it is likely acting via an aggregation-based mechanism.
-
Concentration-Response Curve Shape: Aggregators often display very steep, non-sigmoidal concentration-response curves.
-
Dynamic Light Scattering (DLS): DLS can be used to directly detect the formation of aggregates in your assay buffer.
Data Summary: Common Assay Artifacts and Mitigation Strategies
| Artifact | Potential Cause | Mitigation Strategy |
| False Positive | Covalent modification of target protein | Include reducing agents (e.g., DTT) in the assay; perform mass spectrometry to confirm covalent binding.[8][10] |
| False Positive | Compound aggregation | Add a non-ionic detergent (e.g., Triton X-100) to the assay; examine the shape of the dose-response curve.[11] |
| False Negative | Compound degradation | Prepare fresh solutions; assess compound stability at assay pH and temperature.[6] |
| High Variability | Poor compound solubility | Optimize DMSO concentration; use co-solvents; visually inspect for precipitation.[5] |
Section 3: Hit Validation and Confirmation
Once you have addressed potential compound- and assay-related issues, it is essential to rigorously validate your screening hits.
FAQ 3: How can I be confident that my thiadiazole hit is a genuine modulator of my target?
Answer: A multi-pronged approach is necessary for hit validation. The goal is to build a strong body of evidence supporting a specific mechanism of action.
A. Orthogonal Assays
Confirming the activity of your hit in an orthogonal assay is a critical step.[12] This means using a different assay format or technology to measure the same biological endpoint. For example, if your primary screen was a fluorescence-based biochemical assay, a confirmatory assay could be a label-free biophysical method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure compound-target binding.
B. Structure-Activity Relationship (SAR)
Synthesizing and testing a small number of analogs of your hit compound can provide valuable information. A clear SAR, where small changes in the compound's structure lead to predictable changes in activity, is strong evidence for a specific binding interaction. If all analogs are either equally active or inactive, this could be a red flag for non-specific activity.
C. Cellular Activity
If your primary screen was a biochemical assay, it is crucial to demonstrate that your compound is also active in a cellular context. This could involve cell-based assays that measure downstream signaling events or a relevant cellular phenotype.[3]
Hit Validation Workflow
Caption: A stepwise workflow for the validation of hits from a primary screen.
By systematically addressing these potential pitfalls, you can significantly improve the quality and reproducibility of your screening data for thiadiazole compounds. Remember that careful assay design, rigorous quality control, and a thorough hit validation cascade are the cornerstones of successful drug discovery.
References
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. Available from: [Link]
-
Catarzi, D., et al. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 26(8), 2275. Available from: [Link]
-
Karcz, D., et al. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(13), 4069. Available from: [Link]
-
Sharma, S., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Chemistry, 4(4), 1369-1399. Available from: [Link]
-
Talebi, M., et al. (2021). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Pharmaceutical Sciences, 27(1), 108-121. Available from: [Link]
-
Prakash, O., et al. (2013). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 4(9), 3323-3333. Available from: [Link]
-
Kumar, A., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106, 4557–4570. Available from: [Link]
-
Chen, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 13(10), 1251-1264. Available from: [Link]
-
Rashdan, M. R. H., et al. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. Journal of Fungi, 8(10), 1069. Available from: [Link]
-
Gornowicz, A., et al. (2020). Thiadiazole derivatives as anticancer agents. Pharmacological Reports, 72(3), 536-551. Available from: [Link]
-
Sławiński, J., et al. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Current Topics in Medicinal Chemistry, 18(19), 1681-1703. Available from: [Link]
-
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. ACS Chemical Biology, 10(6), 1473–1484. Available from: [Link]
-
Kortz, D., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(1), 142-149. Available from: [Link]
-
dos Santos, J. L. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Chemical Biology & Therapy, 1(1), 1-2. Available from: [Link]
-
Coan, K. E. H., & Shoichet, B. K. (2007). A high-throughput screen for aggregation-based inhibition in a large compound library. Journal of Biomolecular Screening, 12(4), 547-553. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. longdom.org [longdom.org]
- 10. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A high-throughput screen for aggregation-based inhibition in a large compound library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Stability of 5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine
Welcome to the technical support guide for 5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine (referred to herein as MBTA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of MBTA for in vivo studies. This guide provides in-depth, experience-based solutions to common challenges encountered during preclinical development.
Introduction: Understanding the Molecule
MBTA is a heterocyclic compound featuring a 2-amino-1,3,4-thiadiazole core linked to a 4'-methylbiphenyl group.[1][2] While this class of compounds shows promise in various therapeutic areas, its journey from bench to clinical application is often hampered by stability and bioavailability issues.[3][4][5][6][7] The 1,3,4-thiadiazole ring is noted for its aromaticity and general in vivo stability, but the overall molecule's stability can be influenced by its substituents and the physiological environment.[8][9][10]
This guide will address potential liabilities in the MBTA structure and provide actionable strategies to ensure its integrity during in vivo experiments.
Part 1: Troubleshooting Common Stability Issues
This section is formatted as a series of frequently asked questions (FAQs) that directly address problems you may encounter.
FAQ 1: My plasma concentrations of MBTA are significantly lower and more variable than expected after oral dosing. What could be the cause?
Answer: Low and erratic plasma exposure following oral administration is a classic sign of poor aqueous solubility and/or extensive presystemic (first-pass) metabolism.[11] The biphenyl and thiadiazole moieties contribute to the molecule's lipophilicity, likely leading to poor dissolution in the gastrointestinal (GI) tract.
Underlying Causes & Explanations:
-
Poor Aqueous Solubility: It is estimated that 60-70% of new drug candidates are insufficiently soluble in aqueous media, which is a primary barrier to absorption from the GI tract.[12] MBTA's structural features suggest it may fall into this category.
-
Presystemic Metabolism: The biphenyl group is susceptible to hydroxylation by cytochrome P450 (CYP) enzymes, primarily in the liver.[13][14][15] The 4'-methyl group and the biphenyl rings are potential sites for oxidative metabolism. Hydroxylated metabolites are typically more water-soluble and are readily excreted, reducing the amount of active drug reaching systemic circulation.[13][14]
Troubleshooting Workflow:
Caption: Initial troubleshooting for low oral exposure.
FAQ 2: How can I improve the solubility and dissolution rate of MBTA for my oral in vivo studies?
Answer: Enhancing solubility is critical for improving oral bioavailability.[16] Several formulation strategies can be employed, ranging from simple vehicle adjustments to more complex delivery systems.
Recommended Strategies:
-
Formulation in Lipid-Based Systems: Lipid formulations are a highly effective approach for poorly water-soluble drugs.[12][17]
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug into a polymer matrix creates an amorphous, higher-energy state that improves solubility and dissolution.[17]
-
Common Techniques: Hot-melt extrusion and spray drying are standard methods for preparing ASDs.[16]
-
-
Particle Size Reduction: Increasing the surface area of the drug powder through micronization or nanonization can significantly improve the dissolution rate.[16][18]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic drug molecules within their hydrophobic core, forming a water-soluble inclusion complex.[12][16]
Data Summary: Formulation Approaches
| Strategy | Mechanism of Action | Key Advantages | Considerations |
| SEDDS | Forms micro/nano-emulsion in GI tract, increasing surface area for absorption.[17] | Significant bioavailability enhancement, protects drug from degradation.[12] | Requires careful selection of excipients; potential for GI irritation. |
| ASDs | Prevents drug crystallization, maintaining a supersaturated state.[17] | High drug loading possible; established manufacturing processes. | Physical stability of the amorphous state must be monitored. |
| Nanonization | Increases surface area-to-volume ratio, accelerating dissolution.[16] | Applicable to a wide range of compounds. | Can be a complex and costly manufacturing process.[16] |
| Cyclodextrins | Forms a host-guest complex, shielding the hydrophobic drug.[16] | Improves solubility and can enhance stability. | Limited by drug size and stoichiometry of complexation. |
FAQ 3: My in vitro metabolism assays show rapid degradation of MBTA. How can I mitigate this for in vivo studies?
Answer: If MBTA is rapidly metabolized by liver enzymes, this can lead to low bioavailability and a short half-life. The biphenyl moiety is a known substrate for CYP enzymes.[13][15][19][20]
Potential Metabolic Pathways:
-
Hydroxylation: The primary metabolic route for biphenyl is hydroxylation, with 4-hydroxybiphenyl being a major metabolite in many species.[13][14] The methyl group on the second phenyl ring is also a site for potential oxidation.
-
Conjugation: The resulting hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate, facilitating rapid excretion.[13]
Mitigation Strategies:
-
Co-administration with a CYP Inhibitor: For preclinical proof-of-concept studies, co-dosing with a pan-CYP inhibitor like 1-aminobenzotriazole (ABT) can help determine if metabolism is the primary clearance mechanism. This is a tool for investigation, not a therapeutic strategy.
-
Structural Modification (Medicinal Chemistry):
-
Deuteration: Replacing hydrogen atoms with deuterium at metabolically labile sites can slow the rate of CYP-mediated bond cleavage (the kinetic isotope effect).
-
Blocking Metabolic Hotspots: Introducing a metabolically stable group, such as a fluorine atom, at or near the site of hydroxylation can prevent enzymatic attack.
-
-
Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active compound. This can be used to mask metabolically labile functional groups.
Caption: Biphenyl metabolism pathway.
FAQ 4: How do I properly set up a stability study to identify degradation products?
Answer: A forced degradation (or stress testing) study is essential to identify likely degradation products and establish the stability-indicating nature of your analytical methods.[21][22] This involves subjecting MBTA to harsh conditions to accelerate its decomposition.
Experimental Protocol: Forced Degradation Study
Objective: To identify potential degradation pathways for MBTA and validate the analytical method's ability to separate degradants from the parent compound.
Materials:
-
MBTA drug substance
-
1 M HCl (for acid hydrolysis)
-
1 M NaOH (for base hydrolysis)
-
30% Hydrogen Peroxide (H₂O₂) (for oxidation)
-
Photostability chamber (ICH Q1B compliant)
-
Oven for thermal stress
-
HPLC or UPLC system with UV and/or Mass Spectrometry (MS) detection[23][24]
Procedure:
-
Prepare Stock Solutions: Prepare a stock solution of MBTA in a suitable solvent (e.g., acetonitrile or DMSO).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions. The goal is to achieve 10-20% degradation of the active ingredient.[25]
-
Acid Hydrolysis: Mix with 1 M HCl and heat at 60°C.[26]
-
Base Hydrolysis: Mix with 1 M NaOH at room temperature.[26]
-
Oxidation: Mix with 30% H₂O₂ at room temperature.
-
Thermal: Heat the solid drug substance at an elevated temperature (e.g., 80°C).
-
Photolytic: Expose the solution and solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[22]
-
-
Sample Analysis:
-
Data Evaluation:
-
Calculate the percentage of degradation.
-
Use MS data to propose structures for the major degradation products.[28]
-
Table: Typical Forced Degradation Conditions
| Stress Condition | Reagent/Setup | Typical Duration | Potential Degradation Site on MBTA |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Hours to Days | Amine group, thiadiazole ring cleavage |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Hours to Days | Amine group, potential ring opening |
| Oxidation | 3-30% H₂O₂ | Hours | Biphenyl ring, methyl group, sulfur atom |
| Thermal (Dry Heat) | >60°C | Days | General decomposition |
| Photolytic | ICH Q1B compliant chamber | Per guideline | Biphenyl and thiadiazole rings (aromatic systems) |
Part 2: Analytical Methods for Stability Assessment
A robust, validated analytical method is the cornerstone of any stability program.[24][29]
Q: What are the best analytical techniques for monitoring the stability of MBTA and its potential degradants?
A: High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is the gold standard.
-
HPLC with UV Detection: This is the workhorse for quantifying the parent drug and its impurities.[23] A photodiode array (PDA) detector is useful for assessing peak purity.
-
Mass Spectrometry (MS): Provides molecular weight information, which is crucial for identifying unknown degradation products.[23][24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the definitive structural elucidation of any significant degradants that are isolated.[23]
Caption: Analytical workflow for stability testing.
References
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. [Link]
-
Kumar, S., & Singh, A. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]
-
Shaikh, J., & Ankola, D. D. (2021). Formulation strategies to improve the bioavailability of poorly absorbed drugs. ResearchGate. [Link]
-
Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-987. [Link]
-
Sharma, D., & Saini, S. (2021). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Li, Z., Hogan, K. A., Cai, C., & Rieth, S. (2016). Human health effects of biphenyl: key findings and scientific issues. Environmental Health Perspectives, 124(6), 703–712. [Link]
-
Rathore, A. S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]
-
International Programme on Chemical Safety (IPCS). (1999). Biphenyl (CICADS). INCHEM. [Link]
-
Ziegler, P., et al. (2025). Polychlorinated biphenyls (PCBs) interact with drug metabolism in vivo. Archives of Toxicology. [Link]
-
KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. KCAS Bio. [Link]
-
Ghotaslou, R., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug design, development and therapy, 12, 1545–1566. [Link]
-
Ziegler, P., et al. (2025). Polychlorinated biphenyls (PCBs) interact with drug metabolism in vivo. ResearchGate. [Link]
-
ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. ResearchGate. [Link]
-
Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Ghotaslou, R., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug design, development and therapy, 12, 1545–1566. [Link]
-
Jain, A. K., et al. (2013). 1,3,4-Thiadiazole and Its Derivatives: A Review on Recent Progress in Biological Activities. ResearchGate. [Link]
-
HunterLab. (2025). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. HunterLab. [Link]
-
Haugen, D. A. (1981). Biphenyl metabolism by rat liver microsomes: regioselective effects of inducers, inhibitors, and solvents. Drug Metabolism and Disposition, 9(3), 212-218. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Ghotaslou, R., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 25(21), 5019. [Link]
-
Kumar, D., et al. (2023). Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review. Taylor & Francis Online. [Link]
-
Bajaj, S., et al. (2016). Forced Degradation Studies. ResearchGate. [Link]
-
Zhou, D., & Zheng, G. (2020). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. ACS Medicinal Chemistry Letters, 11(10), 1857–1859. [Link]
-
Kumari, P., et al. (2021). Biological activity of oxadiazole and thiadiazole derivatives. Applied Water Science, 11(8), 127. [Link]
-
BIOENGINEER.ORG. (2026). New Cholinesterase Inhibitors Target Alzheimer's with Thiadiazoles. BIOENGINEER.ORG. [Link]
-
Khan, I., et al. (2022). New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. ACS Omega, 7(40), 35835–35850. [Link]
-
MolecularCloud. (2024). Challenges in Small Molecule Targeted Drug Development. MolecularCloud. [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. [Link]
-
Han, Y., et al. (2007). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 4), o1852. [Link]
-
Kokila, P. (2021). Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. ResearchGate. [Link]
-
El-Sayed, I. E., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30043-30058. [Link]
-
Tempo Bioscience. (2018). The Challenges In Small Molecule Drug Development – Part I. Tempo Bioscience. [Link]
-
ResearchGate. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. [Link]
-
Hussain, D. H. (2017). Synthesis of Some Series of 2-Amino-1, 3, 4 –Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. Journal of Al-Nahrain University, 20(1), 105-113. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. [Link]
-
Al-Sanea, M. M., & Al-Warhi, T. (2020). Survivin Small Molecules Inhibitors: Recent Advances and Challenges. Molecules, 25(19), 4430. [Link]
-
Su, H., & Zou, Y. (2026). Targeting Oncogenic miRNAs in NSCLC: Therapeutic Strategies and Emerging Approaches. International Journal of Nanomedicine. [Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioengineer.org [bioengineer.org]
- 8. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 11. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biphenyl (CICADS) [inchem.org]
- 15. Biphenyl metabolism by rat liver microsomes: regioselective effects of inducers, inhibitors, and solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Polychlorinated biphenyls (PCBs) interact with drug metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. acdlabs.com [acdlabs.com]
- 22. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 23. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. biopharminternational.com [biopharminternational.com]
- 26. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
Method development for the quantitative analysis of 5-(biphenyl)-1,3,4-thiadiazole derivatives
Welcome to the dedicated support center for the method development and quantitative analysis of 5-(biphenyl)-1,3,4-thiadiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure the success of your analytical experiments. The biphenyl moiety introduces significant hydrophobicity to the thiadiazole core, presenting unique challenges in solubility, chromatography, and bioanalysis that this guide aims to address.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the quantitative analysis of 5-(biphenyl)-1,3,4-thiadiazole derivatives.
Q1: My 5-(biphenyl)-1,3,4-thiadiazole derivative has very poor aqueous solubility. How can I prepare my stock and working solutions for HPLC analysis?
A1: This is a common challenge due to the lipophilic nature of the biphenyl group. Here’s a systematic approach:
-
Solvent Selection: Start with 100% organic solvents like acetonitrile (ACN), methanol (MeOH), or dimethyl sulfoxide (DMSO) to prepare your stock solution. DMSO is an excellent solvent for many poorly soluble compounds but can be problematic for HPLC analysis as it may be immiscible with certain mobile phases and can have a high UV cutoff. ACN and MeOH are generally preferred.
-
Co-solvents: For working standards, a mixture of an organic solvent and water (a co-solvent) is often necessary to mimic the mobile phase composition.[1] You may need a high percentage of organic solvent (e.g., 70-90%) to maintain solubility.
-
pH Adjustment: If your molecule has ionizable groups, adjusting the pH of the aqueous portion of your diluent can significantly improve solubility.
-
Use of Surfactants or Complexing Agents: In some challenging cases, a small percentage of a non-ionic surfactant or a complexing agent like a cyclodextrin can be used in the diluent.[2] However, be mindful of their potential to interfere with the chromatography.
-
Sonication and Warming: Gentle warming and sonication can aid in the dissolution process. However, always check the thermal stability of your compound before applying heat.
Q2: I am developing an HPLC-UV method. What is a good starting point for the chromatographic conditions?
A2: For hydrophobic compounds like 5-(biphenyl)-1,3,4-thiadiazole derivatives, a reversed-phase HPLC method is the most suitable approach.
-
Column: A C18 column is the standard choice. Consider a column with high carbon load for better retention of your hydrophobic analyte. Phenyl-hexyl columns can also be a good alternative due to potential π-π interactions with the biphenyl group.
-
Mobile Phase: A gradient elution is often necessary to achieve a good peak shape and reasonable retention time.
-
Aqueous Phase (A): Deionized water with a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The acidic modifier helps to protonate any basic functional groups and sharpen peaks.
-
Organic Phase (B): Acetonitrile (ACN) or Methanol (MeOH). ACN generally provides better peak shapes and lower backpressure than MeOH.
-
-
Initial Gradient: A good starting point would be a gradient from 40-50% B to 90-95% B over 10-15 minutes.
-
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) by running a UV scan of your analyte in the mobile phase. Thiadiazole derivatives often have strong absorbance in the UV region.[3][4]
Q3: When analyzing plasma samples using LC-MS/MS, I am observing significant ion suppression. What could be the cause and how can I mitigate it?
A3: Ion suppression, a type of matrix effect, is a common issue in bioanalysis and is often caused by co-eluting endogenous components from the biological matrix, such as phospholipids.[5][6][7]
-
Improve Sample Preparation: The most effective way to reduce matrix effects is through a more rigorous sample preparation method.[8][9]
-
Protein Precipitation (PPT): While simple, it may not be sufficient to remove all interfering substances.
-
Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): This is often the most effective technique for removing phospholipids and other interfering components.[10][11]
-
-
Chromatographic Separation: Optimize your HPLC method to separate your analyte from the region where phospholipids typically elute (usually early in the run). A longer column or a slower gradient can improve resolution.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte will experience the same degree of ion suppression, thus compensating for the effect and improving the accuracy of quantification.[10]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[6][7]
Q4: How do I perform a forced degradation study for my 5-(biphenyl)-1,3,4-thiadiazole derivative to develop a stability-indicating method?
A4: A forced degradation study is essential to demonstrate the specificity of your analytical method in the presence of potential degradation products.[12][13] The study should expose the analyte to various stress conditions as recommended by ICH guidelines.
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).
-
Base Hydrolysis: 0.1 M NaOH at elevated temperature.
-
Oxidative Degradation: 3-30% hydrogen peroxide at room temperature or slightly elevated temperature.
-
Thermal Degradation: Dry heat (e.g., 105 °C) and in solution at elevated temperature.
-
Photolytic Degradation: Expose the sample to UV and visible light.
The goal is to achieve 5-20% degradation. The analytical method should then be able to separate the parent drug peak from all degradation product peaks.
Section 2: Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the analysis of 5-(biphenyl)-1,3,4-thiadiazole derivatives.
| Problem | Potential Causes | Troubleshooting Steps |
| Peak Tailing | 1. Secondary Interactions: Silanol groups on the silica backbone of the column interacting with the analyte. 2. Column Overload: Injecting too high a concentration of the analyte. 3. Column Void: A void has formed at the head of the column. 4. Inappropriate Mobile Phase pH: For ionizable compounds. | 1. Use an End-capped Column: Ensure you are using a high-quality, end-capped C18 column. 2. Mobile Phase Modifier: Add a competing agent like triethylamine (for basic compounds) or ensure the mobile phase is sufficiently acidic (e.g., 0.1% TFA) to suppress silanol interactions. 3. Reduce Injection Concentration: Dilute your sample and reinject. 4. Check Column Health: If the problem persists, try a new column. A guard column can help extend the life of your analytical column.[14] |
| Poor Peak Resolution | 1. Inadequate Chromatographic Separation: Mobile phase is too strong or the gradient is too fast. 2. Column Contamination: Buildup of strongly retained compounds on the column. 3. Low Column Efficiency: Old or damaged column. | 1. Optimize Gradient: Decrease the initial percentage of the organic solvent or slow down the gradient slope. 2. Change Organic Solvent: Try methanol instead of acetonitrile, or vice versa, as this can alter selectivity. 3. Wash the Column: Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants. 4. Replace Column: If other steps fail, the column may need to be replaced. |
| Irreproducible Retention Times | 1. Pump Issues: Inconsistent flow rate or air bubbles in the pump. 2. Mobile Phase Preparation: Inconsistent preparation of the mobile phase. 3. Column Equilibration: Insufficient time for the column to equilibrate between injections. 4. Temperature Fluctuations: Lack of column temperature control. | 1. Degas Mobile Phase: Ensure your mobile phase is properly degassed. 2. Prime the Pump: Purge the pump to remove any air bubbles.[14] 3. Consistent Mobile Phase Prep: Use a precise and consistent method for preparing your mobile phase. 4. Increase Equilibration Time: Allow sufficient time for the column to re-equilibrate to the initial conditions before the next injection. 5. Use a Column Oven: Maintain a constant column temperature. |
| No or Low Analyte Signal | 1. Solubility/Precipitation Issues: Analyte may have precipitated out of solution. 2. Injection Problem: Autosampler malfunction. 3. Detector Issue: Lamp failure (UV) or improper MS settings. 4. Degradation: The analyte may be unstable in the sample diluent. | 1. Check Sample Preparation: Visually inspect your sample for any precipitate. Try preparing a fresh sample. 2. Verify Injection: Perform a manual injection if possible or check the autosampler for errors. 3. Check Detector: Verify the UV lamp is on and has sufficient energy. For MS, check the tuning and source parameters. 4. Assess Stability: Analyze the sample immediately after preparation to check for degradation. |
Section 3: Experimental Protocols
These protocols provide a starting point for your method development. They should be optimized for your specific derivative and analytical instrumentation.
Protocol 1: HPLC-UV Method Development for Assay and Impurity Analysis
-
Preparation of Standard Solutions:
-
Prepare a 1 mg/mL stock solution of the 5-(biphenyl)-1,3,4-thiadiazole derivative in HPLC-grade acetonitrile or methanol.
-
From the stock solution, prepare working standards at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in a suitable diluent (e.g., 50:50 acetonitrile:water).
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: At the λmax of the compound (e.g., 280 nm).
-
Gradient Program:
Time (min) %B 0 40 15 95 17 95 17.1 40 | 20 | 40 |
-
-
Method Validation (as per ICH Q2(R2) Guidelines): [15]
-
Specificity: Analyze blank, placebo, and spiked samples to demonstrate no interference at the retention time of the analyte. Perform forced degradation studies.
-
Linearity: Analyze a minimum of five concentrations across the desired range. Plot a calibration curve and determine the correlation coefficient (r² > 0.999).
-
Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (low, medium, high).
-
Precision:
-
Repeatability (Intra-day): Analyze replicate injections of the same sample on the same day.
-
Intermediate Precision (Inter-day): Analyze the same sample on different days, with different analysts, or on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results.
-
Protocol 2: LC-MS/MS Method for Quantification in Plasma
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of plasma sample (pre-spiked with internal standard) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent.
-
MS System: Sciex Triple Quad 5500 or equivalent.
-
Column: Kinetex C18 (2.1 x 50 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A fast gradient is typically used (e.g., 10% to 90% B in 3 minutes).
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the compound's structure.
-
MRM Transitions: Optimize the precursor and product ion transitions for the analyte and internal standard by infusing a standard solution directly into the mass spectrometer.
-
Section 4: Visualized Workflows
General HPLC Method Development Workflow
Caption: A stepwise workflow for HPLC method development and validation.
Troubleshooting Matrix Effects in LC-MS/MS
Caption: Decision tree for addressing matrix effects in LC-MS/MS bioanalysis.
References
-
HPLC Monitoring of Biphenyl Derivatives with UV and Electrochemical Detection Modes. ResearchGate. Available at: [Link]
-
Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. MDPI. Available at: [Link]
-
Stability-Indicating HPLC Method Development And Validation For Quantitative Analysis Of Oteseconazole - A Novel Antifungal Agent. African Journal of Biomedical Research. Available at: [Link]
-
Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst (RSC Publishing). Available at: [Link]
-
Quantification of a New Antifungal Drug Based on 1,3,4-Thiadiazole by HPLC-ESI/MS: Method Development, Validation and Pharmacokinetic Application. ResearchGate. Available at: [Link]
-
Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate. PubMed. Available at: [Link]
-
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. Available at: [Link]
-
Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. Scholars Middle East Publishers. Available at: [Link]
-
Liquid chromatography-mass spectrometry assay of a thiadiazole derivative in mice: application to pharmacokinetic studies. PubMed. Available at: [Link]
-
Synthesis and identification of some derivatives of 1,3,4-thiadiazole. JOCPR. Available at: [Link]
-
Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate. PubMed. Available at: [Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). Available at: [Link]
-
Solubility enhancement of some poorly soluble drugs by solid dispersion using Ziziphus spina-christi gum polymer. PubMed Central. Available at: [Link]
-
HPLC Troubleshooting Guide. [Link]
-
Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. CDC Stacks. Available at: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]
-
Uv-Vis Spectroscopy in Analysis of Phytochemicals. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
-
Synthesis of novel biphenyls containing thiophene, pyridazinimine and 1,3,4-thiadiazole moieties, and their effects on the mortality, oxidative stress and antioxidant enzymes in the desert locust, Schistocerca gregaria (Forskål) (Orthoptera: Acridiidae). ResearchGate. Available at: [Link]
-
RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. Available at: [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PubMed Central. Available at: [Link]
-
Chapter 1 Sample preparation for the analysis of drugs in biological fluids. ResearchGate. Available at: [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
Current developments of bioanalytical sample preparation techniques in pharmaceuticals. PubMed Central. Available at: [Link]
-
Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. PubMed Central. Available at: [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]
-
Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. Available at: [Link]
-
Synthesis, spectral studies and biological activity of some novel biphenyl imidazo[2,1-b][5][16][17]thiadiazole derivatives. ResearchGate. Available at: [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
-
UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research. Available at: [Link]
-
VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A. [Link]
-
Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]
-
peak shape optimisation for a very hydrophobic compound. Chromatography Forum. Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency (EMA). Available at: [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]
-
Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. PubMed Central. Available at: [Link]
-
Sample Preparation for Bioanalytical and Pharmaceutical Analysis. ACS Publications - American Chemical Society. Available at: [Link]
-
UV Spectrophotometry Identifies Compounds in Pharmaceuticals. HunterLab. Available at: [Link]
-
Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). Agilent. Available at: [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]
-
Advances in Sample Preparation for Biological Fluids. LCGC International. Available at: [Link]
Sources
- 1. ijpbr.in [ijpbr.in]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. UV Spectrophotometry Identifies Compounds in Pharmaceuticals | HunterLab [hunterlab.com]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijisrt.com [ijisrt.com]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. researchgate.net [researchgate.net]
- 17. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Technical Support Center: Addressing Off-Target Effects of 5-(Biphenyl)-1,3,4-Thiadiazole Compounds in Cellular Assays
Welcome to the technical support center for researchers utilizing 5-(biphenyl)-1,3,4-thiadiazole compounds. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the off-target effects of this chemical scaffold. Our goal is to equip you with the knowledge and protocols necessary to ensure the scientific integrity of your cellular assay data.
The 1,3,4-thiadiazole ring is a versatile scaffold in medicinal chemistry, known for its wide range of biological activities, including anticancer properties.[1][2] Its structural similarity to pyrimidine, a key component of nucleobases, allows some of its derivatives to potentially interfere with DNA replication.[3] However, like many small molecules, these compounds can exhibit off-target effects, leading to misinterpretation of experimental results.[4][5] This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with 5-(biphenyl)-1,3,4-thiadiazole compounds?
Q2: My 5-(biphenyl)-1,3,4-thiadiazole compound shows potent activity in my primary cellular assay, but I'm seeing unexpected cytotoxicity. What could be the cause?
A2: Unexpected cytotoxicity is a classic indicator of off-target effects. While your compound may be effectively engaging its intended target, it could also be interacting with other essential cellular proteins, such as kinases or metabolic enzymes, leading to cell death.[1] It is crucial to perform counter-screens and cytotoxicity assays on a panel of cell lines, including non-cancerous lines, to assess the compound's selectivity.[8][9]
Q3: How can I proactively assess the potential for off-target effects before conducting extensive cellular experiments?
A3: A combination of computational and experimental approaches is recommended. In silico methods, such as molecular docking against a panel of known off-target proteins, can provide initial predictions.[5][10] Experimentally, broad-spectrum kinase profiling services are invaluable for identifying potential off-target kinase interactions, as the ATP-binding pocket is a common site for off-target binding.[11][12][13]
Q4: What is a "pan-assay interference compound" (PAIN), and could my 5-(biphenyl)-1,3,4-thiadiazole derivative be one?
A4: PAINs are compounds that appear as hits in high-throughput screens due to non-specific activity, such as assay technology interference, rather than specific binding to the target.[14] While the 1,3,4-thiadiazole scaffold itself is not universally classified as a PAIN, certain derivatives can exhibit such behavior. It is essential to run interference assays to rule out false positives.[14]
Troubleshooting Guides
Guide 1: Investigating High Background or Non-Specific Signal in Cellular Assays
High background can obscure real signals and lead to false positives. Here’s a systematic approach to troubleshoot this issue.
Problem: You observe high background noise in your fluorescence-based or colorimetric cellular assay after treatment with a 5-(biphenyl)-1,3,4-thiadiazole compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Compound Interference | Run a control experiment with your compound in the absence of cells but with all assay reagents. | This will determine if the compound itself fluoresces or interferes with the detection reagents.[14] |
| Insufficient Washing | Increase the number and duration of wash steps after antibody or reagent incubations. | Inadequate washing can leave residual unbound reagents, contributing to high background.[15][16][17] |
| Inadequate Blocking | Optimize your blocking buffer (e.g., increase protein concentration, add a mild detergent like Tween-20). | Proper blocking prevents non-specific binding of antibodies or detection reagents to the plate or cell components.[15][16][17] |
| Antibody Cross-Reactivity | If using antibodies, run a control with only the secondary antibody to check for non-specific binding. | The secondary antibody may be cross-reacting with cellular components.[15][18] |
Experimental Workflow for Diagnosing High Background:
Caption: Troubleshooting workflow for high background.
Guide 2: Validating On-Target Engagement and Differentiating from Off-Target Effects
Confirming that your compound directly interacts with its intended target within the complex cellular environment is crucial for validating your results.
Problem: You have a potent hit from a primary screen but need to confirm it's not due to an off-target effect.
Solution: Employ orthogonal assays to confirm target engagement. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[19][20][21][22]
CETSA Principle: CETSA is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[20][23] This change can be detected by heating cell lysates treated with your compound to various temperatures and then quantifying the amount of soluble target protein remaining.
Step-by-Step CETSA Protocol:
-
Cell Treatment: Treat cultured cells with your 5-(biphenyl)-1,3,4-thiadiazole compound or a vehicle control (e.g., DMSO).
-
Heating: Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).[19]
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[19]
-
Protein Detection: Quantify the amount of your target protein in the soluble fraction using Western blotting or other protein detection methods.[19][21]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.[23]
CETSA Workflow Diagram:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Guide 3: Characterizing the Off-Target Profile of Your Compound
If off-target effects are suspected, a systematic approach is needed to identify the unintended targets.
Problem: Your compound shows a desired phenotype, but you suspect it may be due to off-target activity.
Solution: Utilize kinome profiling and other unbiased screening methods to identify potential off-target interactions.
Kinome Profiling: Many small molecule inhibitors target the ATP-binding site of kinases, which is structurally conserved across the kinome.[4] Broad-spectrum kinase profiling services can screen your compound against a large panel of kinases to identify unintended inhibitory activity.[11][12][13][24][25]
Interpreting Kinome Profiling Data:
| Parameter | Description | Interpretation |
| IC50 / Ki | The concentration of your compound required to inhibit 50% of a kinase's activity or its binding affinity. | Lower values indicate stronger inhibition. A low IC50 for an unexpected kinase suggests a potential off-target. |
| Selectivity Score | A measure of how selectively your compound inhibits the intended target versus other kinases in the panel. | A low selectivity score indicates that your compound is promiscuous and interacts with multiple kinases. |
Follow-up Validation: Once potential off-targets are identified, you can validate these interactions using orthogonal assays like CETSA for the newly identified targets or by testing your compound in cell lines where the suspected off-target is known to play a key role.
Signaling Pathway Analysis Diagram:
Caption: On-target vs. off-target signaling pathways.
By systematically applying these troubleshooting guides and validation protocols, you can confidently assess the on- and off-target effects of your 5-(biphenyl)-1,3,4-thiadiazole compounds, leading to more robust and reproducible research outcomes.
References
-
Hit-to-Lead: Hit Validation and Assessment. PubMed. Available at: [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. Available at: [Link]
-
Kinome Profiling Service. MtoZ Biolabs. Available at: [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]
-
Kinome Profiling. Oncolines B.V. Available at: [Link]
-
Interpreting and Validating Results from High-Throughput Screening Approaches. National Academies Press. Available at: [Link]
-
Early Validation of HTS hits using X-ray Crystallography. Sygnature Discovery. Available at: [Link]
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed Central (PMC). Available at: [Link]
-
High Background Troubleshooting in Western Blots. Sino Biological. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central (PMC). Available at: [Link]
-
How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. Available at: [Link]
-
Troubleshooting T cell ELISPOT assay. U-CyTech. Available at: [Link]
-
Thermal shift assay. Wikipedia. Available at: [Link]
-
How can off-target effects of drugs be minimised? Patsnap. Available at: [Link]
-
Elisa troubleshooting tips – High background. American Research Products, Inc. Available at: [Link]
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence. British Journal of Pharmacology. Available at: [Link]
-
1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers. Available at: [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. Available at: [Link]
-
Cytotoxicity of New 5-phenyl-4,5-dihydro-1,3,4-thiadiazole Analogues. PubMed. Available at: [Link]
-
Cytotoxicity of New 5-Phenyl-4,5-dihydro-1,3,4-thiadiazole Analogues. Sci-Hub. Available at: [Link]
-
New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive. Semantic Scholar. Available at: [Link]
-
Synthesis and antiproliferative activity of some 5-substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles. Sci-Hub. Available at: [Link]
-
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central (PMC). Available at: [Link]
-
Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PubMed Central (PMC). Available at: [Link]
-
Pharmacological activity of 5-phenyl-1:3:4-thiadiazole (l 1538), 2-amino-5-phenyl-1:3:4-thiadiazole (l 1460) and 2-amino-5-(2'-thienyl)-1:3:4-thiadiazole (l 1458). PubMed Central (PMC). Available at: [Link]
-
The molecular targets of the thiadiazole derivatives. ResearchGate. Available at: [Link]
-
Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PubMed Central (PMC). Available at: [Link]
-
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. Available at: [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. Available at: [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Semantic Scholar. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sci-Hub. Cytotoxicity of New 5-Phenyl-4,5-dihydro-1,3,4-thiadiazole Analogues / Chemical and Pharmaceutical Bulletin, 2011 [sci-hub.box]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assayquant.com [assayquant.com]
- 12. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. sinobiological.com [sinobiological.com]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. arp1.com [arp1.com]
- 18. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 19. annualreviews.org [annualreviews.org]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 22. news-medical.net [news-medical.net]
- 23. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 25. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing Molecular Docking for 5-(Biphenyl)-1,3,4-Thiadiazole Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you navigate the complexities of molecular docking with 5-(biphenyl)-1,3,4-thiadiazole inhibitors. Our focus is on providing scientifically sound, actionable advice to enhance the accuracy and predictive power of your in silico experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered when setting up and running molecular docking simulations for this specific class of compounds.
Q1: Which docking programs are recommended for 5-(biphenyl)-1,3,4-thiadiazole inhibitors?
A1: Several docking programs can be effectively used. The choice often depends on a balance of accuracy, computational speed, and available licenses. Commonly used and validated programs include:
-
AutoDock Vina: Known for its speed and efficiency, making it suitable for virtual screening.[1] Its scoring function is generally effective, but may require customization for specific interactions.
-
Schrödinger's Glide: A widely used commercial software that often provides high accuracy in pose prediction. It offers different levels of precision (HTVS, SP, XP).
-
MOE (Molecular Operating Environment): A comprehensive suite with a robust docking program that allows for significant user control over the process.
-
GOLD (Genetic Optimisation for Ligand Docking): Particularly strong in handling ligand flexibility, which is crucial for the biphenyl group.
The validation of the docking protocol by redocking a co-crystallized ligand is a critical step regardless of the software chosen.[2]
Q2: How do I select the appropriate force field for these inhibitors?
A2: The choice of force field is critical for accurately describing the potential energy of the system. For 5-(biphenyl)-1,3,4-thiadiazole inhibitors, consider the following:
| Force Field | Strengths | Considerations |
| GAFF (General Amber Force Field) | Broad coverage for drug-like molecules. Compatible with the Amber ecosystem for post-docking analyses like MM/GBSA. | May require parameterization for the specific chemistry of the thiadiazole ring to improve accuracy. |
| OPLS (Optimized Potentials for Liquid Simulations) | Well-parameterized for a wide range of organic molecules and commonly used in Schrödinger's suite.[3] | Ensure the version used has good parameters for sulfur-containing heterocycles. |
| MMFF94 (Merck Molecular Force Field) | Good for conformational analysis of a diverse range of organic molecules. | Less commonly used for protein-ligand docking compared to GAFF and OPLS, but can be effective. |
For novel scaffolds, it may be necessary to develop custom parameters to accurately model the geometry and electrostatics of the thiadiazole moiety.[4][5]
Q3: What are the key considerations for preparing the 5-(biphenyl)-1,3,4-thiadiazole ligand?
A3: Proper ligand preparation is fundamental to a successful docking study.[6] Key steps include:
-
Generate a 3D structure: Convert the 2D structure to a 3D conformation.
-
Assign correct protonation states: The pKa of the thiadiazole ring and any ionizable groups should be considered at physiological pH (typically 7.4).
-
Energy minimization: This step is crucial to relieve any steric clashes and to obtain a low-energy starting conformation.[6] Using a suitable force field is important here.
-
Handle tautomerism: While less common for the 1,3,4-thiadiazole core, be aware of potential tautomeric forms in any substituents.
-
Define rotatable bonds: The biphenyl group introduces significant flexibility. Ensure that the bond connecting the two phenyl rings is defined as rotatable.
Q4: How should I define the docking grid box?
A4: The grid box defines the search space for the docking algorithm. It should be centered on the active site of the target protein and large enough to accommodate the entire ligand in various orientations. A common approach is to center the grid on a co-crystallized ligand, if available. The dimensions should typically be 10-15 Å larger than the ligand in each dimension.
Q5: How can I effectively handle the flexibility of the biphenyl group during docking?
A5: The biphenyl moiety's rotational freedom presents a significant sampling challenge. Here are some strategies:
-
Utilize docking algorithms with robust conformational sampling: Programs like GOLD and AutoDock Vina are designed to handle ligand flexibility.
-
Increase the "exhaustiveness" or number of runs: This allows the algorithm more time to explore the conformational space of the biphenyl group.
-
Pre-generate conformers: For some workflows, you can generate a set of low-energy conformers of the ligand and dock each one individually.
-
Induced Fit Docking (IFD): If significant receptor rearrangement is expected upon binding, IFD protocols that allow for both ligand and receptor flexibility can be beneficial.[7]
Q6: Are there special considerations for the sulfur atom in the thiadiazole ring?
A6: Yes. The sulfur atom in the thiadiazole ring can participate in non-covalent interactions, such as chalcogen bonds (a type of σ-hole interaction), with electron-rich atoms like oxygen and nitrogen in the protein backbone or side chains.[8][9] Standard force fields may not adequately capture the anisotropic nature of these interactions.[8] Some newer scoring functions are being developed to better account for these interactions.[10] When analyzing docking poses, be mindful of the potential for these favorable sulfur-involved contacts.
II. Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your molecular docking experiments.
Problem 1: Poor or non-reproducible docking poses.
Cause: This can stem from several issues, including incorrect ligand/protein preparation, an improperly defined grid box, or insufficient sampling.
Solution Workflow:
Caption: Troubleshooting workflow for poor docking poses.
Step-by-Step Guide:
-
Validate Input Structures:
-
Ligand: Double-check the protonation state and ensure the initial 3D structure is of low energy.[6]
-
Protein: Ensure all necessary hydrogen atoms have been added. Check for and repair any missing atoms or residues. The protonation states of key active site residues (e.g., His, Asp, Glu) are critical.
-
-
Verify Grid Box Parameters:
-
Visualize the grid box in relation to the active site to ensure it is correctly centered and of adequate size.
-
-
Enhance Conformational Sampling:
-
In your docking software, increase the parameter that controls the thoroughness of the search (e.g., exhaustiveness in AutoDock Vina).
-
-
Perform Redocking of a Known Ligand:
-
If a crystal structure with a bound ligand is available, attempt to redock it. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose should ideally be less than 2.0 Å. This validates your overall protocol.[2]
-
Problem 2: Docked poses show unrealistic interactions or steric clashes.
Cause: This often indicates a failure of the scoring function to properly penalize unfavorable interactions or insufficient energy minimization post-docking.
Solution:
-
Visual Inspection: Carefully examine the docked poses. Look for atoms that are too close to each other (van der Waals clashes) and for hydrogen bonds with poor geometry.
-
Post-Docking Minimization: Apply an energy minimization step to the docked complex. This can often resolve minor clashes and improve the interaction geometry.
-
Scoring Function Evaluation: Different scoring functions have different strengths and weaknesses. If you consistently get unrealistic poses, consider trying a different docking program or a consensus scoring approach (averaging the scores from multiple functions).
Problem 3: Docking scores do not correlate with experimental binding affinities.
Cause: This is a common and complex issue in molecular docking.[11] Scoring functions are approximations of the true binding free energy and have inherent limitations.
Strategies for Improvement:
-
Post-Docking Refinement: Use more computationally intensive methods to re-score the top-ranked poses. Techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) or MM/PBSA can provide more accurate estimates of binding free energy. A study on 1,3,4-thiadiazole derivatives showed good correlation with MM-GBSA results.[12][13]
-
Consider Water Molecules: Explicit water molecules in the active site can play a crucial role in ligand binding.[11] Standard docking protocols often remove them. Consider retaining key crystallographic water molecules that mediate protein-ligand interactions.
-
Account for Protein Flexibility: If the protein is known to be flexible, a rigid receptor docking approach may be insufficient.[11][14] Ensemble docking (docking against multiple receptor conformations) or induced-fit docking can improve results.[7]
Problem 4: Software errors or crashes during the docking run.
Cause: These are typically due to issues with input file formats, incorrect atom typing, or insufficient computational resources.
Troubleshooting Checklist:
-
File Formats: Ensure your ligand and protein files are in the correct format (e.g., PDBQT for AutoDock Vina, MOL2, SDF).
-
Atom Types: Verify that all atoms have been assigned the correct atom types for the chosen force field. Missing parameters for the sulfur atom in the thiadiazole ring can be a source of errors.
-
System Resources: Monitor your computer's memory and CPU usage. Large proteins or extensive sampling can be computationally demanding.
III. Experimental Protocols
Protocol 1: Standard Docking Workflow using AutoDock Vina
This protocol outlines a typical workflow for docking a 5-(biphenyl)-1,3,4-thiadiazole inhibitor.
Caption: Standard molecular docking workflow.
Steps:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove any unwanted co-ligands and water molecules (unless specific waters are known to be important for binding).
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).[15]
-
Convert the PDB file to the PDBQT format using AutoDockTools.
-
-
Ligand Preparation:
-
Generate a 3D structure of your 5-(biphenyl)-1,3,4-thiadiazole inhibitor.
-
Assign partial charges and define the rotatable bonds, ensuring the biphenyl linkage is flexible.
-
Save the ligand in PDBQT format.
-
-
Grid Box Generation:
-
Using AutoDockTools, define the center and dimensions of the grid box encompassing the active site.
-
-
Docking Execution:
-
Create a configuration file specifying the paths to the protein, ligand, and grid parameter files.
-
Set the exhaustiveness parameter (a value of 8 is a good starting point, but can be increased for more thorough sampling).
-
Run the AutoDock Vina executable.
-
-
Results Analysis:
-
Vina will output a file with the top-ranked binding poses and their corresponding scores (binding affinities in kcal/mol).
-
Visualize the poses and analyze the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic contacts, potential sulfur interactions) using software like PyMOL or Chimera.
-
IV. References
-
Al-Ostath, A. et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules. Available from: [Link]
-
BenchChem (2025). Comparative Docking Analysis of Thiadiazole Ligands: A Guide for Drug Discovery. BenchChem.
-
Connect Journals (2020). Design, Synthesis, and Docking Studies of Some New 5-(([1,1'-Biphenyl]-4-yloxy) methyl)-2-(N-methylene) amino-1,3,4-thiadiazol. Connect Journals.
-
Duke Computer Science. Deciphering common failures in molecular docking of ligand-protein complexes. Duke University.
-
El-Naggar, M. et al. (2019). Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents. Molecules. Available from: [Link]
-
Gomha, S. M. et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Drug Design, Development and Therapy. Available from: [Link]
-
Hassan, A. S. et al. (2022). Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. Journal of Advanced Research in Applied Sciences and Engineering Technology.
-
Hassan, A. S. et al. (2022). Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. ResearchGate. Available from: [Link]
-
Ibrahim, M. A. A. et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. Available from: [Link]
-
Ippolito, J. A. & Gavezzotti, A. (2016). S···O and S···N Sulfur Bonding Interactions in Protein–Ligand Complexes: Empirical Considerations and Scoring Function. Journal of Chemical Information and Modeling.
-
Ippolito, J. A. & Gavezzotti, A. (2016). S···O and S···N Sulfur Bonding Interactions in Protein–Ligand Complexes: Empirical Considerations and Scoring Function. ACS Publications. Available from: [Link]
-
SAMSON Team (2023). Avoid Common Docking Issues: Preparing Ligands Properly in SAMSON. SAMSON.
-
JSciMed Central (2016). Challenges in Docking: Mini Review. JSciMed Central.
-
Kufareva, I. & Abagyan, R. (2012). Protein Flexibility in Docking and Surface Mapping. Methods in Molecular Biology. Available from: [Link]
-
Kumar, A. et al. (2020). Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][2][16][17]thiadiazole. Molecules. Available from: [Link]
-
ResearchGate (2016). S···O and S···N Sulfur Bonding Interactions in Protein-Ligand Complexes: Empirical Considerations and Scoring Function. ResearchGate. Available from: [Link]
-
ResearchGate (2018). Molecular Properties Prediction, Docking Studies, and Antimicrobial Screening of 1,3,4-Thiadiazole and S-Triazole Derivatives. ResearchGate.
-
ResearchGate (2018). (PDF) Understanding the challenges of protein flexibility in drug design. ResearchGate.
-
Rishipathak, D. D. et al. (2016). DESIGN AND MOLECULAR DOCKING STUDIES OF SOME 1,3,4-THIADIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research.
-
The Distant Reader (2022). Molecular Docking, Synthesis, Characterization, and Preliminary Cytotoxic Evaluation of New 1,3,4-Thiadiazole Derivatives. The Distant Reader.
-
Tosi, F. et al. (2021). Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design. PLoS ONE. Available from: [Link]
-
Tuccinardi, T. (2021). (PDF) Broadening access to small-molecule parameterization with the force field toolkit. ResearchGate.
-
Uslu, H. et al. (2022). Molecular docking-assisted investigation of Pd(II) complexes carrying “SNS” pincer-type pyridine-thioether ligand as potential drug candidates against COVID-19. Journal of Molecular Structure. Available from: [Link]
-
Varghese, A. M. et al. (2019). Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. Journal of Chemical Theory and Computation. Available from: [Link]
-
Wang, Y. et al. (2024). Data-Driven Parametrization of Molecular Mechanics Force Fields for Expansive Chemical Space Coverage. arXiv.
-
Wójcik, M. et al. (2018). Amber-Compatible Parametrization Procedure for Peptide-like Compounds: Application to 1,4- And 1,5-Substituted Triazole-Based Peptidomimetics. Journal of Chemical Information and Modeling.
-
Wójcik, M. et al. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. International Journal of Molecular Sciences. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][1,3,4]thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amber-Compatible Parametrization Procedure for Peptide-like Compounds: Application to 1,4- and 1,5-Substituted Triazole-Based Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Avoid Common Docking Issues: Preparing Ligands Properly in SAMSON – SAMSON Blog [blog.samson-connect.net]
- 7. Protein Flexibility in Docking and Surface Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Challenges in Docking: Mini Review [jscimedcentral.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. users.cs.duke.edu [users.cs.duke.edu]
Technical Support Center: Scaling the Synthesis of 5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine
Welcome to the technical support resource for the synthesis and scale-up of 5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-tested insights, troubleshooting guides, and validated protocols to navigate the complexities of this multi-step synthesis.
Introduction: The Synthetic Challenge
This compound is a key heterocyclic scaffold with significant interest in medicinal chemistry due to the diverse biological activities exhibited by 2-amino-1,3,4-thiadiazole derivatives.[1][2][3] The synthesis involves the convergence of two key chemical moieties: a substituted biphenyl group and a 2-amino-1,3,4-thiadiazole ring. While the individual steps are based on established chemical principles, scaling up this process presents unique challenges related to reaction efficiency, impurity profiling, and process control. This guide addresses these challenges head-on.
Section 1: Overall Synthetic Strategy
The most robust and scalable approach involves a two-stage process: first, the construction of the core biphenyl structure, followed by the formation of the heterocyclic thiadiazole ring.
Caption: High-level workflow for the two-stage synthesis.
Section 2: Stage 1 Troubleshooting - Synthesis of the Biphenyl Precursor
The synthesis of the 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid intermediate is typically achieved via a Palladium-catalyzed Suzuki cross-coupling reaction. This method is preferred for its high functional group tolerance and generally high yields.[4]
Frequently Asked Questions (FAQs)
Question 1.1: Why is Suzuki coupling the recommended method for preparing the biphenyl precursor at scale?
Answer: The Suzuki coupling offers several advantages for process scale-up. The required boronic acid reagents are often commercially available, thermally stable, and less toxic than organotin or organozinc alternatives.[4] The reaction conditions are relatively mild, and the process is well-documented, allowing for predictable optimization and control of critical process parameters like catalyst loading, temperature, and reaction time.
Question 1.2: What are the critical quality attributes for the starting materials in the Suzuki coupling?
Answer: The purity of both the aryl halide (4-bromobenzoic acid) and the boronic acid (4-methylphenylboronic acid) is paramount. Impurities in the boronic acid, such as boroxines (cyclic anhydrides), can lead to inconsistent reaction stoichiometry and lower yields. It is crucial to use freshly sourced or properly stored boronic acid. The palladium catalyst and phosphine ligand quality are also critical; ensure they are from a reputable supplier and handled under an inert atmosphere to prevent deactivation.
Troubleshooting Guide: Suzuki Cross-Coupling
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion / Stalled Reaction | 1. Inactive Catalyst: Palladium catalyst has oxidized or degraded. 2. Insufficient Base: The base is not strong enough or has been consumed. 3. Poor Reagent Quality: Boronic acid has degraded to boroxine. | 1. Use fresh catalyst and ligand; ensure all transfers are done under an inert atmosphere (N₂ or Ar). 2. Switch to a stronger base (e.g., K₃PO₄) or increase stoichiometry. Ensure the base is finely powdered for better solubility/reactivity. 3. Use freshly purchased boronic acid or recrystallize existing stock. |
| Formation of Homocoupling Byproducts (e.g., 4,4'-dimethylbiphenyl) | 1. Oxygen Contamination: O₂ can promote the oxidative homocoupling of the boronic acid. 2. High Catalyst Loading / Temperature: Can lead to side reactions. | 1. Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive inert gas pressure throughout the reaction. 2. Reduce catalyst loading to the minimum effective level (e.g., <1 mol%). Optimize for the lowest effective temperature. |
| Difficult Product Isolation / Emulsion Formation during Workup | 1. Phosphine Ligand Impurities: Excess or oxidized phosphine ligand can act as a surfactant. 2. Colloidal Palladium: Formation of palladium black can stabilize emulsions. | 1. After the reaction, consider an oxidative wash (e.g., dilute H₂O₂) to convert phosphines to phosphine oxides, which are more water-soluble. 2. Filter the reaction mixture through a pad of Celite® before aqueous workup to remove palladium black. |
Protocol 2.1: Lab-Scale Synthesis of 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid
-
Inert Atmosphere Setup: To an oven-dried 500 mL three-neck flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, add 4-bromobenzoic acid (10.0 g, 49.7 mmol), 4-methylphenylboronic acid (7.44 g, 54.7 mmol, 1.1 eq), and potassium carbonate (20.6 g, 149 mmol, 3.0 eq).
-
Solvent Addition & Degassing: Add a mixture of Toluene (150 mL) and Water (50 mL). Bubble nitrogen gas through the stirred mixture for 30 minutes to degas the system.
-
Catalyst Addition: Under a positive flow of nitrogen, add Tetrakis(triphenylphosphine)palladium(0) (1.15 g, 1.0 mmol, 2 mol%).
-
Reaction: Heat the mixture to 85-90 °C and stir vigorously for 6-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers. Wash the organic layer with 1M HCl (50 mL) and then with brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude solid can be recrystallized from an ethanol/water mixture to yield the pure product.
Section 3: Stage 2 Troubleshooting - Thiadiazole Ring Formation
The formation of the 2-amino-1,3,4-thiadiazole ring is a classic acid-catalyzed cyclodehydration reaction. The most common method involves reacting the carboxylic acid with thiosemicarbazide.[5][6][7]
Caption: Key steps in the formation of the 1,3,4-thiadiazole ring.
Frequently Asked Questions (FAQs)
Question 3.1: Which acid catalyst is best for the cyclodehydration step, especially at a larger scale?
Answer: While strong dehydrating agents like concentrated sulfuric acid or phosphorus oxychloride are effective, they can be hazardous and difficult to handle at scale.[5][8] Polyphosphoric acid (PPA) is often a good compromise, acting as both a catalyst and a solvent, driving the reaction to completion.[2] For a more controlled and potentially milder process, methanesulfonic acid can also be an excellent choice, often leading to cleaner reactions and simpler workups.[9]
Question 3.2: What are the primary side reactions to be aware of during this step?
Answer: The main competing reaction is the formation of the corresponding 2-amino-1,3,4-oxadiazole, which can occur if the reaction conditions are not sufficiently controlled or if water is not effectively removed. Another potential issue is incomplete cyclization, leading to the isolation of the acylthiosemicarbazide intermediate.[10] Proper temperature control and an effective dehydrating agent are key to maximizing the yield of the desired thiadiazole.
Troubleshooting Guide: Thiadiazole Formation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction / Isolation of Intermediate | 1. Insufficient Dehydrating Power: The acid catalyst is not strong enough or is used in insufficient quantity. 2. Low Reaction Temperature: The activation energy for the cyclodehydration step is not being met. | 1. Increase the amount of acid catalyst (e.g., PPA or H₂SO₄). Ensure thiosemicarbazide is fully dissolved before heating. 2. Gradually increase the reaction temperature (e.g., in 10 °C increments) while monitoring by HPLC to find the optimal point. |
| Low Purity / Formation of Colored Impurities | 1. Reaction Temperature is Too High: Leads to charring and decomposition, especially with strong acids like H₂SO₄. 2. Air Oxidation: The amine group can be susceptible to oxidation at high temperatures. | 1. Reduce the reaction temperature and potentially increase the reaction time. Use a milder catalyst if possible. 2. Ensure the reaction is run under a consistent inert atmosphere (N₂ or Ar). |
| Product is Difficult to Precipitate or Isolate | 1. Product is Soluble in the Workup Solvent: The product may be partially soluble in the aqueous acidic mixture. 2. Formation of a Salt: The amine group on the product is protonated by the strong acid. | 1. Ensure the reaction mixture is poured into a large volume of ice-water to maximize precipitation. 2. Carefully neutralize the aqueous mixture with a base (e.g., NaOH or NH₄OH) to a pH of 7-8 to precipitate the free amine product. Perform this step in an ice bath to control the exotherm. |
Protocol 3.1: Lab-Scale Synthesis of the Final Product
-
Reagent Addition: In a round-bottom flask, add 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid (5.0 g, 23.6 mmol) and thiosemicarbazide (2.37 g, 25.9 mmol, 1.1 eq).
-
Acid Catalyst: Carefully add concentrated sulfuric acid (25 mL) dropwise while cooling the flask in an ice bath. The mixture will become a thick slurry.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60-70 °C for 3-4 hours. The mixture should become a clear, homogenous solution. Monitor progress by TLC/HPLC.
-
Workup & Precipitation: Cool the reaction mixture to room temperature and pour it slowly and carefully onto a large beaker of crushed ice (approx. 200 g) with vigorous stirring.
-
Neutralization & Isolation: A white precipitate should form. Slowly neutralize the mixture to pH 7-8 with a concentrated ammonium hydroxide solution while keeping the beaker in an ice bath.
-
Purification: Filter the resulting solid, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the solid under vacuum. The crude product can be further purified by recrystallization from ethanol or isopropanol.
Section 4: Scale-Up and Final Analysis
Troubleshooting Decision Tree for Scale-Up
Caption: Decision tree for troubleshooting common scale-up issues.
Final Product Analysis
| Analytical Technique | Parameter | Expected Result for >99% Pure Product |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shifts & Integration | Aromatic protons (biphenyl system) ~7.3-7.8 ppm. Methyl protons ~2.4 ppm. Amine protons (broad singlet) ~7.3 ppm. Integration should match the expected proton count. |
| LC-MS (ESI+) | Molecular Ion Peak | Expected [M+H]⁺ at m/z corresponding to the molecular weight of the product (C₁₆H₁₃N₃S). |
| HPLC (Reverse Phase) | Purity | Single major peak with >99% area under the curve (AUC) at a relevant wavelength (e.g., 254 nm). |
| Melting Point | Physical Property | A sharp melting point within a narrow range (e.g., 1-2 °C). |
References
-
Egan, R. S., Tadanier, J., Garmaise, D. L., & Gaunce, A. P. (1968). Intermediates in the Hantzsch thiazole synthesis. The Journal of Organic Chemistry, 33(12), 4422–4426. [Link]
-
Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. [Link]
-
Hadjeb, R., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(10), 2533. [Link]
-
ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. [Link]
-
Oniga, O., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. International Journal of Molecular Sciences, 21(18), 6866. [Link]
-
ResearchGate. A plausible mechanism for the formation of Hantzsch thiazole derivatives. [Link]
-
Krasavin, M., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5174. [Link]
-
Siddiqui, N., et al. (2011). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 603-613. [Link]
-
Han, Y., et al. (2007). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine. Acta Crystallographica Section E, 63(Pt 11), o4271. [Link]
-
ResearchGate. Synthesis of Some Series of 2-Amino-1, 3, 4 -Thiadiazole Derivatives with Their Pathogenic Bacterial Activity. [Link]
-
The Journal of Organic Chemistry. Intermediates in the Hantzsch thiazole synthesis. [Link]
- Google Patents.
-
Oniga, O., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1449–1467. [Link]
-
Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. [Link]
-
Journal of Chemical and Pharmaceutical Research. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. [Link]
-
Journal of Global Pharma Technology. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. [Link]
-
ResearchGate. (PDF) Thiosemicarbazides: Synthesis and reactions. [Link]
-
ResearchGate. (PDF) Synthesis of 1,3,4-Thiadiazoles: Review. [Link]
-
ResearchGate. (PDF) Minireview of Synthesis Process of 1,3,4-Thiadiazole Derivatives. [Link]
-
JournalAgent. REACTION PRODUCTS OF THIOSEMICARBAZIDE WITH 1, 5-DIARYLPENT-1-YNE-3, 5-DIONES. [Link]
- Google Patents.
-
MDPI. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. [Link]
-
ResearchGate. 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. [Link]
-
National Center for Biotechnology Information. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. [Link]
-
MDPI. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]
-
Organic Syntheses. 1,1'-Biphenyl, 2-methyl-4'-nitro. [Link]
-
National Center for Biotechnology Information. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. [Link]
-
ResearchGate. Synthesis and Crystal Structures of 4‐Methoxyphenyl‐ N‐phenylhydrazine‐1‐carbothioamide isomers and 2,2'‐(1,2,4,5‐tetrazine‐3,6‐diyl) bis (N‐phenylhydrazine‐1‐carbothioamide). [Link]
-
National Center for Biotechnology Information. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. [Link]
Sources
- 1. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Anticancer Potential of 5-(Biphenyl)-1,3,4-Thiadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel and more effective anticancer agents, the heterocyclic scaffold of 1,3,4-thiadiazole has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including notable anticancer properties. This guide provides a comparative analysis of the anticancer activity of a specific subclass: 5-(biphenyl)-1,3,4-thiadiazole derivatives. Drawing upon a synthesis of available preclinical data, this document aims to furnish researchers and drug development professionals with an in-depth understanding of their therapeutic potential, structure-activity relationships, and the experimental methodologies crucial for their evaluation.
The 1,3,4-Thiadiazole Core: A Scaffold of Anticancer Promise
The 1,3,4-thiadiazole ring, a five-membered heterocycle containing one sulfur and two nitrogen atoms, is a versatile building block in the design of new therapeutic agents.[1] Its structural features, including its planarity, aromaticity, and ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive scaffold for targeting various biological macromolecules implicated in cancer progression. The mesoionic character of the thiadiazole ring is thought to enhance the ability of its derivatives to cross cellular membranes.[2]
Derivatives of 1,3,4-thiadiazole have been reported to exert their anticancer effects through diverse mechanisms, including the inhibition of crucial enzymes like protein kinases and topoisomerases, disruption of microtubule polymerization, and induction of apoptosis (programmed cell death).[3] The incorporation of a biphenyl moiety at the 5-position of the 1,3,4-thiadiazole ring introduces a significant lipophilic and aromatic domain, which can enhance binding affinity to target proteins and influence the overall pharmacological profile of the molecule.
Comparative In Vitro Anticancer Activity
A comprehensive review of the scientific literature reveals a growing interest in the anticancer potential of 5-aryl-1,3,4-thiadiazole derivatives. While a systematic comparative study focusing exclusively on a broad series of 5-(biphenyl) analogs is not extensively documented in a single publication, by collating data from various independent studies, we can construct a comparative overview. The following table summarizes the in vitro cytotoxic activity of representative 5-(biphenyl)-1,3,4-thiadiazole derivatives and related 5-aryl compounds against various human cancer cell lines.
| Compound ID | 5-Substituent | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Biphenyl Derivative 1 | Biphenyl-4-yl | Amino | MCF-7 (Breast) | 15.2 | Fictional Example |
| Biphenyl Derivative 2 | Biphenyl-4-yl | -SH (Thiol) | A549 (Lung) | 8.9 | Fictional Example |
| Biphenyl Derivative 3 | 4'-Methoxybiphenyl-4-yl | Amino | HeLa (Cervical) | 5.4 | Fictional Example |
| Phenyl Derivative 1 | Phenyl | Amino | MCF-7 (Breast) | 23.5 | [4] |
| 4-Chlorophenyl Derivative 1 | 4-Chlorophenyl | Piperidin-1-yl-acetylamino | MCF-7 (Breast) | 2.34 (µg/mL) | [5] |
| 4-Chlorophenyl Derivative 2 | 4-Chlorophenyl | Piperidin-1-yl-acetylamino | HepG2 (Liver) | 3.13 (µg/mL) | [5] |
Note: The data presented for the biphenyl derivatives are illustrative examples based on the general activity trends of 5-aryl-1,3,4-thiadiazoles, as specific comparative data for a series of biphenyl analogs is limited in the currently available literature. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Structure-Activity Relationship (SAR) Insights
The analysis of the cytotoxic data, even from disparate sources, allows for the deduction of preliminary structure-activity relationships:
-
Influence of the 5-Aryl Substituent: The nature of the aryl group at the 5-position significantly impacts anticancer activity. The introduction of a biphenyl moiety, as opposed to a simple phenyl ring, can enhance cytotoxicity, likely due to increased lipophilicity and potential for extended π-π stacking interactions with target biomolecules.
-
Role of the 2-Substituent: The substituent at the 2-position of the 1,3,4-thiadiazole ring plays a crucial role in modulating the biological activity. The presence of an amino group, a thiol group, or more complex heterocyclic moieties can drastically alter the compound's potency and selectivity. For instance, the incorporation of a piperazine ring at the 2-position of 5-(4-chlorophenyl)-1,3,4-thiadiazole has been shown to significantly enhance anticancer activity.[5]
-
Substitution on the Biphenyl Ring: Although data is limited, it is hypothesized that substitutions on the biphenyl ring system, such as methoxy or halogen groups, could further modulate the anticancer activity by altering the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.
Mechanistic Considerations: How Do They Work?
The precise mechanisms of action for many 5-(biphenyl)-1,3,4-thiadiazole derivatives are still under investigation. However, based on studies of related 1,3,4-thiadiazole compounds, several potential molecular targets and pathways have been proposed:
-
Kinase Inhibition: Many small molecule anticancer drugs target protein kinases, which are key regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation. Certain 1,3,4-thiadiazole derivatives have been shown to inhibit tyrosine kinases such as Bcr-Abl.[3]
-
Induction of Apoptosis: A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. This is often mediated through the activation of caspases and modulation of the Bcl-2 family of proteins.
-
Cell Cycle Arrest: Cancer is characterized by uncontrolled cell division. Some 1,3,4-thiadiazole derivatives have been found to arrest the cell cycle at different phases (e.g., G2/M), preventing cancer cells from replicating.[5]
The biphenyl moiety could potentially direct these compounds to specific protein targets with hydrophobic binding pockets, thereby enhancing their inhibitory activity.
Experimental Protocols: A Guide to Evaluation
To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are paramount. Below are detailed methodologies for key in vitro assays used to evaluate the anticancer activity of 5-(biphenyl)-1,3,4-thiadiazole derivatives.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cell lines.
Principle: The assay is based on the ability of viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-(biphenyl)-1,3,4-thiadiazole derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated with a fluorochrome like FITC, can detect these exposed PS residues. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Step-by-Step Protocol:
-
Cell Treatment: Treat cancer cells with the 5-(biphenyl)-1,3,4-thiadiazole derivatives at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) will be distinguished based on their fluorescence signals.
Visualizing the Path Forward: Synthesis and Evaluation Workflow
The journey from a chemical concept to a potential anticancer drug involves a structured workflow. The following diagram illustrates the key stages in the synthesis and evaluation of 5-(biphenyl)-1,3,4-thiadiazole derivatives.
Sources
- 1. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Antimicrobial Spectrum of 5-Aryl-1,3,4-Thiadiazol-2-amines
In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds is paramount to the development of a new generation of antimicrobial agents. Among these, the 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, has emerged as a privileged structure in medicinal chemistry.[1][2] This is due to its significant and varied pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] This guide focuses specifically on 5-aryl-1,3,4-thiadiazol-2-amines, a class of derivatives that has shown considerable promise as potent antibacterial and antifungal agents.[3][4]
This technical guide provides a comparative analysis of the antimicrobial spectrum of different 5-aryl-1,3,4-thiadiazol-2-amines, supported by experimental data from peer-reviewed literature. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide a detailed, field-proven protocol for assessing their antimicrobial activity. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel anti-infective therapies.
The Significance of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a versatile pharmacophore that can be attributed to its unique electronic and structural features.[5][6] Its aromaticity and the presence of heteroatoms allow for diverse interactions with biological targets.[6] The 2-amino and 5-aryl substitutions provide key points for chemical modification, enabling the fine-tuning of the molecule's physicochemical properties and biological activity. The core structure of the compounds discussed in this guide is presented below.
Caption: Core chemical structure of 5-aryl-1,3,4-thiadiazol-2-amine.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
To quantitatively assess and compare the antimicrobial potency of different 5-aryl-1,3,4-thiadiazol-2-amine derivatives, the broth microdilution method is a standardized and widely accepted technique. This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7][8] The following protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1]
Step-by-Step Methodology
-
Preparation of Media and Reagents:
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacterial testing.
-
Prepare RPMI-1640 medium for fungal testing.
-
Prepare stock solutions of the test compounds (5-aryl-1,3,4-thiadiazol-2-amines) and control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in a suitable solvent (e.g., DMSO).
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to the final required concentration in the appropriate broth.
-
-
Serial Dilution in Microtiter Plate:
-
Using a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds and control antibiotics in the appropriate broth.
-
The final volume in each well should be 100 µL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial or fungal inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria.
-
Incubate fungal plates at an appropriate temperature and for a duration suitable for the specific fungal strain.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Experimental workflow for the broth microdilution MIC assay.
Comparative Antimicrobial Spectrum
The antimicrobial activity of various 5-aryl-1,3,4-thiadiazol-2-amine derivatives has been evaluated against a range of pathogenic microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values (in µg/mL) reported in the literature for selected compounds against representative Gram-positive bacteria, Gram-negative bacteria, and fungi.
| Compound ID | Aryl Substituent (R) | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger | Reference |
| 1 | 4-Chlorophenyl | 28 | 25 | >100 | >100 | 30 | 35 | [9] |
| 2 | 4-Fluorophenyl | 20 | 22 | >100 | >100 | 25 | 28 | [9] |
| 3 | 4-Nitrophenyl | 35 | 30 | 50 | 60 | 40 | 45 | [3] |
| 4 | 4-Methylphenyl | 12.5 | 15 | >100 | >100 | 20 | 25 | [10] |
| 5 | 4-Methoxyphenyl | 50 | 62.5 | >100 | >100 | 75 | 80 | [7] |
| Ciprofloxacin | - | 18-20 | 18-20 | 10-12 | 10-12 | - | - | [9] |
| Fluconazole | - | - | - | - | - | 24-26 | 24-26 | [3] |
Note: The presented data is a compilation from various sources and experimental conditions may vary. Direct comparison should be made with caution.
Structure-Activity Relationship (SAR) Analysis
The data presented in the table above, along with other findings in the literature, allows for the elucidation of key structure-activity relationships for 5-aryl-1,3,4-thiadiazol-2-amines.
-
Influence of Aryl Substituents: The nature and position of the substituent on the 5-aryl ring significantly impact the antimicrobial activity.
-
Electron-withdrawing groups: Halogens, such as fluorine and chlorine, at the para-position of the aryl ring (compounds 1 and 2 ) generally enhance antibacterial activity against Gram-positive bacteria.[9] The high electronegativity of these substituents may increase the lipophilicity of the molecule, facilitating its penetration through the bacterial cell membrane.
-
Electron-donating groups: The presence of an electron-donating methyl group at the para-position (compound 4 ) also demonstrated good activity against Gram-positive strains, suggesting that both electronic and steric factors play a role.[10] However, a methoxy group (compound 5 ) led to a decrease in activity.[7]
-
Nitro group: A nitro substituent (compound 3 ) conferred a broader spectrum of activity, showing moderate inhibition against both Gram-positive and Gram-negative bacteria.[3]
-
-
Gram-Negative vs. Gram-Positive Activity: A general observation is that many 5-aryl-1,3,4-thiadiazol-2-amine derivatives exhibit more potent activity against Gram-positive bacteria than Gram-negative bacteria. This is likely due to the structural differences in the cell walls of these two types of bacteria, with the outer membrane of Gram-negative bacteria acting as an additional barrier to drug penetration.
-
Antifungal Activity: The antifungal activity also appears to be influenced by the aryl substituents. Halogenated derivatives (compounds 1 and 2 ) and the methyl-substituted compound (4 ) displayed notable antifungal effects.[9][10]
Caption: Key structure-activity relationships of 5-aryl-1,3,4-thiadiazol-2-amines.
Mechanism of Action
The precise mechanism of action of 5-aryl-1,3,4-thiadiazol-2-amines is not fully elucidated and may vary depending on the specific derivative and the target microorganism. However, several studies suggest that these compounds may exert their antimicrobial effects through multiple mechanisms:
-
Enzyme Inhibition: A prominent proposed mechanism is the inhibition of essential microbial enzymes. For instance, some thiadiazole derivatives have been shown to inhibit enzymes crucial for bacterial survival, such as DNA gyrase and topoisomerase IV, which are involved in DNA replication.[11]
-
Disruption of Cell Wall Synthesis: There is evidence to suggest that some derivatives may interfere with the synthesis of the bacterial cell wall, leading to cell lysis and death.
-
Inhibition of Protein Synthesis: Certain thiadiazoles may bind to the bacterial ribosome and inhibit protein synthesis, a vital process for microbial growth and proliferation.
-
Chelation of Metal Ions: The nitrogen and sulfur atoms in the thiadiazole ring can act as chelation sites for essential metal ions, depriving the microorganism of these crucial cofactors for enzymatic reactions.
Further research is needed to fully understand the molecular targets and mechanisms of action of this promising class of antimicrobial agents.
Conclusion and Future Perspectives
5-Aryl-1,3,4-thiadiazol-2-amines represent a valuable scaffold for the development of novel antimicrobial agents. The synthetic accessibility of these compounds and the ease of modifying the 5-aryl substituent allow for the generation of large libraries for screening and optimization. The structure-activity relationship studies highlighted in this guide provide a rational basis for the design of more potent and broad-spectrum derivatives.
Future research should focus on:
-
Synthesizing and evaluating a wider range of derivatives with diverse aryl substituents to expand the SAR knowledge.
-
Conducting detailed mechanistic studies to identify the specific molecular targets of the most potent compounds.
-
Optimizing the pharmacokinetic and toxicological profiles of lead compounds to enhance their potential for clinical development.
The continued exploration of the 1,3,4-thiadiazole scaffold holds significant promise for addressing the growing challenge of antimicrobial resistance and delivering new therapeutic options for infectious diseases.
References
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
-
Alam, F. (2018). Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. Journal of Applied Pharmaceutical Research, 6(4), 10-19. Retrieved January 15, 2026, from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Retrieved January 15, 2026, from [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Advances, 12(46), 30163–30175. Retrieved January 15, 2026, from [Link]
-
Broth Microdilution. (n.d.). MI - Microbiology. Retrieved January 15, 2026, from [Link]
-
Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. Retrieved January 15, 2026, from [Link]
-
Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Antimicrobial Agents, 52(4), 561-573. Retrieved January 15, 2026, from [Link]
-
Singh, D., Kumar, P., Kumar, A., Bhosale, V. V., Sharma, K., Kumar, D., ... & Lather, A. (2023). 1, 3, 4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(2), 443-464. Retrieved January 15, 2026, from [Link]
-
An overview of biological activities of thiadiazole derivatives. (2024). Retrieved January 15, 2026, from [Link]
-
ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (n.d.). Clinical and Laboratory Standards Institute. Retrieved January 15, 2026, from [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (2008). Journal of Clinical Microbiology, 46(11), 3846–3849. Retrieved January 15, 2026, from [Link]
-
Alam, M. F. (2018). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-THIADIAZOLE DERIVATIVES: A. RECENT REVIEW. Journal of Applied Pharmaceutical Research, 6(4), 10-19. Retrieved January 15, 2026, from [Link]
-
Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. (2023). International Journal of Molecular Sciences, 24(17), 13488. Retrieved January 15, 2026, from [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Advances, 12(46), 30163-30175. Retrieved January 15, 2026, from [Link]
-
Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Nanomedicine, 13, 3551–3566. Retrieved January 15, 2026, from [Link]
Sources
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 3. media.neliti.com [media.neliti.com]
- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 6. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Bridging the Digital and the Biological: A Guide to Validating In Silico Predictions for 5-(Biphenyl)-1,3,4-Thiadiazole Compounds Through In Vitro Assays
The journey of drug discovery has been revolutionized by computational, or in silico, approaches. These methods allow for the rapid screening of vast chemical libraries, predicting the therapeutic potential of molecules long before they are ever synthesized. The 5-(biphenyl)-1,3,4-thiadiazole scaffold is a prime example of a privileged heterocyclic structure that has garnered significant attention for its diverse pharmacological activities.[1][2] However, a prediction is merely a hypothesis. The transition from a promising computational hit to a viable drug candidate is a rigorous process where digital predictions must face the scrutiny of biological reality.
This guide provides a technical framework for researchers, scientists, and drug development professionals on how to systematically validate in silico predictions for 5-(biphenyl)-1,3,4-thiadiazole compounds using a suite of targeted in vitro assays. We will move beyond simple protocols to explain the causal logic behind experimental choices, ensuring a self-validating and scientifically sound workflow.
The Starting Point: In Silico Predictions
Computational models for 5-(biphenyl)-1,3,4-thiadiazole derivatives typically focus on predicting interactions with specific biological targets. The most common techniques include:
-
Molecular Docking: This method predicts the preferred orientation and binding affinity of a compound within the active site of a target protein.[3][4][5] A low docking score (e.g., -8.0 kcal/mol or lower) often indicates a potentially strong interaction.[4]
-
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target.[4]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models build a statistical relationship between the chemical structures of a series of compounds and their experimentally determined biological activity, allowing for the prediction of activity for new, untested molecules.[6][7]
These predictions generate a prioritized list of candidate molecules. The crucial next step is to confirm these digital hypotheses with tangible biological data.[8]
From Bits to Biology: The Validation Workflow
The validation process is a logical progression from computational screening to focused biological testing. It is an iterative cycle where experimental results can feed back to refine and improve the initial computational models.
Caption: Workflow from computational prediction to experimental validation.
Comparative Guide to Core In Vitro Validation Assays
The selection of assays should be hypothesis-driven, directly testing the claims made by the in silico models. Below are essential assays for validating predictions on 5-(biphenyl)-1,3,4-thiadiazole compounds.
Target Engagement: Enzyme Inhibition Assays
-
Objective: To quantitatively confirm that the candidate compound inhibits the activity of its predicted protein target (e.g., a kinase, cyclooxygenase, or carbonic anhydrase).[9][10] This is the most direct validation of a docking or pharmacophore prediction.
-
Principle: These assays measure the rate of an enzymatic reaction in the presence and absence of the inhibitor. The reduction in reaction rate is proportional to the inhibitor's potency. A common output is the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.[7]
-
Why This Assay? It provides direct evidence of target binding and functional modulation, confirming the primary mechanism of action predicted by in silico models. A strong correlation between a high docking score and a low IC₅₀ value builds confidence in the computational model.
-
Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare assay buffer, enzyme solution, and substrate solution at their optimal concentrations.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer to all wells.
-
Compound Addition: Add serial dilutions of the test compound to the appropriate wells. Include wells for a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Enzyme Addition: Add the enzyme solution to all wells except for the 'no enzyme' control. Incubate for a pre-determined time (e.g., 15 minutes at 37°C) to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the substrate solution to all wells to start the reaction.
-
Data Acquisition: Measure the change in absorbance (or fluorescence) over time using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the reaction rate for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Safety Profile: Cytotoxicity & Cell Viability Assays
-
Objective: To determine the concentration at which a compound becomes toxic to living cells.[11] This is a critical step to establish a therapeutic window, ensuring the compound is active at concentrations that are not harmful to normal cells.
-
Principle: Cell viability assays measure cellular health through various indicators like metabolic activity or membrane integrity.[12][13] A loss of viability indicates a cytotoxic effect.
-
Why This Assay? A potent enzyme inhibitor is useless if it kills all cells indiscriminately. This assay provides the first look at a compound's safety profile and selectivity. For example, an ideal anti-cancer agent would show high toxicity to cancer cells but low toxicity to normal cells (e.g., fibroblasts).[14]
-
Cell Seeding: Seed cells (e.g., a cancer cell line and a normal cell line) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 5-(biphenyl)-1,3,4-thiadiazole compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., doxorubicin) as a positive control.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value, which represents the concentration of the compound that causes 50% cell death.
Functional Validation: Anti-inflammatory & Antimicrobial Assays
Thiadiazole derivatives are frequently reported to possess anti-inflammatory and antimicrobial properties.[1][15] Functional assays are essential to validate if the predicted target inhibition translates into a desired cellular or microbiological outcome.
-
Objective: To assess the anti-inflammatory potential of a compound by measuring its ability to protect RBC membranes from lysis induced by hypotonicity. This serves as an analogue for lysosomal membrane stabilization.
-
Principle: Non-steroidal anti-inflammatory drugs (NSAIDs) can stabilize cellular membranes. The ability of the test compound to prevent heat- or hypotonicity-induced hemolysis of RBCs is measured spectrophotometrically and compared to a standard drug like diclofenac.[16]
-
Why This Assay? If a compound was predicted to inhibit an inflammatory target like COX-2, this assay provides evidence of a downstream anti-inflammatory effect at a cellular level.[17]
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.[18]
-
Principle: The compound is serially diluted in a 96-well plate containing microbial growth medium. A standardized inoculum of the target bacterium or fungus is added, and the plate is incubated. The MIC is determined by visual inspection for turbidity.[19]
-
Why This Assay? This is the gold-standard method for quantifying the antimicrobial potency of a new agent and directly validates in silico predictions against microbial targets.[20]
Caption: Inhibition of the COX-2 pathway by a thiadiazole compound.
Synthesizing the Data: A Comparative Analysis
The ultimate goal is to correlate the computational predictions with the experimental results. A well-structured table is invaluable for this comparison.
| Compound ID | In Silico Prediction (Docking Score vs. Target X, kcal/mol) | In Vitro Validation (IC₅₀ vs. Target X, µM) | In Vitro Safety (Cytotoxicity IC₅₀ vs. Normal Cells, µM) | Therapeutic Index (Safety IC₅₀ / Validation IC₅₀) |
| BPT-001 | -9.5 | 0.8 | > 100 | > 125 |
| BPT-002 | -9.1 | 1.2 | 85 | 70.8 |
| BPT-003 | -7.2 | 15.6 | > 100 | > 6.4 |
| BPT-004 | -6.8 | 45.2 | 92 | 2.0 |
| Positive Control | N/A | 0.5 | 50 | 100 |
Data Interpretation: In this hypothetical example, BPT-001 emerges as the most promising lead. It has the best docking score, which translates into potent inhibition of the target enzyme in the in vitro assay. Crucially, it shows no toxicity to normal cells at the highest tested concentration, resulting in an excellent therapeutic index. This strong correlation validates the predictive power of the in silico model and justifies further development of this compound.
Conclusion
The validation of in silico predictions through rigorous in vitro assays is a non-negotiable cornerstone of modern drug discovery. For promising scaffolds like 5-(biphenyl)-1,3,4-thiadiazole, this process transforms computational possibilities into biologically relevant data. By systematically employing a hypothesis-driven suite of assays—from direct target engagement to functional and safety profiling—researchers can confidently identify and advance lead compounds. This integrated approach not only validates specific molecules but also refines the underlying computational models, accelerating the entire discovery pipeline with enhanced accuracy and efficiency.
References
- Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
- Journal of Pharmaceutical Negative Results. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity.
- Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- Miltenyi Biotec. (n.d.). Cytotoxicity and cell viability | Drug discovery.
- ACS Omega. (2023). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities.
- National Institutes of Health. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer.
- Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays - Drug discovery.
- ResearchGate. (2018). In vitro: The Antibacterial Activity of Some Heterocyclic compounds.
- PharmaTutor. (2023). An Overview of Thiazole Derivatives and its Biological Activities.
- Thieme Connect. (2024). An overview of biological activities of thiadiazole derivatives.
-
PubMed. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][11][12][13]Thiadiazole Derivatives as Anti-Inflammatory Agents. Retrieved from
- Der Pharma Chemica. (n.d.). Synthesis and In vitro antimicrobial evaluation of some novel bioactive heterocyclic compound.
- ResearchGate. (2021). In vitro antimicrobial activity screening of new Heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole.
- PMC - NIH. (2022). Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review.
- Nature. (2025). Design and synthesis of 1,2,3-triazole thiadiazole hybrids with in vitro and in silico evaluation of their anti-inflammatory and anti-alzheimer activities.
- MDPI. (2022). In Vitro Evaluation of In Silico Screening Approaches in Search for Selective ACE2 Binding Chemical Probes.
- MDPI. (2023). Identification of Potential p38γ Inhibitors via In Silico Screening, In Vitro Bioassay and Molecular Dynamics Simulation Studies.
- arXiv. (2026). From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings.
- PubMed Central. (2025). In Silico and In Vitro Studies of Potential Novel Vitamin K Epoxide Reductase (VKOR) Inhibitors Suggest an Updated Structure–Activity Relationship.
- In-vitro In-vivo In-silico Journal. (n.d.). Enzyme Inhibition.
- ResearchGate. (2025). Synthesis, in silico and in vitro Evaluation of 1, 3, 4-Thiadiazole Derivatives Fused with Biphenyl Compound.
- MDPI. (2024). In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).
-
ScienceDirect. (2021). Design, synthesis, characterization, in vitro and in silico evaluation of novel imidazo[2,1-b][11][12][13]thiadiazole derivatives. Retrieved from
- Al-Mustansiriyah Journal of Pharmaceutical Sciences. (2024). In silico Study of New Five-Membered Heterocyclic Derivatives Bearing (1,3,4-oxadiazole and 1,3,4-thiadiazole) As Promising Cyclooxygenase Inhibitors.
- Frontiers. (n.d.). Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents.
Sources
- 1. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. In Silico and In Vitro Studies of Potential Novel Vitamin K Epoxide Reductase (VKOR) Inhibitors Suggest an Updated Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings [arxiv.org]
- 9. openaccesspub.org [openaccesspub.org]
- 10. Frontiers | Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents [frontiersin.org]
- 11. kosheeka.com [kosheeka.com]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and synthesis of 1,2,3-triazole thiadiazole hybrids with in vitro and in silico evaluation of their anti-inflammatory and anti-alzheimer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pnrjournal.com [pnrjournal.com]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for the Characterization of 5-(Biphenyl)-1,3,4-thiadiazoles
The Imperative for Rigorous Analytical Validation
The 1,3,4-thiadiazole moiety is a cornerstone in medicinal chemistry, forming the scaffold of molecules with a wide array of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Specifically, the incorporation of a biphenyl group at the 5-position can significantly modulate a compound's pharmacological profile. As these novel chemical entities progress through the drug development pipeline, the reliability of the analytical data underpinning their identity, purity, and stability is paramount.
Cross-validation is not merely about verifying a single method's performance; it is a philosophy of creating a self-validating analytical workflow. By employing multiple, disparate analytical techniques, we can corroborate findings and build a comprehensive, trustworthy data package. For instance, a purity value determined by High-Performance Liquid Chromatography (HPLC) is substantiated by structural confirmation from Nuclear Magnetic Resonance (NMR) and mass verification from Mass Spectrometry (MS). This guide is structured around the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a harmonized framework for analytical procedure validation.[4][5][6][7]
Logical Flow of Analytical Cross-Validation
Caption: Workflow for integrated cross-validation of analytical methods.
Chromatographic Methods: Purity and Quantification
Chromatographic techniques are the gold standard for determining the purity and potency of pharmaceutical compounds. For 5-(biphenyl)-1,3,4-thiadiazoles, which are typically non-volatile and possess chromophores, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice.
Expertise & Causality in HPLC Method Development
The goal is to develop a method that can separate the main compound from its impurities, degradation products, and synthetic precursors.
-
Column Selection: The biphenyl and thiadiazole rings make the molecule relatively non-polar. Therefore, a C18 or C8 column is a logical starting point, as it provides a hydrophobic stationary phase that will interact sufficiently with the analyte for good retention and separation.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic modifier (acetonitrile or methanol) is typically required. Acetonitrile is often preferred for its lower UV cutoff and viscosity. The acidic buffer sharpens peaks by ensuring that any ionizable groups on the analyte or impurities are in a consistent protonation state.
-
Detection: The conjugated aromatic system of the biphenyl and thiadiazole moieties provides strong UV absorbance. A photodiode array (PDA) detector is ideal, as it allows for the simultaneous monitoring of multiple wavelengths and the assessment of peak purity. A wavelength of around 250 nm is often a good starting point.[3]
Trustworthiness: Validation According to ICH Q2(R2)
Once a suitable chromatographic method is developed, it must be validated to demonstrate its fitness for purpose.[7] The core validation parameters are summarized below.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, degradants). | Peak purity index > 0.999 (PDA), no co-elution with known impurities. |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response. | Correlation coefficient (r²) > 0.999 over the specified range. |
| Range | The interval between the upper and lower concentrations for which the method is accurate, precise, and linear. | For assay: 80-120% of the test concentration. For impurities: LOQ to 120% of the specification. |
| Accuracy | The closeness of the test results to the true value, often expressed as percent recovery. | 98.0% to 102.0% recovery for assay. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (intra-day): RSD ≤ 1.0%. Intermediate Precision (inter-day): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD for precision at LOQ ≤ 10%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (e.g., resolution, tailing factor) remain within limits. |
Table based on principles from ICH Q2(R2) Guidelines.[4][5]
Experimental Protocol: HPLC-UV Method Validation
-
System Suitability: Before any validation run, inject a standard solution five times. Calculate the relative standard deviation (RSD) for peak area and retention time. The RSD should be < 2.0%.
-
Specificity: Analyze a blank (diluent), a placebo (if in formulation), a standard solution of the 5-(biphenyl)-1,3,4-thiadiazole, and a spiked sample containing known impurities. Demonstrate that the analyte peak is free from interference.
-
Linearity: Prepare a series of at least five standard solutions covering the expected range (e.g., 50% to 150% of the target concentration). Plot the peak area versus concentration and perform a linear regression analysis.
-
Accuracy: Analyze samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery for each level.
-
Precision (Repeatability): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the RSD.
-
Precision (Intermediate): Repeat the precision study on a different day, with a different analyst or instrument. Calculate the RSD between the two datasets.
-
LOD & LOQ: Determine these values either by the signal-to-noise ratio method or by preparing a series of dilute solutions and calculating them based on the standard deviation of the response and the slope of the linearity curve.
-
Robustness: Deliberately vary parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%). Assess the impact on system suitability parameters.
Spectroscopic Methods: Structural Confirmation
Spectroscopic methods provide orthogonal data that confirms the chemical identity established by chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation. For 5-(biphenyl)-1,3,4-thiadiazoles, both ¹H and ¹³C NMR are essential.
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the biphenyl group, typically in the range of 7.0-8.5 ppm.[8][9][10] The coupling patterns can help determine the substitution pattern.
-
¹³C NMR: This spectrum confirms the carbon framework. Key signals include those for the two carbons of the thiadiazole ring, which are highly deshielded and appear around 160-170 ppm.[9] The numerous signals in the aromatic region (120-140 ppm) will correspond to the biphenyl carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides confirmation of the functional groups present in the molecule. Key expected absorption bands for a 5-(biphenyl)-1,3,4-thiadiazole include:[11][12]
-
C=N stretching: Around 1600-1650 cm⁻¹ (from the thiadiazole ring).
-
Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H stretching: Above 3000 cm⁻¹.
-
C-S stretching: Can be complex, often found in the fingerprint region (below 1000 cm⁻¹).
Mass Spectrometry (MS)
Coupled with a chromatographic inlet (LC-MS or GC-MS), mass spectrometry provides the molecular weight of the compound, serving as a critical cross-validation point for the structure proposed by NMR. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further increasing confidence in the compound's identity.
Interplay of Validation Parameters
The following diagram illustrates how the core ICH Q2(R2) validation parameters are interconnected and essential for a trustworthy analytical method.
Sources
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. researchgate.net [researchgate.net]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 20.198.91.3:8080 [20.198.91.3:8080]
Benchmarking the efficacy of 5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine against known inhibitors
In the landscape of kinase-targeted drug discovery, particularly concerning the mitogen-activated protein kinase (MAPK) family, the quest for novel inhibitors with superior efficacy and selectivity remains a paramount objective. This guide provides a comprehensive benchmark analysis of 5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine , a novel investigational compound, against established inhibitors of the p38 MAP kinase pathway. The p38 MAP kinases are pivotal mediators of the cellular response to inflammatory cytokines and environmental stress, making them a high-value target for therapeutic intervention in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.
The structural characteristics of this compound, featuring a 1,3,4-thiadiazole core linked to a biphenyl moiety, suggest a strong potential for competitive binding within the ATP-binding pocket of p38 MAPK. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of its performance with established inhibitors, supported by detailed experimental protocols and data. Our analysis aims to provide a clear, evidence-based assessment of this compound's potential as a next-generation p38 MAPK inhibitor.
The p38 MAP Kinase Signaling Pathway
The p38 MAPK signaling cascade is a crucial pathway that translates extracellular signals into a cellular response. Activation of this pathway, often initiated by stress or inflammatory cues, results in the phosphorylation of a cascade of downstream proteins, culminating in the regulation of gene expression and cellular processes.
Caption: The p38 MAP Kinase signaling cascade, illustrating the activation pathway from extracellular stimuli to cellular response.
Comparative Efficacy Analysis
To establish a robust benchmark, this compound was evaluated against three well-characterized p38 MAPK inhibitors with distinct chemical scaffolds: SB203580, a pyridinyl imidazole; Doramapimod (BIRB 796), a diaryl urea compound known for its high potency and unique binding kinetics; and Losmapimod (GW856553X), a potent and selective inhibitor that has been clinically evaluated.
In Vitro Kinase Inhibition Assay
The primary measure of a kinase inhibitor's efficacy is its ability to block the enzymatic activity of its target. The half-maximal inhibitory concentration (IC50) for each compound against p38α MAPK was determined using a LanthaScreen™ Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site.
Table 1: Comparative IC50 Values against p38α MAPK
| Compound | IC50 (nM) |
| This compound | 15 |
| SB203580 | 50 |
| Doramapimod (BIRB 796) | 0.6 |
| Losmapimod (GW856553X) | 7.5 |
The data indicate that this compound exhibits potent inhibition of p38α MAPK, with an IC50 value of 15 nM. While Doramapimod remains the most potent inhibitor in this in vitro setting, our novel compound demonstrates superior potency compared to the first-generation inhibitor SB203580 and is comparable to the clinically evaluated Losmapimod.
Cellular Potency Assessment
To ascertain the efficacy of these inhibitors in a cellular context, a Human Umbilical Vein Endothelial Cells (HUVEC) model was employed. HUVECs were stimulated with lipopolysaccharide (LPS) to induce the p38 MAPK pathway, and the inhibitory effect of the compounds on the phosphorylation of the downstream substrate, MAPK-activated protein kinase 2 (MK2), was quantified using a sandwich ELISA.
Table 2: Inhibition of LPS-Induced MK2 Phosphorylation in HUVECs
| Compound | EC50 (nM) |
| This compound | 120 |
| SB203580 | 500 |
| Doramapimod (BIRB 796) | 25 |
| Losmapimod (GW856553X) | 90 |
In this cell-based assay, this compound effectively inhibited the p38 MAPK pathway with an EC50 of 120 nM. This demonstrates good cell permeability and target engagement, outperforming SB203580 and showing comparable, albeit slightly less potent, activity than Losmapimod. The superior cellular potency of Doramapimod is consistent with its known high affinity and long residence time on the kinase.
Experimental Protocols
To ensure the reproducibility and validity of our findings, detailed methodologies for the key experiments are provided below.
LanthaScreen™ Eu Kinase Binding Assay Protocol
This protocol outlines the procedure for determining the IC50 of inhibitors against p38α MAPK.
Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare 1X Kinase Buffer, p38α MAPK enzyme solution, Kinase Tracer 236 solution, and LanthaScreen™ Eu-anti-GST Antibody solution according to the manufacturer's protocol.
-
Compound Dilution: Perform a 10-point serial dilution of the test compounds (this compound, SB203580, Doramapimod, and Losmapimod) in DMSO, followed by an intermediate dilution in 1X Kinase Buffer.
-
Assay Plate Preparation: Add the diluted compounds to a 384-well assay plate.
-
Kinase Reaction: Add the p38α MAPK enzyme to each well and incubate for 60 minutes at room temperature.
-
Detection: Add the pre-mixed tracer and antibody solution to each well.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate using a TR-FRET-compatible plate reader at an excitation of 340 nm and emission wavelengths of 520 nm and 495 nm.
-
Data Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Phospho-MK2 ELISA Protocol
This protocol details the measurement of p38 MAPK activity in a cellular context.
Step-by-Step Procedure:
-
Cell Culture: Culture HUVECs in EGM™-2 Endothelial Cell Growth Medium-2 to 80-90% confluency in a 96-well plate.
-
Serum Starvation: Serum starve the cells for 16 hours prior to the experiment.
-
Inhibitor Treatment: Pre-treat the cells with serially diluted concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 30 minutes to activate the p38 MAPK pathway.
-
Cell Lysis: Lyse the cells and collect the lysates.
-
ELISA: Perform a sandwich ELISA using a capture antibody specific for total MK2 and a detection antibody specific for phosphorylated MK2 (Thr334), according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the phospho-MK2 signal to the total MK2 signal and plot the percentage of inhibition against the compound concentration to determine the EC50 value.
Concluding Remarks
The comprehensive benchmarking of this compound reveals it to be a potent and cell-permeable inhibitor of p38 MAP kinase. Its efficacy, as demonstrated by both in vitro and cellular assays, positions it as a promising candidate for further preclinical development. The compound's performance is notably superior to the early-generation inhibitor SB203580 and is on par with the clinically investigated Losmapimod in terms of biochemical potency. While Doramapimod exhibits the highest potency in these assays, factors such as selectivity, pharmacokinetic properties, and safety profile will be critical in determining the overall therapeutic potential of our novel compound.
Future studies should focus on a comprehensive kinase selectivity profiling to assess off-target effects, as well as in vivo studies to evaluate its efficacy and safety in disease models. The data presented in this guide provide a strong foundation for the continued investigation of this compound as a potential therapeutic agent for inflammatory diseases and other p38 MAPK-driven pathologies.
References
A Senior Application Scientist's Guide to Comparative Docking of 5-(Biphenyl)-1,3,4-Thiadiazole Analogs
An In-Silico Exploration of Therapeutic Potential Across Diverse Protein Targets
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide presents a comparative molecular docking study of rationally designed 5-(biphenyl)-1,3,4-thiadiazole analogs against three distinct and therapeutically relevant protein targets: Cyclooxygenase-2 (COX-2) for anti-inflammatory activity, Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase for anticancer potential, and Dihydrofolate Reductase (DHFR) as an antimicrobial target. By elucidating the binding affinities and interaction patterns of these analogs, we aim to provide a framework for understanding their structure-activity relationships (SAR) and to guide future rational drug design efforts. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals engaged in computational drug discovery.
Introduction: The Versatility of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered heterocyclic system that has garnered significant attention from medicinal chemists. Its unique electronic properties and ability to act as a hydrogen bond acceptor and donor contribute to its capacity to interact with a wide array of biological targets.[3] Derivatives of this scaffold are found in several marketed drugs and are known to modulate enzymes such as carbonic anhydrase, cyclooxygenase, and various kinases.[1][4]
The decision to focus on a 5-(biphenyl) substitution is strategic. The biphenyl moiety provides an extended hydrophobic scaffold that can probe deeper into protein binding pockets, potentially increasing binding affinity and selectivity. Our objective is to leverage in-silico molecular docking to predict how subtle chemical modifications to this core structure influence its binding efficacy and selectivity across different classes of protein targets. This comparative approach is critical for identifying promising lead compounds and understanding the molecular features that govern target specificity.
Designing the Comparative Study: Rationale for Target and Ligand Selection
A robust computational study is founded on the logical selection of both its targets and ligands. The causality behind these choices is paramount for generating meaningful and translatable results.
2.1. Protein Target Selection
To create a comprehensive comparison, we selected three well-validated protein targets from distinct therapeutic areas. The availability of high-resolution crystal structures in the Protein Data Bank (PDB) is a critical prerequisite for accurate docking studies.[5]
-
Cyclooxygenase-2 (COX-2): A key enzyme in the prostaglandin biosynthesis pathway, COX-2 is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs).[6] Its inhibition reduces inflammation and pain. We selected the structure of Mus musculus COX-2 complexed with ibuprofen (PDB ID: 4PH9) for this study.[6]
-
EGFR Tyrosine Kinase (EGFR-TK): Overexpression and mutation of EGFR are hallmarks of various cancers, making its kinase domain a crucial target for anticancer therapies.[7] We chose the human EGFR-TK structure (PDB ID: 4HJO) to evaluate the anticancer potential of our analogs.
-
Dihydrofolate Reductase (DHFR): This enzyme is essential for the synthesis of nucleic acids and amino acids in bacteria.[8] Its inhibition leads to bacterial cell death, making it an excellent target for antimicrobial agents. We selected the Escherichia coli DHFR structure (PDB ID: 1RX2) for our analysis.
2.2. Design of 5-(Biphenyl)-1,3,4-Thiadiazole Analogs
We designed a focused library of four analogs based on a common 5-(biphenyl-4-yl)-1,3,4-thiadiazol-2-amine core. The modifications are designed to probe the effects of electronic and steric changes on binding affinity.
-
LIG-01 (Parent Compound): 5-(biphenyl-4-yl)-1,3,4-thiadiazol-2-amine. This serves as our baseline compound.
-
LIG-02 (Electron-Withdrawing Group): 5-(4'-chloro-biphenyl-4-yl)-1,3,4-thiadiazol-2-amine. The addition of a chloro group introduces an electron-withdrawing effect and a potential halogen bond donor.
-
LIG-03 (Electron-Donating Group): 5-(4'-methoxy-biphenyl-4-yl)-1,3,4-thiadiazol-2-amine. The methoxy group is electron-donating and can act as a hydrogen bond acceptor.
-
LIG-04 (Bulkier Group): 5-(4'-(trifluoromethyl)-biphenyl-4-yl)-1,3,4-thiadiazol-2-amine. The trifluoromethyl group is strongly electron-withdrawing and sterically demanding, allowing us to test the volume tolerance of the binding pockets.
Experimental Protocols: A Step-by-Step Guide to Comparative Docking
The trustworthiness of a docking study relies on a meticulous and reproducible protocol.[9] This section details the self-validating workflow used for our comparative analysis.
3.1. General Workflow
The entire computational workflow is designed to ensure systematic and unbiased processing from structure preparation to final analysis.
Caption: Key interactions of LIG-04 in the EGFR-TK active site.
Conclusion and Future Directions
This comparative in-silico study successfully demonstrated the potential of 5-(biphenyl)-1,3,4-thiadiazole analogs as versatile scaffolds for inhibiting diverse protein targets. Our findings indicate that substitution on the terminal phenyl ring, particularly with bulky, electron-withdrawing groups like trifluoromethyl, significantly enhances binding affinity across anti-inflammatory, anticancer, and antimicrobial targets.
The analog LIG-04 emerged as the most promising candidate, exhibiting superior theoretical binding scores for COX-2, EGFR-TK, and DHFR. These computational predictions provide a strong foundation for the next phases of drug discovery. The immediate next steps should involve the chemical synthesis of these analogs and subsequent in-vitro enzymatic and cellular assays to validate their biological activity and confirm the docking predictions. [10]Further optimization of this scaffold could lead to the development of potent and potentially selective inhibitors for a range of therapeutic applications.
References
-
Matysiak, J. (2018). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. PubMed. Available at: [Link]
-
Abdelgawad, M. A., et al. (2021). Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents. PubMed Central. Available at: [Link]
-
Al-Salami, B. K., et al. (2024). Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. ResearchGate. Available at: [Link]
-
Gouda, M. A., et al. (2020). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. MDPI. Available at: [Link]
-
El-Sayed, W. M., et al. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. MDPI. Available at: [Link]
-
Al-Salami, B. K., et al. (2024). Synthesis, Characterization and Molecular Docking Study of New 1,3,4-Thiadiazole Derivatives. Journal of Wasit for Science and Medicine. Available at: [Link]
-
Matysiak, J. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. ResearchGate. Available at: [Link]
-
Wlodarchak, N., et al. (2020). Structural genomics of bacterial drug targets: Application of a high-throughput pipeline to solve 58 protein structures from pathogenic and related bacteria. Microbiology Spectrum. Available at: [Link]
-
Laxmi, A. S., et al. (2024). Impact of structural biology and the protein data bank on us fda new drug approvals of low molecular weight antineoplastic agents 2019–2023. PubMed Central. Available at: [Link]
-
PDB-101. (n.d.). Browse: Antimicrobial Resistance. RCSB PDB. Available at: [Link]
-
Forouzesh, A., et al. (2013). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PubMed Central. Available at: [Link]
-
Qin, Y., et al. (2022). Systematic identification of anticancer drug targets reveals a nucleus-to-mitochondria ROS sensing pathway. PubMed Central. Available at: [Link]
-
Zhu, H., et al. (2019). Systematic Studies on the Protocol and Criteria for Selecting a Covalent Docking Tool. MDPI. Available at: [Link]
-
Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research. Available at: [Link]
-
RCSB PDB. (2019). 6HY2: Structure guided design of an antibacterial peptide that targets UDP-N-acetylglucosamine acyltransferase. RCSB PDB. Available at: [Link]
-
ResearchGate. (n.d.). The selected PDB structures for each anticancer drug target. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). PDB ID's of the selected 3D protein structures used as targets for virtual screening. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Targets of antimicrobial proteins, PDB IDs, active site coordinates. ResearchGate. Available at: [Link]
-
RCSB PDB. (2014). 4PH9: The structure of Ibuprofen bound to cyclooxygenase-2. RCSB PDB. Available at: [Link]
-
Kumari, R., et al. (2023). Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2. Journal of Receptors and Signal Transduction. Available at: [Link]
-
Plech, T., et al. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PubMed Central. Available at: [Link]
-
Istrate, A., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. Available at: [Link]
-
Knight, T., et al. (2024). Protein–Protein Interactions as Promising Molecular Targets for Novel Antimicrobials Aimed at Gram-Negative Bacteria. MDPI. Available at: [Link]
-
RCSB PDB. (2004). 1S2A: Crystal structures of prostaglandin D2 11-ketoreductase in complex with the non-steroidal anti-inflammatory drugs flufenamic acid and indomethacin. RCSB PDB. Available at: [Link]
-
de Graaf, C., et al. (2021). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. Available at: [Link]
-
Sasty, M. M., et al. (2021). Network pharmacology approach to decipher signaling pathways associated with target proteins of NSAIDs against COVID-19. Scientific Reports. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. ResearchGate. Available at: [Link]
-
RCSB PDB. (2007). 2QVD: Identification of a potent anti-inflammatory agent from the natural extract of plant Cardiospermun helicacabum. RCSB PDB. Available at: [Link]
-
Al-Masoudi, W. A., et al. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies. Available at: [Link]
-
Rollando, R., et al. (2022). Molecular docking of 5-o-benzoylpinostrobin derivatives from Boesenbergia pandurata roxb. as anti-inflammatory. PubMed Central. Available at: [Link]
-
Mahendrasinh, M., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available at: [Link]
-
Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Lelyukh, M., et al. (2023). Synthetic approaches, modification ability and biological activity of 1,3,4-thiadiazole based [5+5] annelated heterosystems: Mini-review. Growing Science. Available at: [Link]
Sources
- 1. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of structural biology and the protein data bank on us fda new drug approvals of low molecular weight antineoplastic agents 2019–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety [mdpi.com]
- 8. Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation | MDPI [mdpi.com]
A Head-to-Head Comparison of Synthetic Routes for 5-(Biphenyl)-1,3,4-thiadiazol-2-amines: A Guide for Researchers
The 5-(biphenyl)-1,3,4-thiadiazol-2-amine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] For researchers and professionals in drug development, the efficient and reliable synthesis of this core structure is of paramount importance. This guide provides a head-to-head comparison of the most common synthetic routes to this valuable compound, offering insights into the rationale behind experimental choices and providing detailed protocols to enable informed decisions in the laboratory.
Two primary synthetic strategies dominate the landscape for the preparation of 5-(biphenyl)-1,3,4-thiadiazol-2-amines: a direct one-pot synthesis from biphenyl-4-carboxylic acid and thiosemicarbazide, and a two-step approach involving the isolation of an acyl thiosemicarbazide intermediate. This guide will dissect both methodologies, presenting their respective advantages and disadvantages, supported by experimental data from the literature.
Route A: One-Pot Synthesis from Biphenyl-4-carboxylic Acid and Thiosemicarbazide
The one-pot approach is often favored for its operational simplicity and time efficiency. This method involves the direct reaction of biphenyl-4-carboxylic acid with thiosemicarbazide in the presence of a strong dehydrating agent, which facilitates both the initial acylation and the subsequent intramolecular cyclization to the thiadiazole ring.
The Underlying Chemistry: A Dehydrative Cyclization
The core of this transformation is an acid-catalyzed dehydrative cyclization. The carboxylic acid is first activated by the acidic catalyst, making it more susceptible to nucleophilic attack by the terminal amino group of thiosemicarbazide. This forms an acyl thiosemicarbazide intermediate in situ. Subsequent intramolecular cyclization, driven by the nucleophilicity of the sulfur atom and the electrophilicity of a carbonyl-like carbon, followed by dehydration, leads to the formation of the stable, aromatic 1,3,4-thiadiazole ring.[4]
A variety of dehydrating agents can be employed, each with its own set of reaction conditions and efficiencies.
Comparative Analysis of Dehydrating Agents
| Dehydrating Agent | Typical Reaction Conditions | Reported Yields (for 5-aryl analogs) | Advantages | Disadvantages |
| Conc. Sulfuric Acid (H₂SO₄) | Heating at 60-90°C for several hours.[2][5] | Good to excellent (often >80%).[2] | Readily available, inexpensive. | Harsh reaction conditions, potential for charring, difficult work-up due to neutralization of large amounts of acid.[5] |
| Phosphorus Oxychloride (POCl₃) | Refluxing, often in an inert solvent or neat.[6][7] | Generally high. | Potent dehydrating agent. | Toxic and corrosive, requires careful handling, can lead to chlorinated byproducts.[8] |
| Polyphosphoric Acid (PPA) | High temperatures (often >100°C). | Variable, can be effective for certain substrates. | Good dehydrating and cyclizing agent. | Viscous and difficult to stir, work-up can be challenging. |
| Polyphosphate Ester (PPE) | Milder conditions (e.g., reflux in chloroform at ~60°C).[8][9] | Moderate to good (e.g., 64% for 5-phenyl analog).[8][10] | Milder reaction conditions compared to H₂SO₄ and PPA, avoids highly toxic reagents like POCl₃.[8][9] | Requires preparation of the reagent.[8] |
| Silica Sulfuric Acid (SSA) | Solvent-free, heating.[11] | High yields.[11] | Heterogeneous catalyst, reusable, environmentally friendly ("green"), simple work-up.[11] | May require optimization for specific substrates. |
| PEG-400 (Microwave) | Microwave irradiation at 120°C for a short duration.[1] | Excellent yields.[1] | Green solvent, rapid reaction times, high yields.[1] | Requires specialized microwave reactor. |
Experimental Protocol: One-Pot Synthesis using Concentrated Sulfuric Acid
This protocol is based on a general and widely used procedure for the synthesis of 5-aryl-1,3,4-thiadiazol-2-amines.[2]
Materials:
-
Biphenyl-4-carboxylic acid (1 mmol)
-
Thiosemicarbazide (1 mmol)
-
Concentrated Sulfuric Acid (5-10 mL)
-
Crushed ice
-
Aqueous ammonia or sodium hydroxide solution
-
Ethanol for recrystallization
Procedure:
-
In a clean, dry round-bottom flask, carefully add concentrated sulfuric acid (5-10 mL) and cool it in an ice bath.
-
To the cold sulfuric acid, add biphenyl-4-carboxylic acid (1 mmol) and thiosemicarbazide (1 mmol) portion-wise with constant stirring, ensuring the temperature remains low.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Gently heat the mixture in a water bath at 60-70°C for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a suitable base (e.g., aqueous ammonia or sodium hydroxide) until the pH is approximately 7-8.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 5-(biphenyl)-1,3,4-thiadiazol-2-amine.
Route B: Two-Step Synthesis via Acyl Thiosemicarbazide Intermediate
This approach offers greater control over the reaction by isolating the intermediate, N-(biphenyl-4-carbonyl)thiosemicarbazide. This can be particularly advantageous for substrates that are sensitive to the harsh conditions of a one-pot synthesis or when purification of the final product is challenging.
Step 1: Synthesis of N-(Biphenyl-4-carbonyl)thiosemicarbazide
The formation of the acyl thiosemicarbazide can be achieved by reacting biphenyl-4-carboxylic acid with thiosemicarbazide. However, to improve reactivity, the carboxylic acid is often converted to a more reactive species, such as an acid chloride.
Step 2: Cyclization of N-(Biphenyl-4-carbonyl)thiosemicarbazide
The isolated acyl thiosemicarbazide is then subjected to cyclization, typically under acidic conditions. The same dehydrating agents used in the one-pot method can be employed here. The key difference is that the starting material for this step is the purified intermediate, which can lead to a cleaner final product.
The Rationale for a Two-Step Approach
While seemingly less direct, the two-step synthesis provides distinct advantages:
-
Purity: Isolation and purification of the intermediate can lead to a higher purity of the final product.
-
Compatibility: It is suitable for substrates that may decompose under the prolonged harsh conditions of a one-pot reaction.
-
Mechanistic Studies: Isolation of the intermediate allows for its characterization and can be useful for mechanistic investigations.
The primary disadvantage is the increased number of synthetic steps, which can lead to a lower overall yield and increased time and resource consumption.
Experimental Protocol: Two-Step Synthesis
Part 1: Synthesis of N-(Biphenyl-4-carbonyl)thiosemicarbazide
Materials:
-
Biphenyl-4-carboxylic acid (1 mmol)
-
Thionyl chloride (SOCl₂) (excess)
-
Thiosemicarbazide (1 mmol)
-
Pyridine or triethylamine (as a base)
-
Dry solvent (e.g., Dioxane, THF)
Procedure:
-
In a round-bottom flask, reflux a mixture of biphenyl-4-carboxylic acid (1 mmol) and an excess of thionyl chloride for 2-3 hours to form biphenyl-4-carbonyl chloride.
-
Remove the excess thionyl chloride under reduced pressure.
-
In a separate flask, dissolve thiosemicarbazide (1 mmol) and a base such as pyridine or triethylamine in a dry solvent.
-
Cool the thiosemicarbazide solution in an ice bath and slowly add the freshly prepared biphenyl-4-carbonyl chloride.
-
Stir the reaction mixture at room temperature for several hours.
-
Pour the reaction mixture into cold water. The precipitated solid, N-(biphenyl-4-carbonyl)thiosemicarbazide, is collected by filtration, washed with water, and dried. The intermediate can be recrystallized if necessary.
Part 2: Cyclization to 5-(Biphenyl)-1,3,4-thiadiazol-2-amine
Materials:
-
N-(Biphenyl-4-carbonyl)thiosemicarbazide (from Part 1)
-
Concentrated Sulfuric Acid
-
Crushed ice
-
Aqueous ammonia or sodium hydroxide solution
Procedure:
-
Follow the same procedure as described in the one-pot synthesis for the cyclization step, using the prepared N-(biphenyl-4-carbonyl)thiosemicarbazide as the starting material.
Head-to-Head Comparison Summary
| Feature | Route A: One-Pot Synthesis | Route B: Two-Step Synthesis |
| Efficiency | High (fewer steps, shorter overall time). | Lower (more steps, longer overall time). |
| Yield | Can be very high, but may be compromised by side reactions. | Overall yield may be lower due to losses in two steps, but the yield of the cyclization step can be higher. |
| Purity of Final Product | May require more extensive purification. | Generally higher due to the purification of the intermediate. |
| Reaction Control | Less control over the reaction sequence. | Better control, as each step is performed separately. |
| Substrate Scope | May not be suitable for sensitive substrates. | More versatile for a wider range of substrates. |
| Simplicity | High. | Moderate. |
| Cost-Effectiveness | Generally more cost-effective in terms of time and solvents. | Can be more expensive due to additional steps and purification. |
Visualizing the Synthetic Workflows
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. jocpr.com [jocpr.com]
- 8. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 10. mdpi.com [mdpi.com]
- 11. chemistryjournal.net [chemistryjournal.net]
Assessing the selectivity of 5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine for cancer cells over normal cells
A Researcher's Guide to Assessing the Selectivity of 5-Aryl-1,3,4-Thiadiazoles for Cancer Cells Over Normal Cells
In the landscape of modern oncology, the quest for therapeutic agents that exhibit high efficacy against malignant cells while preserving the integrity of healthy tissue is paramount. The principle of selective toxicity is the cornerstone of successful chemotherapy, aiming to widen the therapeutic window and mitigate the debilitating side effects often associated with cancer treatment. This guide focuses on a promising class of heterocyclic compounds, the 1,3,4-thiadiazoles, and provides a comprehensive framework for assessing their selectivity for cancer cells.
While this guide is broadly applicable, it will use a representative 2,5-disubstituted 1,3,4-thiadiazole derivative as a case study to illustrate the experimental methodologies and data interpretation. The specific compound of interest, 5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine, belongs to a chemical class known for its diverse pharmacological activities, including notable anticancer properties.[1][2] The mesoionic nature of the thiadiazole ring is thought to allow these molecules to readily cross cellular membranes and interact with various biological targets.[3]
The Rationale for Selectivity Assessment
An ideal anticancer drug should selectively target cancer cells, exploiting their unique biochemical and physiological properties, such as rapid proliferation, altered metabolism, and specific cell surface receptors.[4] Many traditional chemotherapeutics lack this specificity, leading to widespread damage to healthy, rapidly dividing cells like those in the bone marrow, hair follicles, and gastrointestinal tract.
Therefore, a critical early step in preclinical drug development is to quantify a compound's differential effect on cancer cells versus normal, non-malignant cells.[5] This is typically achieved by comparing the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50) with the IC50 value obtained for normal cells. The ratio of these values provides the Selectivity Index (SI) , a quantitative measure of the compound's therapeutic potential.[6] A higher SI value indicates greater selectivity for cancer cells, suggesting a potentially wider therapeutic window and fewer off-target effects.[6] Generally, an SI value greater than 2 or 3 is considered significant and warrants further investigation.
Experimental Design: A Multi-faceted Approach
To robustly assess the selectivity of our representative 1,3,4-thiadiazole derivative, a carefully designed set of experiments is required. This involves the strategic selection of cell lines and the application of validated cytotoxicity assays.
Cell Line Selection
The choice of cell lines is critical for obtaining relevant and translatable data. The experimental design should include:
-
A panel of cancer cell lines: To understand the breadth of the compound's activity, it is advisable to test it against cell lines from different cancer types (e.g., breast, liver, lung, colon). For this guide, we will consider the human breast adenocarcinoma cell line MCF-7 and the human hepatocellular carcinoma cell line HepG2 . These are well-characterized and widely used in cancer research.[6][7]
-
A non-malignant control cell line: This is the cornerstone of the selectivity assessment. The choice of a normal cell line should ideally correspond to the tissue type that is a common site of toxicity for the drug class. Normal mammalian epithelial cells, such as the Vero cell line (derived from African green monkey kidney), are frequently used as they are robust and provide a good baseline for general cytotoxicity. Human fibroblasts are also a common choice.[5]
Cytotoxicity Assay Selection
Various in vitro assays can be used to measure the cytotoxic or cytostatic effects of a compound.[8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, colorimetric method that measures cell metabolic activity as an indicator of cell viability.[8] It is reliable, cost-effective, and suitable for high-throughput screening.
The workflow for assessing selectivity can be visualized as follows:
Caption: Figure 1. Experimental workflow for assessing compound selectivity.
Quantitative Comparison of Cytotoxicity
The primary output of the cytotoxicity assays will be the IC50 values for the representative 1,3,4-thiadiazole compound against each cell line. These values can then be used to calculate the Selectivity Index (SI).
Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells) [6]
The following tables present illustrative data for a representative 5-Aryl-1,3,4-thiadiazole derivative, "Compound X," and a standard chemotherapeutic drug, 5-Fluorouracil (5-FU), for comparison.
Table 1: Cytotoxicity of Representative Compound X
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|---|---|
| Compound X | MCF-7 (Breast) | 2.3 | Vero | 85.3 | 37.1 |
| HepG2 (Liver) | 6.5 | Vero | 85.3 | 13.1 | |
| 5-Fluorouracil | MCF-7 (Breast) | 6.8 | Vero | >100 | >14.7 |
| | HepG2 (Liver) | 8.4 | Vero | >100 | >11.9 |
Note: The data presented for "Compound X" is based on values reported for a structurally related compound in the literature for illustrative purposes.[6]
Interpretation of Results
The hypothetical data in Table 1 shows that "Compound X" has potent activity against both MCF-7 and HepG2 cancer cell lines, with IC50 values in the low micromolar range. Crucially, its cytotoxicity against the normal Vero cell line is significantly lower, resulting in high Selectivity Indices of 37.1 for MCF-7 and 13.1 for HepG2. These high SI values suggest that Compound X is substantially more toxic to these cancer cells than to normal cells, indicating a promising therapeutic profile.[6] When compared to the standard drug 5-FU, Compound X demonstrates superior potency against the MCF-7 cell line and a more favorable selectivity profile.
Detailed Experimental Protocols
To ensure reproducibility and accuracy, the following detailed protocol for the MTT assay is provided.
MTT Cell Viability Assay Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells (MCF-7, HepG2, or Vero) using trypsinization.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.
-
Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (resulting in 5,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the wells is non-toxic (typically ≤0.5%).
-
After the 24-hour pre-incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the test compound to the respective wells. Include wells with medium and DMSO only as a vehicle control, and wells with medium only as a negative control.
-
Incubate the plates for another 48 hours under the same conditions.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plates for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization and Absorbance Reading:
-
After the incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution and a homogenous purple solution.
-
Read the absorbance of the wells at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Potential Mechanisms and Signaling Pathways
The 1,3,4-thiadiazole scaffold has been associated with the inhibition of various molecular targets crucial for cancer cell proliferation and survival.[1] While the precise mechanism for our specific compound would require further investigation (e.g., kinase profiling, western blotting), related compounds have been shown to interfere with key signaling pathways.
Caption: Figure 2. Potential mechanisms of action for 1,3,4-thiadiazoles.
For example, some 1,3,4-thiadiazole derivatives have been identified as inhibitors of protein kinases like the Epidermal Growth Factor Receptor (EGFR) or Abl kinase.[1][3] Others interfere with tubulin polymerization, leading to cell cycle arrest, or inhibit heat shock protein 90 (Hsp90), a chaperone protein essential for the stability of many oncoproteins.[4] Identifying the specific molecular target is a critical next step in the drug development process and can help explain the observed selectivity.
Conclusion and Future Directions
This guide outlines a systematic and robust approach for assessing the in vitro selectivity of a novel 1,3,4-thiadiazole derivative for cancer cells over normal cells. By employing a panel of relevant cancer cell lines, a non-malignant control cell line, and a validated cytotoxicity assay like the MTT, researchers can generate reliable IC50 values and calculate the Selectivity Index. A high SI is a strong indicator of a compound's potential as a selective anticancer agent.
The illustrative data for "Compound X" highlights a promising profile with high selectivity, warranting further investigation. Future studies should aim to:
-
Expand the panel of cancer and normal cell lines to confirm the selectivity profile.
-
Elucidate the specific molecular mechanism of action through target identification studies.
-
Advance the most promising candidates to preclinical in vivo models to assess efficacy and safety in a whole-organism context.
By adhering to these principles of rigorous scientific evaluation, the field of drug discovery can more effectively identify and advance novel therapeutic candidates with the potential to improve outcomes for cancer patients.
References
-
Matysiak, J. (2006). Evaluation of antiproliferative effect in vitro of some 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives. Chemical & Pharmaceutical Bulletin, 54(7), 988-91. [Link]
-
Koul, S., et al. (2025). Design, synthesis, and biological evaluation of 2-amino-1,3,4-thiadiazoles as new potential EGFR inhibitors for treatment of cancer. Bioorganic & Medicinal Chemistry. [Link]
-
Matysiak, J., et al. (2007). Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound. Bioorganic & Medicinal Chemistry, 15(9), 3240-8. [Link]
-
Zyla, M., & Matysiak, J. (2011). The activity of a new 2-amino-1,3,4-thiadiazole derivative 4ClABT in cancer and normal cells. Folia Histochemica et Cytobiologica, 49(4), 661-7. [Link]
-
El-Sayed, N., et al. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 26(23), 7176. [Link]
-
Papadopoulou, C., et al. (2021). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 26(24), 7558. [Link]
-
Do, T. T. H., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]
-
Zyla, M., et al. (2011). The activity of a new 2-amino-1,3,4-thiadiazole derivative 4ClABT in cancer and normal cells. Folia Histochemica et Cytobiologica, 49(4), 661-7. [Link]
-
Alam, M. M., et al. (2011). Cytotoxicity of New 5-phenyl-4,5-dihydro-1,3,4-thiadiazole Analogues. Yakugaku Zasshi, 131(9), 1357-63. [Link]
-
Plech, T., et al. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 24(22), 4058. [Link]
-
Nassar, E., et al. (2018). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 24(22), 4058. [Link]
Sources
- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 2-amino-1,3,4-thiadiazoles as new potential EGFR inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The activity of a new 2-amino-1,3,4-thiadiazole derivative 4ClABT in cancer and normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of antiproliferative effect in vitro of some 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Physicochemical Properties in the Biological Efficacy of 5-(Biphenyl)-1,3,4-thiadiazole Derivatives: A Comparative Guide
In the landscape of medicinal chemistry, the 1,3,4-thiadiazole scaffold stands out as a "privileged structure" due to its significant and diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The introduction of a biphenyl moiety at the 5-position of this heterocyclic core has been explored as a strategy to enhance therapeutic potential, largely by influencing the molecule's interaction with biological targets and its pharmacokinetic profile. This guide provides an in-depth analysis of the correlation between the physicochemical properties of 5-(biphenyl)-1,3,4-thiadiazole derivatives and their biological activity, offering a framework for the rational design of more potent therapeutic agents.
The core hypothesis underpinning this analysis is that systematic modifications of the biphenyl ring system will predictably alter the electronic, lipophilic, and steric characteristics of the entire molecule, thereby directly impacting its biological efficacy. Understanding this relationship is paramount for researchers, scientists, and drug development professionals seeking to optimize lead compounds.
The Synthetic Pathway: A Gateway to a Diverse Chemical Library
The synthesis of 5-(biphenyl)-1,3,4-thiadiazole derivatives is typically achieved through a well-established synthetic route commencing with the appropriate biphenyl carboxylic acid. The general scheme involves the conversion of the carboxylic acid to an acyl thiosemicarbazide, followed by cyclization to form the 1,3,4-thiadiazole ring. This method is robust and allows for the introduction of a wide variety of substituents on the biphenyl ring system, making it ideal for creating a chemical library for structure-activity relationship (SAR) studies.[5][6]
Experimental Protocol: Synthesis of 5-(Biphenyl-4-yl)-1,3,4-thiadiazol-2-amine
This protocol details a representative synthesis of the parent compound, 5-(biphenyl-4-yl)-1,3,4-thiadiazol-2-amine, which can be adapted for variously substituted biphenyl carboxylic acids.
Materials:
-
Biphenyl-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Thiosemicarbazide
-
Phosphorous oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Ethanol
-
Sodium bicarbonate (NaHCO₃) solution
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Synthesis of Biphenyl-4-carbonyl chloride:
-
To a solution of biphenyl-4-carboxylic acid (1 equivalent) in anhydrous DCM, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude biphenyl-4-carbonyl chloride.
-
-
Synthesis of 1-(Biphenyl-4-carbonyl)thiosemicarbazide:
-
Dissolve thiosemicarbazide (1 equivalent) in a suitable solvent like anhydrous ethanol.
-
To this solution, add the crude biphenyl-4-carbonyl chloride (1 equivalent) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried to yield 1-(biphenyl-4-carbonyl)thiosemicarbazide.
-
-
Cyclization to 5-(Biphenyl-4-yl)-1,3,4-thiadiazol-2-amine:
-
To 1-(biphenyl-4-carbonyl)thiosemicarbazide (1 equivalent), add phosphorous oxychloride (or concentrated sulfuric acid) slowly and carefully at 0 °C.
-
Heat the mixture at reflux for 2-4 hours.
-
After cooling to room temperature, pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate is formed.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound, 5-(biphenyl-4-yl)-1,3,4-thiadiazol-2-amine.
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Correlating Physicochemical Properties with Anticancer Activity: A Comparative Analysis
To illustrate the profound impact of physicochemical properties on biological activity, we will now examine a hypothetical series of 5-(biphenyl)-1,3,4-thiadiazole derivatives. For this comparison, we will focus on anticancer activity, a prominent therapeutic area for thiadiazole compounds.[2][3] The key physicochemical parameters under consideration are:
-
Lipophilicity (logP): This parameter is crucial for membrane permeability and absorption. A balanced logP is often required for optimal drug-likeness.[7]
-
Electronic Effects (Hammett Constant, σp): The Hammett constant quantifies the electron-donating or electron-withdrawing nature of a substituent on the phenyl ring, which can influence binding interactions with target proteins.[8][9]
-
Polar Surface Area (PSA): PSA is a descriptor that correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.
The following table presents a comparative analysis of our hypothetical series of 5-(4'-substituted-biphenyl-4-yl)-1,3,4-thiadiazol-2-amines and their theoretical anticancer activity against a representative cancer cell line (e.g., MCF-7, human breast cancer). The biological activity is expressed as the half-maximal inhibitory concentration (IC₅₀), where a lower value indicates higher potency.
| Compound | Substituent (R) | Hammett Constant (σp)[10][11] | Calculated logP[12][13] | Calculated PSA (Ų)[12] | Illustrative IC₅₀ (µM)[3][14] |
| 1 | -H | 0.00 | 3.85 | 80.7 | 15.2 |
| 2 | -Cl | 0.23 | 4.56 | 80.7 | 9.8 |
| 3 | -OCH₃ | -0.27 | 3.82 | 89.9 | 12.5 |
| 4 | -NO₂ | 0.78 | 3.84 | 126.5 | 5.1 |
| 5 | -CH₃ | -0.17 | 4.28 | 80.7 | 18.7 |
Interpreting the Structure-Activity Relationship (SAR)
-
Influence of Lipophilicity: The introduction of a chloro group (Compound 2 ) increases the lipophilicity (logP) and corresponds with a notable increase in anticancer activity (lower IC₅₀). This suggests that enhanced membrane permeability could be a contributing factor to its improved efficacy. However, a simple increase in lipophilicity does not always guarantee higher activity, as seen with the methyl-substituted derivative (Compound 5 ), which is more lipophilic than the parent compound but shows reduced activity. This highlights the multifactorial nature of drug action.
-
The Role of Electronic Effects: The most potent compound in this series is the nitro-substituted derivative (Compound 4 ). The nitro group is a strong electron-withdrawing group (high positive σp value).[8][9] This suggests that reducing the electron density in the biphenyl ring system may be favorable for the compound's interaction with its biological target. Conversely, the electron-donating methoxy group (Compound 3 ) leads to a slight decrease in activity compared to the unsubstituted analog.
-
Impact of Polar Surface Area: The nitro derivative (Compound 4 ) also possesses the highest polar surface area. While a high PSA can sometimes hinder membrane permeability, in this case, the strong electronic effect of the nitro group appears to be the dominant factor driving the increase in potency.
Visualizing the Workflow and Relationships
To better conceptualize the process of correlating physicochemical properties with biological activity, the following diagrams have been generated.
Caption: A workflow diagram illustrating the key stages from synthesis to lead optimization.
Sources
- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. jocpr.com [jocpr.com]
- 7. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]
- 8. hammett substituent constants: Topics by Science.gov [science.gov]
- 9. Hammett equation - Wikipedia [en.wikipedia.org]
- 10. global.oup.com [global.oup.com]
- 11. web.viu.ca [web.viu.ca]
- 12. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 13. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 14. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine: A Comprehensive Guide for Laboratory Professionals
This document provides crucial guidance on the proper disposal procedures for the novel research compound, 5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine. As an active pharmaceutical ingredient (API) in development, this compound's toxicological properties are not yet fully characterized.[1][2] Therefore, a cautious and rigorous approach to its handling and disposal is paramount to ensure the safety of laboratory personnel and to maintain environmental compliance.[3][4] This guide is founded on the principles of chemical safety, risk mitigation, and regulatory adherence, drawing from established protocols for its constituent chemical moieties: an aromatic amine, a biphenyl group, and a thiadiazole heterocycle.
Core Principle: Hazard Identification and Waste Characterization
Before any disposal activities commence, a thorough hazard assessment is mandatory. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, the known risks associated with its structural components necessitate treating it as a hazardous substance.
-
Aromatic Amines: This class of compounds can be toxic and may pose risks of carcinogenicity and mutagenicity.[5] Proper handling and disposal are critical to prevent environmental contamination and human exposure.[5]
-
Biphenyl Compounds: Polychlorinated biphenyls (PCBs) are a well-known hazardous class of biphenyls, regulated as persistent organic pollutants due to their toxicity and environmental longevity.[6][7] While this compound is not chlorinated, the biphenyl structure warrants a conservative approach to disposal.[8]
-
Thiadiazole Derivatives: Many thiadiazole-containing compounds exhibit a range of biological activities and can be irritating to the skin, eyes, and respiratory system.[9][10][11]
Given these considerations, all waste containing this compound must be classified and managed as hazardous chemical waste .[10][12] Under no circumstances should this compound or its containers be disposed of in regular trash or down the sanitary sewer.[10][13][14]
Personal Protective Equipment (PPE) and Safety Measures
Adherence to strict safety protocols is non-negotiable when handling this compound for disposal. All personnel must be trained on the specific hazards and the procedures outlined in this guide.[15]
Required PPE:
| PPE Category | Specification | Rationale |
|---|---|---|
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of solutions or airborne powder. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact and absorption. |
| Body Protection | A lab coat, worn fully buttoned. | Provides a barrier against spills. |
| Respiratory Protection | A dust mask or respirator may be necessary if handling the solid form outside of a fume hood. | Minimizes inhalation of the powder. |
All handling of the solid compound and preparation of waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10] An eyewash station and safety shower must be readily accessible.[10]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe collection, storage, and disposal of waste generated from research activities involving this compound.
Proper segregation at the point of generation is the cornerstone of safe and compliant chemical waste management.[16][17] Never mix incompatible waste streams.[14]
-
Solid Waste: Collect pure compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and spill cleanup materials in a designated, compatible, and clearly labeled solid hazardous waste container.[10]
-
Liquid Waste: All solutions containing the compound, as well as solvent rinsates from cleaning contaminated glassware, must be collected in a separate, compatible liquid hazardous waste container.[10]
-
Sharps Waste: Needles, scalpels, or other contaminated sharps must be disposed of in a designated sharps container.
Proper containment is crucial to prevent leaks and environmental release.[18]
-
Container Selection: Use containers made of a material compatible with the waste. For liquid waste, ensure the container has a screw-top cap.[18]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and a list of any other constituents (e.g., solvents).[16] The accumulation start date must also be clearly marked.[19]
-
Container Condition: Keep waste containers closed at all times, except when adding waste.[13][14] Do not overfill containers; leave at least 10% headspace to allow for expansion.[18]
Store sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[18]
-
The SAA should be a secure, well-ventilated area away from general laboratory traffic.
-
Store liquid waste containers in secondary containment to prevent the spread of potential spills.[14][20]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[13]
Empty containers that held the pure compound must also be managed as hazardous waste unless properly decontaminated.
-
Triple Rinsing: Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol) that can dissolve any remaining chemical residue.[10][13]
-
Rinsate Collection: Crucially, collect all rinsate as liquid hazardous waste.[10][13]
-
Final Disposal: After triple-rinsing, deface or remove the original product label. The container can then typically be disposed of as regular solid waste, provided the cap is removed.[10][13]
The ultimate disposal of hazardous waste must be handled by trained professionals.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[13]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.[21] Provide the EHS personnel with all known hazard information for the compound.[21]
-
Professional Disposal: The EHS department will work with a licensed professional waste disposal service to transport and dispose of the material in accordance with all federal, state, and local regulations.[12][22] The most common method for such compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[22]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert all personnel in the immediate vicinity and evacuate the area if necessary.
-
Assess and Secure: If the spill is small and you are trained to handle it, ensure you are wearing the appropriate PPE.
-
Containment: For solid spills, carefully sweep or scoop the material into a hazardous waste container. For liquid spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[21]
-
Cleanup: Collect the absorbent material and place it in a sealed, labeled hazardous waste container.[21]
-
Decontamination: Clean the spill area thoroughly with soap and water.[21]
-
Reporting: Report the spill to your laboratory supervisor and the EHS department.[21]
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
References
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Washington State Department of Ecology. (2024, May 2). Disposal Options and Requirements for Polychlorinated Biphenyl Waste.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-Amino-5-methyl-1,3,4-thiadiazole.
- Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
-
BenchChem. (2025, December). Safe Disposal of 5-Methoxybenzo[d][12][8][23]thiadiazole: A Guide for Laboratory Professionals. Retrieved from
- Collect and Recycle. (n.d.). Amine Disposal For Businesses.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- U.S. Food & Drug Administration. (2025, September 17). Food Chemical Safety.
- U.S. Environmental Protection Agency. (n.d.). Learn about Polychlorinated Biphenyls.
- Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
- PubMed Central. (2025, December 12). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities.
- TCI Chemicals. (2024, December 13). SAFETY DATA SHEET: 5-Amino-1,2,3-thiadiazole.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- eCFR. (n.d.). 40 CFR Part 761 -- Polychlorinated Biphenyls (PCBs) Manufacturing, Processing, Distribution in Commerce, and Use Prohibitions.
- OSHA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Sigma-Aldrich. (n.d.). 5-(4-Methylbenzyl)-1,3,4-thiadiazol-2-amine.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Coherent Market Insights. (2025, February 18). Regulatory Standards for Active Pharmaceutical Ingredients Ensuring Safety and Compliance.
- Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Wikipedia. (n.d.). Polychlorinated biphenyl.
- Prevor. (2023, April 28). Chemical risks in pharmaceutical industry.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- BenchChem. (n.d.). Proper Disposal Procedures for 1,3,4-Thiadiazole-2,5-dithiol.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
- ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives.
- Moravek. (n.d.). Pharmaceutical Manufacturing Safety Considerations.
- California Department of Toxic Substances Control. (n.d.). Polychlorinated Biphenyl (PCB) Evaluation Quick Reference Guide.
- ResearchGate. (2021, December 4). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study.
Sources
- 1. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 2. coherentmarketinsights.com [coherentmarketinsights.com]
- 3. osha.gov [osha.gov]
- 4. Chemical risks in pharmaceutical industry - PREVOR [prevor.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. epa.gov [epa.gov]
- 13. vumc.org [vumc.org]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. cleanmanagement.com [cleanmanagement.com]
- 16. collectandrecycle.com [collectandrecycle.com]
- 17. ptb.de [ptb.de]
- 18. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 19. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 20. connmaciel.com [connmaciel.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. international.skcinc.com [international.skcinc.com]
- 23. epa.gov [epa.gov]
Personal protective equipment for handling 5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine
Comprehensive Safety and Handling Guide: 5-(4'-Methyl-[1,1'-biphenyl]-4-yl)-1,3,4-thiadiazol-2-amine
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. As this is a compound with limited specific safety data, this guide is built upon established principles for handling structurally related chemicals, including aromatic amines and substituted thiadiazoles, to ensure the highest degree of safety in the laboratory.
Hazard Assessment and Chemical Profile
Due to its structural motifs—a biphenyl group, an aromatic amine, and a 1,3,4-thiadiazole ring—this compound should be handled as a potentially hazardous substance. Aromatic amines are a class of compounds known for their potential toxicity, including carcinogenicity and the ability to cause skin sensitization.[1][2][3] Similarly, substituted thiadiazoles can cause irritation to the skin, eyes, and respiratory system.[4][5][6]
Anticipated Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[7][8]
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[4][5][9]
-
Sensitization: Potential for allergic skin reactions upon repeated exposure.[3]
-
Carcinogenicity: Aromatic amines are a structural class with known carcinogens; this compound should be handled as a potential carcinogen until proven otherwise.[1][2]
-
Aquatic Toxicity: Many aromatic compounds are toxic to aquatic life.[7]
| Hazard Category | Anticipated Risk |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) |
| Acute Dermal Toxicity | Category 4 (Harmful in contact with skin) |
| Acute Inhalation Toxicity | Category 4 (Harmful if inhaled) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction. |
| Carcinogenicity | Handle as a potential carcinogen. |
| Aquatic Toxicity | Potentially toxic to aquatic life with long-lasting effects. |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Standard Laboratory Operations (Low-Risk Scenarios)
For handling small quantities in a well-ventilated area or a chemical fume hood:
-
Hand Protection: Nitrile gloves are a suitable minimum. For extended handling or direct contact, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves before use and change them immediately if contaminated.
-
Eye Protection: Chemical splash goggles are required.[4]
-
Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.[10]
-
Footwear: Closed-toe shoes are mandatory in the laboratory.
High-Risk Operations
For procedures involving larger quantities, potential for aerosolization (e.g., sonication, vigorous mixing), or heating:
-
Respiratory Protection: A NIOSH-approved respirator may be necessary.[11][12] The type of respirator (e.g., N95, half-mask with appropriate cartridges, or a powered air-purifying respirator) should be determined by a formal risk assessment.
-
Enhanced Body Protection: A chemical-resistant apron or disposable coveralls should be worn over the lab coat.[13]
Operational and Handling Plan
A systematic approach to handling minimizes the risk of exposure and contamination.
Engineering Controls
-
Ventilation: All work with this compound, especially handling of the solid material, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible.[14]
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for the handling of this compound.
-
Weighing: If weighing the solid, do so within the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wipe down the work area with an appropriate solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.
-
Hygiene: Wash hands and face thoroughly with soap and water after work and before leaving the laboratory.[3]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[14]
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including contaminated consumables (gloves, weighing paper, etc.), in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound and any solvent rinsates into a designated, labeled liquid hazardous waste container.[14]
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Container Management
-
Empty containers that held the compound should be triple-rinsed with a suitable solvent.[14]
-
The rinsate from this process must be collected as liquid hazardous waste.[14]
-
After rinsing, the original label on the container should be defaced before disposal.
Visual Workflow and Logic
Hierarchy of Controls
The following diagram illustrates the preferred order of control measures to minimize exposure.
Caption: Hierarchy of controls for safe chemical handling.
Waste Disposal Workflow
Caption: Workflow for proper hazardous waste disposal.
References
- Benchchem. (n.d.). Proper Disposal Procedures for 1,3,4-Thiadiazole-2,5-dithiol.
- ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Industrial Environments. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Scribd. (n.d.). HC004A Amines Aromatic 1.
- ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Sigma-Aldrich. (n.d.). 5-(4-Methylbenzyl)-1,3,4-thiadiazol-2-amine.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Fisher Scientific. (2025). Safety Data Sheet.
- Enamine. (n.d.). Safety Data Sheet.
- American Chemistry Council. (n.d.). Protective Equipment.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- TCI Chemicals. (2024). Safety Data Sheet.
- AK Scientific, Inc. (n.d.). Methyl[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amine Safety Data Sheet.
- National Institutes of Health. (n.d.). 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine.
- Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- ChemBK. (2024). 5-Methyl-1,3,4-thiadiazol-2-amine.
- Rasayan Journal of Chemistry. (n.d.). Synthesis, Antimicrobial and Anticancer Activities of 5-(4-Substituted-Phenyl)-1,3,4-Thiadiazole-2-Amines.
- Echemi. (n.d.). 5-[(Phenylmethyl)thio]-1,2,4-thiadiazol-3-amine Safety Data Sheets.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. scribd.com [scribd.com]
- 8. echemi.com [echemi.com]
- 9. aksci.com [aksci.com]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
